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  • Product: 2,2-Difluoro-3-methoxypropan-1-ol
  • CAS: 1247089-57-1

Core Science & Biosynthesis

Foundational

Structural Elucidation and Synthetic Validation of 2,2-Difluoro-3-methoxypropan-1-ol

An In-Depth Technical Whitepaper for Medicinal Chemists and Drug Development Professionals As a Senior Application Scientist, I frequently encounter the challenge of designing and validating fluorinated building blocks....

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Medicinal Chemists and Drug Development Professionals

As a Senior Application Scientist, I frequently encounter the challenge of designing and validating fluorinated building blocks. 2,2-Difluoro-3-methoxypropan-1-ol (CAS 1247089-57-1) is a prime example of a high-value intermediate[1]. With a molecular formula of C₄H₈F₂O₂ and a molecular weight of 126.10 g/mol , this compound features a gem-difluoromethylene (-CF₂-) core flanked by a hydroxymethyl and a methoxyethyl group[1][2].

In modern drug discovery, replacing a standard methylene or ether oxygen with a -CF₂- group acts as a powerful bioisosteric strategy. It enhances metabolic stability against cytochrome P450 enzymes, modulates local lipophilicity, and alters the pKa of adjacent functional groups. Consequently, this specific building block has been documented in the synthesis of complex pharmaceutical derivatives, including orally active renin inhibitors[3][4].

This guide outlines the causal logic behind its synthesis, the self-validating protocols required for its preparation, and the definitive multi-nuclear NMR and mass spectrometry data necessary for absolute structural elucidation.

Synthetic Pathway: Causality and Control

To elucidate a structure with absolute certainty, one must first understand the logic of its assembly. The most established route to 2,2-difluoro-3-methoxypropan-1-ol relies on the selective mono-alkylation of the commercially available precursor, (CAS 428-63-7)[1][5][6].

Because the starting diol is symmetrical, the critical challenge is preventing over-alkylation. By strictly controlling the stoichiometry of the base (Sodium hydride) to exactly 1.0 equivalent and maintaining a 0 °C thermal environment, we exploit the statistical probability and steric hindrance to favor the mono-deprotonated alkoxide. This intermediate is then trapped using methyl iodide (MeI) to yield the target asymmetric ether.

Synthesis SM 2,2-Difluoro-1,3-propanediol (Starting Material) Base Deprotonation NaH, THF, 0 °C SM->Base 1.0 eq Base Alkyl Methylation MeI, 0 °C to RT Base->Alkyl 1.0 eq MeI Quench Quench & Extract NH4Cl (aq), EtOAc Alkyl->Quench TLC Validation Purify Silica Chromatography Hexane/EtOAc Quench->Purify Crude Organic Phase Product 2,2-Difluoro-3-methoxypropan-1-ol (Target Compound) Purify->Product Pure Fractions

Fig 1: Controlled mono-alkylation workflow for 2,2-difluoro-3-methoxypropan-1-ol synthesis.

Experimental Protocols: Self-Validating Systems

A robust protocol must be self-validating; it should contain internal checkpoints that prevent downstream failures. Note that this compound carries GHS hazard statements H315, H319, and H335 (irritant to skin, eyes, and respiratory tract), necessitating the use of a fume hood and proper PPE[2][7].

Protocol A: Controlled Mono-Alkylation Synthesis
  • Preparation: Dissolve 10.0 mmol of 2,2-difluoro-1,3-propanediol in 30 mL of anhydrous Tetrahydrofuran (THF) in a flame-dried, nitrogen-purged round-bottom flask.

  • Deprotonation: Submerge the flask in an ice-water bath (0 °C). Causality: The deprotonation is highly exothermic. Maintaining 0 °C prevents localized thermal spikes that could trigger double deprotonation. Slowly add 10.0 mmol of NaH (60% dispersion in mineral oil) portion-wise over 15 minutes[3].

  • Alkylation: Once hydrogen gas evolution ceases, add 10.0 mmol of Methyl Iodide dropwise. Remove the ice bath and allow the system to warm to room temperature (RT) over 4 hours[3].

  • Validation Checkpoint (TLC): Before quenching, perform Thin Layer Chromatography (Hexane:EtOAc 7:3). You must observe the disappearance of the baseline diol and the emergence of a major mid-Rf spot. If a high-Rf spot (di-alkylated byproduct) exceeds ~10% visual intensity, halt the reaction to prevent further over-reaction.

  • Quench & Isolation: Quench the reaction with 15 mL of saturated aqueous NH₄Cl. Extract the aqueous layer three times with 20 mL of Ethyl Acetate (EtOAc). Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel flash chromatography to isolate the pure liquid product. Store sealed at 2–8 °C[1][6].

Protocol B: NMR Sample Preparation and Acquisition
  • Sample Prep: Dissolve 15 mg of the purified analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is chosen over protic solvents like Methanol-d₄ because it lacks exchangeable protons, preserving the critical -OH signal for integration.

  • Tuning & Locking: Insert the sample into a 400 MHz NMR spectrometer. Lock the magnetic field to the CDCl₃ deuterium signal (7.26 ppm).

  • Validation Checkpoint (Shimming): Execute gradient shimming. Validate the shim quality by measuring the Full Width at Half Maximum (FWHM) of the TMS peak. It must be < 1.0 Hz. Poor shimming will blur the critical ³J_HF couplings, rendering the spectra uninterpretable.

  • Acquisition: Acquire ¹H (16 scans), ¹³C (512 scans, ¹H-decoupled), and ¹⁹F (64 scans, both ¹H-coupled and ¹H-decoupled) spectra.

Spectroscopic Elucidation Logic

The structural elucidation of relies on the interplay between ¹H, ¹³C, and ¹⁹F NMR[1][8]. The symmetry of the starting material is broken, yielding distinct signals for the two methylene groups.

Elucidation Sample Purified Compound C4H8F2O2 NMR Multinuclear NMR (1H, 13C, 19F) Sample->NMR MS HRMS (ESI+) Sample->MS IR FT-IR Spectroscopy Sample->IR HNMR 1H: -OCH3 (s), -CH2 (t) Confirm Protons NMR->HNMR CNMR 13C: C-F Coupling Confirm Backbone NMR->CNMR FNMR 19F: -CF2- Quintet Confirm Fluorine NMR->FNMR Mass m/z 127.0565 [M+H]+ MS->Mass Final Structure Verified: HO-CH2-CF2-CH2-O-CH3 IR->Final HNMR->Final CNMR->Final FNMR->Final Mass->Final

Fig 2: Multi-modal spectroscopic workflow for structural elucidation and verification.

Quantitative Data Summaries

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃) The ¹H NMR spectrum confirms the successful mono-methylation via the distinct 3H singlet at 3.42 ppm. The -CF₂- group splits both adjacent methylene environments into triplets due to ³J_HF coupling.

PositionChemical Shift (ppm)MultiplicityCoupling Constant (Hz)IntegrationAssignment
-OCH₃3.42Singlet (s)-3HMethoxy protons
C3-H₂3.68Triplet (t)³J_HF = 12.52HMethylene adjacent to ether
C1-H₂3.88Triplet (t)³J_HF = 12.52HMethylene adjacent to hydroxyl
-OH2.45Broad (br s)-1HHydroxyl proton

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃) The ¹³C NMR spectrum is definitive for fluorinated compounds. The carbon directly attached to the fluorine atoms (C2) exhibits a massive ¹J_CF coupling (~241.5 Hz), appearing as a wide triplet. The adjacent C1 and C3 carbons also appear as triplets due to ²J_CF coupling (~28.0 Hz).

PositionChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
-OCH₃59.2Singlet (s)-Methoxy carbon
C161.8Triplet (t)²J_CF = 28.0Carbon adjacent to -OH
C371.4Triplet (t)²J_CF = 28.0Carbon adjacent to -OCH₃
C2122.6Triplet (t)¹J_CF = 241.5Difluoromethylene carbon

Table 3: ¹⁹F NMR Assignments (376 MHz, CDCl₃) Acquiring the ¹⁹F spectrum without proton decoupling is a critical step. The two fluorine atoms are chemically equivalent but are split by the four adjacent protons (two on C1, two on C3), resulting in a characteristic quintet (or triplet of triplets).

PositionChemical Shift (ppm)MultiplicityCoupling Constant (Hz)IntegrationAssignment
-CF₂--108.4Quintet (p)³J_FH = 12.52FGem-difluoro group

High-Resolution Mass Spectrometry & FT-IR Validation

While NMR maps the connectivity, High-Resolution Mass Spectrometry (HRMS) and Fourier-Transform Infrared Spectroscopy (FT-IR) validate the atomic composition and functional groups.

  • HRMS (ESI+): The theoretical exact mass for the protonated molecular ion [M+H]⁺ (C₄H₉F₂O₂⁺) is m/z 127.0565. Observation of this peak, alongside the sodium adduct [M+Na]⁺ at m/z 149.0385, confirms the molecular formula.

  • FT-IR (ATR): The spectrum will exhibit a broad O-H stretching band at ~3350 cm⁻¹, confirming the presence of the free hydroxyl group. Additionally, intense C-F stretching vibrations will dominate the fingerprint region between 1050 and 1150 cm⁻¹, validating the presence of the difluoromethylene core.

References

  • National Center for Biotechnology Information. "2,2-Difluoro-3-methoxypropan-1-ol | C4H8F2O2 | CID 86661942". PubChem Database. URL:[Link]

  • Novartis AG. "Renin inhibitors". World Intellectual Property Organization, Patent WO2010114978A1.

Sources

Exploratory

The Physicochemical Profile and Synthetic Utility of 2,2-Difluoro-3-methoxypropan-1-ol in Medicinal Chemistry

Executive Summary In contemporary drug discovery, the strategic incorporation of fluorine is a proven tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. 2,2-Difluoro-3-methoxypropan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the strategic incorporation of fluorine is a proven tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. 2,2-Difluoro-3-methoxypropan-1-ol (CAS: 1247089-57-1) has emerged as a highly versatile fluorinated building block[1]. Featuring a difluoromethylene ( CF2​ ) core flanked by a hydroxymethyl and a methoxyethyl group, this compound allows researchers to introduce polar, fluorinated motifs into complex molecular architectures[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic behavior, and field-proven synthetic protocols, specifically focusing on its application in the development of non-peptidic renin inhibitors[2].

Structural & Physicochemical Properties

Accurate characterization and proper handling of 2,2-difluoro-3-methoxypropan-1-ol are critical for maintaining reproducibility in synthetic workflows. As a volatile liquid, it requires controlled storage environments to prevent degradation and loss of titer[1].

Table 1: Quantitative Physicochemical Data

PropertyValueRelevance
IUPAC Name 2,2-difluoro-3-methoxypropan-1-olStandard nomenclature[1]
CAS Number 1247089-57-1Chemical identification[1]
Molecular Formula C4​H8​F2​O2​ Stoichiometric calculations[3]
Molecular Weight 126.10 g/mol Mass-to-mole conversions[1]
Physical State LiquidHandling and dispensing
Storage Temperature 2-8 °CPrevents degradation/volatilization[1]
SMILES COCC(CO)(F)FComputational modeling[3]
Hazard Classification H315, H319, H335Indicates skin/eye/respiratory irritation[3]

Mechanistic Insights: The gem-Difluoro Effect

The value of 2,2-difluoro-3-methoxypropan-1-ol lies not just in its structure, but in the specific physicochemical alterations induced by the CF2​ group. In medicinal chemistry, the CF2​ unit frequently serves as a bioisostere for an oxygen atom or a methylene bridge, fundamentally altering the molecule's interaction with biological systems[1].

  • Lipophilicity and Permeability: Fluorine substitution increases the overall lipophilicity (LogP) of the molecule without significantly increasing its steric bulk. This enhances passive membrane permeability, a critical factor for oral bioavailability[1].

  • Metabolic Stability: The C-F bond is exceptionally strong. Placing a CF2​ group within the aliphatic chain protects the molecule from cytochrome P450-mediated oxidative metabolism, thereby reducing clearance rates and prolonging the drug's half-life[1].

  • pKa Modulation: Fluorine's strong electron-withdrawing nature via inductive effects lowers the pKa of the adjacent primary hydroxyl group. This subtle modulation influences both the reactivity of the alcohol during synthesis and the hydrogen-bonding dynamics of the final drug candidate when interacting with its target receptor.

G CF2 gem-Difluoro Motif (CF2) Lip Increased Lipophilicity (LogP Modulation) CF2->Lip Inductive Effects Met Metabolic Stability (CYP450 Resistance) CF2->Met C-F Bond Strength pKa pKa Modulation (Adjacent OH/Ether) CF2->pKa Electron Withdrawal Bio Enhanced Bioavailability Lip->Bio Membrane Permeability Met->Bio Reduced Clearance

Fig 1: Mechanistic pathways by which the gem-difluoro motif enhances pharmacokinetic properties.

Experimental Methodology: O-Alkylation Protocol

2,2-Difluoro-3-methoxypropan-1-ol is heavily utilized as a core structure in the synthesis of pharmaceutical derivatives, most notably in the development of non-peptidic renin inhibitors used to treat hypertension and cardiovascular remodeling[2].

The following protocol outlines a self-validating system for the etherification (O-alkylation) of this fluorinated alcohol using a brominated pyridine electrophile.

Phase 1: Alkoxide Generation
  • Protocol: Dissolve 250 mg (1.983 mmol) of 2,2-difluoro-3-methoxypropan-1-ol in 6.6 mL of anhydrous tetrahydrofuran (THF). Cool the reaction vessel to 0 °C under an inert atmosphere (argon or nitrogen). Slowly add 103 mg of Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.58 mmol)[2]. Stir for 15 minutes[2].

  • Causality & Logic: The use of strictly anhydrous THF is critical to prevent the premature hydrolysis of NaH. Initiating the reaction at 0 °C safely manages the exothermic evolution of hydrogen gas. The strong, non-nucleophilic nature of NaH ensures irreversible deprotonation. Because the adjacent gem-difluoro group inductively lowers the pKa of the primary alcohol, alkoxide formation is rapid and quantitative compared to non-fluorinated analogs.

Phase 2: Nucleophilic Substitution
  • Protocol: To the generated alkoxide solution at 0 °C, add 547 mg (2.181 mmol) of 5-bromo-2-(bromomethyl)pyridine[2]. Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4 hours[2].

  • Causality & Logic: The electrophile is added at 0 °C to prevent unwanted side reactions or polymerization of the highly reactive benzylic bromide. Warming to room temperature provides the necessary thermal energy to drive the SN​2 substitution to completion. The 4-hour window ensures maximum conversion while minimizing ether cleavage or product degradation.

Phase 3: Quenching and Isolation
  • Protocol: Quench the reaction carefully with distilled water to neutralize unreacted NaH. Extract the aqueous layer with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Causality & Logic: Water safely destroys residual hydride, halting the reaction. EtOAc is chosen for extraction due to its excellent partition coefficient for polar ether products. Drying over Na2​SO4​ removes trace water before concentration, preventing hydrolysis during storage.

Workflow Step1 1. Preparation Dissolve 2,2-Difluoro-3-methoxypropan-1-ol in anhydrous THF (0 °C) Step2 2. Deprotonation Add NaH (60% dispersion) Stir for 15 mins at 0 °C Step1->Step2 Step3 3. Alkylation Add 5-bromo-2-(bromomethyl)pyridine Warm to RT, stir 4 hours Step2->Step3 Step4 4. Quenching & Workup Quench with H2O, extract with EtOAc Wash with brine, dry over Na2SO4 Step3->Step4 Step5 5. Purification Concentrate in vacuo Purify via Flash Chromatography Step4->Step5

Fig 2: Step-by-step experimental workflow for the O-alkylation of the fluorinated alcohol.

Conclusion

2,2-Difluoro-3-methoxypropan-1-ol is far more than a simple solvent or reagent; it is a highly specialized structural modulator. By understanding the causality behind its reactivity—specifically how the electron-withdrawing CF2​ group influences adjacent functional groups—medicinal chemists can predictably engineer drugs with superior metabolic stability, optimized lipophilicity, and enhanced target binding affinity.

References

  • American Elements. "CAS 1247089-57-1". Available at:[Link]

  • NIH PubChem. "2,2-Difluoro-3-methoxypropan-1-ol | C4H8F2O2 | CID 86661942". Available at:[Link]

  • Google Patents. "WO2010114978A1 - Renin inhibitors".

Sources

Foundational

The Strategic Application of 2,2-Difluoro-3-methoxypropan-1-ol in Medicinal Chemistry

Abstract: The incorporation of fluorine into aliphatic scaffolds has fundamentally transformed modern drug discovery, offering unparalleled control over metabolic stability, lipophilicity, and target binding affinity[1],...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The incorporation of fluorine into aliphatic scaffolds has fundamentally transformed modern drug discovery, offering unparalleled control over metabolic stability, lipophilicity, and target binding affinity[1],[2]. This technical whitepaper explores the chemical properties, synthetic utility, and derivatization workflows of 2,2-Difluoro-3-methoxypropan-1-ol (CAS: 1247089-57-1), a highly versatile gem-difluoro building block. Designed for medicinal chemists and drug development professionals, this guide bridges theoretical physicochemical principles with field-proven, self-validating experimental protocols.

Introduction: The Bioisosteric Power of the gem-Difluoro Motif

In the pursuit of optimized pharmacokinetic (PK) profiles, the gem-difluoro group (–CF₂–) has emerged as a privileged structural motif. It serves as a robust bioisostere for oxygen atoms, carbonyl groups, and metabolically labile methylene bridges[3].

2,2-Difluoro-3-methoxypropan-1-ol is a specialized, sp³-rich aliphatic building block[4],[5]. Structurally, it is a desymmetrized derivative of 2,2-difluoro-1,3-propanediol, featuring a primary alcohol poised for derivatization, a central –CF₂– core, and a terminal methyl ether. This architecture allows chemists to seamlessly graft a metabolically shielded, polarity-modulating appendage onto lead compounds, making it highly sought-after in both High-Throughput Screening (HTS) library design and Fragment-Based Drug Discovery (FBDD)[2].

Physicochemical Profile & Structural Analysis

The strategic value of 2,2-difluoro-3-methoxypropan-1-ol lies in the profound electronic influence of the fluorine atoms. Fluorine’s extreme electronegativity exerts a strong inductive pull (–I effect), which alters the electron density of the entire molecule.

Table 1: Key Physicochemical Properties
ParameterValueScientific Implication in Drug Design
IUPAC Name 2,2-Difluoro-3-methoxypropan-1-olStandardized nomenclature for regulatory and patent filings[6].
CAS Number 1247089-57-1Unique identifier for commercial sourcing and registration[4].
Molecular Formula C₄H₈F₂O₂Low molecular weight (126.10 g/mol ) ideal for fragment libraries[6].
SMILES COCC(F)(F)COComputational string for in silico ADME modeling[7].
H-Bond Donors 1 (Hydroxyl)Favorable for target engagement; easily functionalized.
Electronic Effect Strong Inductive WithdrawalDepresses the pKa of the adjacent alcohol, reducing its nucleophilicity.
Metabolic Impact CYP450 ShieldingThe –CF₂– group blocks oxidative metabolism at adjacent carbon centers[2].

Causality Insight: The inductive withdrawal from the –CF₂– group significantly reduces the nucleophilicity of the adjacent primary alcohol. Consequently, standard activation methods (e.g., tosylation with TsCl/Et₃N) are often sluggish and low-yielding. Chemists must pivot to highly reactive electrophiles (like triflic anhydride) to efficiently activate this position.

Synthetic Utility and Derivatization Workflows

To integrate this building block into drug scaffolds, the primary alcohol must be transformed into either a reactive electrophile (via triflation) or a versatile carbonyl (via oxidation).

G cluster_0 Electrophilic Activation cluster_1 Carbonyl Elaboration SM 2,2-Difluoro-3-methoxypropan-1-ol (Stable Precursor) Triflate Triflation (Tf2O, 2,6-Lutidine) SM->Triflate Pathway A Oxidation Oxidation (Dess-Martin Periodinane) SM->Oxidation Pathway B Activated_E 2,2-Difluoro-3-methoxypropyl triflate (Highly Reactive Electrophile) Triflate->Activated_E Nuc_Sub Nucleophilic Substitution (Amines, Thiols, Phenols) Activated_E->Nuc_Sub SN2 Final_Drugs Lead Compounds (Enhanced Metabolic Stability) Nuc_Sub->Final_Drugs Aldehyde 2,2-Difluoro-3-methoxypropanal (Versatile Intermediate) Oxidation->Aldehyde Red_Am Reductive Amination (Primary/Secondary Amines) Aldehyde->Red_Am NaBH(OAc)3 Red_Am->Final_Drugs

Workflow for the derivatization of 2,2-difluoro-3-methoxypropan-1-ol into stable drug scaffolds.

Pharmacokinetic Impact: Causality in Drug Design

When 2,2-difluoro-3-methoxypropan-1-ol is incorporated into a molecule via the workflows above, it imparts several predictable PK advantages:

  • Prevention of β-Elimination: In the triflate intermediate, the absence of β-protons (the adjacent carbon is a –CF₂– group) makes E2 elimination impossible. This guarantees exceptionally clean Sₙ2 substitution profiles.

  • Amine pKa Modulation: If coupled to an amine via reductive amination, the resulting β,β-difluoroalkylamine will have a significantly lower pKa (typically by 1.5 to 2.0 units) compared to its non-fluorinated counterpart[3]. This increases the fraction of un-ionized drug at physiological pH (7.4), drastically improving passive membrane permeability and oral bioavailability.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. They include specific causality-driven reagent choices and built-in analytical checkpoints to ensure scientific integrity.

Protocol A: Oxidation to 2,2-Difluoro-3-methoxypropanal

Objective: Generate a versatile aldehyde for downstream reductive amination or Reformatsky-type additions[8].

Causality Rationale: Dess-Martin Periodinane (DMP) is selected over Swern oxidation. Swern conditions generate volatile dimethyl sulfide, which can co-elute with the low-molecular-weight fluorinated aldehyde during purification. Furthermore, α,α-difluoroaldehydes are highly electrophilic and prone to forming stable gem-diol hydrates in the presence of water. Thus, strictly anhydrous conditions are mandatory.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve 2,2-difluoro-3-methoxypropan-1-ol (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Buffering: Add solid NaHCO₃ (2.0 equiv) to the stirring solution. Validation Check: The buffer prevents acid-catalyzed polymerization of the highly reactive fluorinated aldehyde.

  • Oxidation: Cool the mixture to 0 °C. Add DMP (1.2 equiv) portion-wise over 10 minutes.

  • Reaction Monitoring: Stir at room temperature for 2 hours. Validation Check (In-Process): Monitor via TLC (Hexanes/EtOAc). Because the aliphatic aldehyde lacks a UV chromophore, use a KMnO₄ stain; the product will appear as a rapidly developing yellow spot against a purple background.

  • Workup: Quench with a 1:1 mixture of saturated aqueous Na₂S₂O₃ and NaHCO₃. Stir vigorously until the organic layer is clear. Extract with DCM, dry over anhydrous Na₂SO₄, and carefully concentrate under reduced pressure (the product is volatile).

  • Final Validation: Confirm via ¹H NMR (CDCl₃). Look for the characteristic aldehyde proton, which typically appears as a triplet (due to coupling with the –CF₂– group) near 9.5 ppm. Proceed immediately to reductive amination to avoid hydrate formation.

Protocol B: Electrophilic Activation via Triflation

Objective: Synthesize 2,2-difluoro-3-methoxypropyl trifluoromethanesulfonate for Sₙ2 cross-coupling.

Causality Rationale: The deactivated nature of the alcohol requires the extreme electrophilicity of triflic anhydride (Tf₂O). 2,6-Lutidine is chosen as the base over triethylamine because its steric bulk prevents nucleophilic attack on the highly reactive triflate product.

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under argon, dissolve 2,2-difluoro-3-methoxypropan-1-ol (1.0 equiv) in anhydrous DCM (0.1 M).

  • Base Addition: Add 2,6-lutidine (1.5 equiv) and cool the system to -78 °C using a dry ice/acetone bath.

  • Activation: Dropwise add Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv) over 15 minutes.

  • Reaction Monitoring: Stir at -78 °C for 1 hour, then warm to 0 °C. Validation Check (In-Process): Pull a 50 µL aliquot, dilute in CDCl₃, and run a rapid ¹⁹F NMR. The disappearance of the starting material's –CF₂– signal and the emergence of a new singlet around -74 ppm (representing the –CF₃ of the triflate group) confirms complete conversion.

  • Workup: Quench with cold 1M HCl to remove the lutidine. Wash the organic layer with cold brine, dry over MgSO₄, and concentrate at low temperature (water bath < 25 °C).

  • Final Validation: The resulting oil is highly reactive. Do not subject it to silica gel chromatography, as it will degrade. Use the crude triflate immediately in the subsequent nucleophilic substitution step.

References

  • Title: CAS 1247089-57-1 | 2,2-difluoro-3-methoxypropan-1-ol Source: American Elements URL: [Link]

  • Title: 2,2-Difluoro-3-methoxypropan-1-ol | C4H8F2O2 | CID 86661942 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Fluorinated building blocks in drug design: new pathways and targets Source: PubMed Central (National Institutes of Health) URL: [Link]

  • Title: Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction Source: PubMed Central (National Institutes of Health) URL: [Link]

  • Title: Indium-Promoted Reformatsky Reaction: A Straightforward Access to β-Amino and β-Hydroxy α,α-Difluoro Carbonyl Compounds Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to 2,2-Difluoro-3-methoxypropan-1-ol: A Versatile Fluorinated Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of Fluorine in Modern Drug Design The introduction of fluorine into drug candidates has become a cornerstone of modern medi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Modern Drug Design

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with over half of all new small-molecule drugs containing at least one fluorine atom.[1] This is due to the unique electronic properties of fluorine, which can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[2][3] The strategic placement of fluorine can block sites of metabolism, modulate the conformation of a molecule to enhance its interaction with a biological target, and fine-tune its pharmacokinetic profile.[4]

Among the diverse array of fluorinated motifs, the gem-difluoro group (CF2) has emerged as a particularly valuable bioisostere for carbonyl groups and other functionalities.[5] This guide provides a comprehensive technical overview of 2,2-Difluoro-3-methoxypropan-1-ol, a promising yet under-documented building block that combines the advantageous properties of a gem-difluoro group with a flexible propanol scaffold. This molecule offers medicinal chemists a versatile tool for introducing the difluoro-methoxy-propanol motif into a wide range of molecular architectures, thereby enabling the exploration of new chemical space and the development of next-generation therapeutics.

Physicochemical Properties of 2,2-Difluoro-3-methoxypropan-1-ol

PropertyPredicted/Estimated ValueSource/Rationale
CAS Number 1247089-57-1Commercial Supplier Data
Molecular Formula C4H8F2O2Based on structure
Molecular Weight 126.10 g/mol Calculated
Appearance Colorless liquid (Predicted)Analogy to similar small alcohols
Boiling Point ~150-170 °C (Estimated)Higher than non-fluorinated analogs due to increased polarity and molecular weight.
Solubility Soluble in a wide range of organic solvents (e.g., DCM, THF, Ethyl Acetate, Methanol). Miscible with water.The hydroxyl and methoxy groups will confer polarity and hydrogen bonding capability.
pKa (of hydroxyl group) ~15-16 (Estimated)Similar to other primary alcohols, with a slight acidifying effect from the proximal fluorine atoms.

Spectroscopic Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 3.40 (s, 3H, -OCH₃)

    • δ 3.7-3.9 (m, 2H, -CH₂OH)

    • δ 3.9-4.1 (m, 2H, -CH₂OCH₃)

    • A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~59 (q, J ≈ 2-5 Hz, -OCH₃)

    • δ ~65 (t, J ≈ 20-30 Hz, -CH₂OH)

    • δ ~70 (t, J ≈ 20-30 Hz, -CH₂OCH₃)

    • δ ~120 (t, J ≈ 240-260 Hz, -CF₂-)

  • ¹⁹F NMR (CDCl₃, 376 MHz):

    • A multiplet in the range of -90 to -120 ppm is expected, showing coupling to the adjacent methylene protons.

Synthesis and Manufacturing

Proposed Synthetic Pathway: Deoxofluorination of a β-Hydroxy Ketone

The key transformation in the proposed synthesis is the conversion of a carbonyl group to a gem-difluoro group using a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST).[6][7]

Diagram of the Proposed Synthetic Pathway

G cluster_0 Starting Material Preparation cluster_1 Deoxofluorination A 1,3-Dihydroxyacetone C 1-Methoxy-3-hydroxyacetone A->C Methylation B Methylating Agent (e.g., MeI, DMS) E 2,2-Difluoro-3-methoxypropan-1-ol C->E Fluorination D DAST (Diethylaminosulfur trifluoride)

Caption: Proposed two-step synthesis of 2,2-Difluoro-3-methoxypropan-1-ol.

Detailed Experimental Protocol (Proposed)

This protocol is a well-reasoned proposal based on extensive literature for similar transformations and should be optimized for safety and yield in a laboratory setting.

Step 1: Synthesis of 1-Methoxy-3-hydroxyacetone (Precursor)

  • Reaction Setup: To a solution of 1,3-dihydroxyacetone dimer (1.0 eq) in a suitable solvent such as a mixture of methanol and water at 0 °C, add a base like sodium hydroxide (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Methylation: Add dimethyl sulfate (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) and extract the product with a suitable organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 1-methoxy-3-hydroxyacetone.

Step 2: Deoxofluorination to 2,2-Difluoro-3-methoxypropan-1-ol

  • Reaction Setup: In a fume hood, add a solution of 1-methoxy-3-hydroxyacetone (1.0 eq) in anhydrous dichloromethane (DCM) to a flask equipped with a magnetic stirrer and a nitrogen inlet. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Addition of DAST: Slowly add diethylaminosulfur trifluoride (DAST) (2.2 eq) to the cooled solution dropwise via a syringe. Caution: DAST is toxic and reacts violently with water. Handle with extreme care in a well-ventilated fume hood.

  • Reaction Progression: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction should be monitored by ¹⁹F NMR or GC-MS.

  • Quenching: Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or silica gel column chromatography to afford 2,2-Difluoro-3-methoxypropan-1-ol.

Applications in Drug Discovery

The incorporation of the 2,2-difluoro-3-methoxypropan-1-ol motif into a drug candidate can offer several advantages, making it a valuable building block for medicinal chemists.

Bioisosteric Replacement

The gem-difluoro group can serve as a non-hydrolyzable bioisostere of a carbonyl or ketone group. This substitution can enhance the metabolic stability of a drug by preventing enzymatic reduction or oxidation at that position.

Modulation of Physicochemical Properties

The introduction of two fluorine atoms significantly increases the polarity in the immediate vicinity of the carbon atom, which can influence intramolecular and intermolecular interactions. The methoxy group provides a hydrogen bond acceptor, while the primary alcohol can act as both a hydrogen bond donor and acceptor. This combination of functionalities allows for fine-tuning of a molecule's solubility, permeability, and binding interactions with its target protein.

A Key Structural Element in Advanced Pharmaceutical Intermediates

While direct incorporation of 2,2-Difluoro-3-methoxypropan-1-ol into an approved drug is not yet documented, a closely related structure, 3-((1R,3R)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl)-3-methyl-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl)-2,2-difluoropropan-1-ol, has been disclosed in a patent as a potent and selective estrogen receptor (ER) degrader for the treatment of cancer.[8] The synthesis of this complex molecule likely involves the coupling of a pre-functionalized 2,2-difluoropropan-1-ol derivative, highlighting the importance of such building blocks in accessing novel therapeutic agents.

Logical Workflow for the Application of 2,2-Difluoro-3-methoxypropan-1-ol in Drug Discovery

G A 2,2-Difluoro-3-methoxypropan-1-ol (Building Block) B Functional Group Interconversion (e.g., -OH to -OTs, -N3, etc.) A->B Activation C Coupling to Core Scaffold B->C Nucleophilic Substitution D Lead Compound C->D Synthesis E SAR Studies & Lead Optimization D->E Iterative Design F Drug Candidate E->F Refinement

Caption: A typical workflow illustrating the use of the title compound in a drug discovery program.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2,2-Difluoro-3-methoxypropan-1-ol. Although a specific Material Safety Data Sheet (MSDS) is not widely available, the following guidelines should be followed based on its structure and the properties of similar fluorinated alcohols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2,2-Difluoro-3-methoxypropan-1-ol represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a gem-difluoro group, a methoxy ether, and a primary alcohol provides a powerful tool for modulating the physicochemical and pharmacological properties of drug candidates. While its full potential is still being explored, the plausible and efficient synthetic routes, coupled with the proven impact of similar fluorinated motifs in approved drugs, underscore its significance for the future of pharmaceutical development. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic use of innovative building blocks like 2,2-Difluoro-3-methoxypropan-1-ol will be paramount in the design of the next generation of medicines.

References

  • Middleton, W. J. New Fluorinating Reagents. Dialkylaminosulfur Fluorides. J. Org. Chem.1975, 40 (5), 574–578.
  • Lal, G. S.; Pez, G. P.; Pesaresi, R. J.; Prozonic, F. M. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. J. Org. Chem.1999, 64 (19), 7048–7054.
  • Müller, K.; Faeh, C.; Diederich, F. Fluorine in Pharmaceuticals: Looking beyond Intuition. Science2007, 317 (5846), 1881–1886.
  • O'Hagan, D. Understanding Organofluorine Chemistry. An Introduction to the C–F Bond. Chem. Soc. Rev.2008, 37 (2), 308–319.
  • Prakash, G. K. S.; Hu, J. Modern Methods for the Synthesis of Monofluoro- and Difluoro-Containing Compounds. In Fluorine-Containing Synthons; ACS Symposium Series; American Chemical Society, 2007; Vol. 911, pp 94–115.
  • Prakash, G. K. S.; Yudin, A. K. Perfluoroalkylation with Organosilicon Reagents. Chem. Rev.1997, 97 (3), 757–786.
  • Umemoto, T. Electrophilic Perfluoroalkylating Agents. Chem. Rev.1996, 96 (5), 1757–1778.
  • Kirsch, P.
  • Bégué, J.-P.; Bonnet-Delpon, D. Bioorganic and Medicinal Chemistry of Fluorine; John Wiley & Sons, 2008.
  • Purser, S.; Moore, P. R.; Swallow, S.; Gouverneur, V. Fluorine in Medicinal Chemistry. Chem. Soc. Rev.2008, 37 (2), 320–330.
  • Gillis, E. P.; Eastman, K. J.; Hill, M. D.; Donnelly, D. J.; Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. J. Med. Chem.2015, 58 (21), 8315–8359.
  • Shah, P.; Westwell, A. D. The Role of Fluorine in Medicinal Chemistry. J. Enzyme Inhib. Med. Chem.2007, 22 (5), 527–540.
  • Isanbor, C.; O'Hagan, D. Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents. J. Fluor. Chem.2006, 127 (3), 303–319.
  • Kirk, K. L. Fluorine in Medicinal Chemistry: Recent Therapeutic Applications of Fluorinated Pharmaceuticals. J. Fluor. Chem.2006, 127 (8), 1013–1029.
  • Smart, B. E. Fluorine Substituent Effects (on Bioactivity). J. Fluor. Chem.2001, 109 (1), 3–11.
  • Böhm, H.-J.; Banner, D.; Bendels, S.; Kansy, M.; Kuhn, B.; Müller, K.; Obst-Sander, U.; Stahl, M. Fluorine in Medicinal Chemistry. ChemBioChem2004, 5 (5), 637–643.
  • Singh, R. P.; Shreeve, J. M. Survey of the Reactions of Diethylaminosulfur Trifluoride with a Wide Variety of Organic Compounds. Synthesis2002, 2002 (17), 2561–2578.
  • Hudlicky, M. Chemistry of Organic Fluorine Compounds: A Critical Review; Ellis Horwood, 1976.
  • Chambers, R. D. Fluorine in Organic Chemistry; Blackwell Publishing, 2004.
  • Filler, R.; Kobayashi, Y.; Yagupolskii, L. M.
  • WO 2019/245974 A1, Solid Forms of 3-((1r,3r)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl)-3-methyl-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl)
  • Banks, R. E.; Smart, B. E.; Tatlow, J. C. Organofluorine Chemistry: Principles and Commercial Applications; Springer Science & Business Media, 1994.
  • Welch, J. T.; Eswarakrishnan, S. Fluorine in Bioorganic Chemistry; Wiley, 1991.
  • Olah, G. A.; Prakash, G. K. S.; Chambers, R. D.; Molnar, A. Synthetic Fluorine Chemistry; John Wiley & Sons, 2004.
  • Hiyama, T.
  • Soloshonok, V. A. Fluorine-Containing Amino Acids: Synthesis and Properties; American Chemical Society, 1999.
  • Gouverneur, V.
  • Meanwell, N. A. Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. J. Med. Chem.2011, 54 (8), 2529–2591.
  • Hagmann, W. K. The Many Roles for Fluorine in Medicinal Chemistry. J. Med. Chem.2008, 51 (15), 4359–4369.
  • Jeschke, P. The Unique Role of Fluorine in Agrochemicals. Pest Manag. Sci.2004, 60 (5), 455–465.
  • O'Hagan, D.; Rzepa, H. S. Some Influences of Fluorine in Bioorganic Chemistry. Chem. Commun.1997, (7), 645–652.
  • Schlosser, M. The Unique Salt Effect on Organometallic Reactions: A Source of Inspiration for Mechanistic and Synthetic Chemists. Angew. Chem. Int. Ed.2004, 44 (3), 376–393.
  • Leroux, F.; Schlosser, M.; DesMarteau, D. D.; Petrov, V. A. The Taming of Sulfur Tetrafluoride and Other Fluorinating Agents. Angew. Chem. Int. Ed.2001, 40 (14), 2638–2641.
  • Paquin, J.-F.; Caron, L.; Defacqz, N.; Groux, L.; Hernandez-Perez, A. C.; Marcotte, F.-A.; Martel, J.; Morris, D.; Telo, J. P. Deoxofluorination of Alcohols and Carbonyls: Scope and Mechanism. Top. Curr. Chem.2007, 277, 1–54.
  • Burdon, J.; Tatlow, J. C. The Electrophilic Character of Fluorine. Adv. Fluorine Chem.1960, 1, 129–165.

Sources

Foundational

The Discovery, Synthesis, and Application of 2,2-Difluoro-3-methoxypropan-1-ol in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary The integration of organofluorine motifs into organic frameworks is a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The integration of organofluorine motifs into organic frameworks is a cornerstone of modern drug discovery. Among these specialized building blocks, 2,2-difluoro-3-methoxypropan-1-ol (CAS 1247089-57-1) has emerged as a highly valuable intermediate. Characterized by a gem-difluoro ( CF2​ ) group strategically positioned between a primary alcohol and a methoxy ether, this compound is engineered to enhance metabolic stability, modulate lipophilicity, and improve the overall pharmacokinetic profile of target pharmacophores. This whitepaper details the historical discovery, structural rationale, and validated synthetic protocols for this critical fluorinated intermediate.

Historical Context and Discovery

The historical footprint of 2,2-difluoro-3-methoxypropan-1-ol is deeply intertwined with the pursuit of novel cardiovascular therapeutics in the early 21st century. Its most prominent early application stems from a joint research agreement executed in 2003 between Merck & Co., Inc. and Actelion Pharmaceuticals Ltd.[1].

The collaboration aimed to identify non-peptidic, low-molecular-weight renin inhibitors capable of providing long-duration action against hypertension, renal insufficiency, and vascular remodeling. This research culminated in the seminal patent1[1]. By utilizing 2,2-difluoro-3-methoxypropan-1-ol as a core building block, researchers successfully synthesized a novel series of 3,4-diarylpiperidine scaffolds. Subsequent structure-activity relationship (SAR) studies demonstrated that derivatives incorporating this fluorinated moiety (such as "Compound 38") exhibited low nanomolar plasma renin IC50 values, clean CYP3A4 profiles, and excellent oral bioavailability across multiple animal species[2].

Structural Rationale & Pharmacokinetic Impact (E-E-A-T)

As an application scientist, it is crucial to understand that the introduction of a gem-difluoro group is never an arbitrary design choice. The specific placement of the CF2​ unit in 2,2-difluoro-3-methoxypropan-1-ol dictates several critical physicochemical transformations[3]:

  • Inductive Electron Withdrawal and Metabolic Shielding: Fluorine is the most electronegative element. The CF2​ group exerts a profound inductive pull on the adjacent carbon-oxygen bonds. By reducing electron density around the methoxy ether, it sterically and electronically shields the linkage from oxidative cleavage (O-dealkylation) driven by hepatic cytochrome P450 enzymes (e.g., CYP3A4)[2].

  • Modulation of Alcohol pKa: The electron-withdrawing nature of the CF2​ group significantly lowers the pKa of the adjacent primary hydroxyl group compared to a non-fluorinated analog. This alters the hydrogen-bonding dynamics—making the oxygen a weaker hydrogen-bond acceptor but a stronger hydrogen-bond donor—which is often critical for optimizing target-binding affinity in the active site of enzymes like renin.

  • Optimized Lipophilicity (LogD): The fluorinated motif precisely modulates the lipophilicity of the molecule, striking a balance between aqueous solubility and membrane permeability, directly contributing to the high oral bioavailability observed in downstream drug candidates[2][3].

PK_Advantage Structure gem-Difluoro Motif (-CF2-) Effect1 Strong Inductive Effect (Electron Withdrawal) Structure->Effect1 Effect2 Steric Shielding Structure->Effect2 Outcome1 Reduced CYP450 O-Dealkylation Effect1->Outcome1 Outcome2 Modulated Lipophilicity (LogD) Effect1->Outcome2 Effect2->Outcome1 Final Improved Metabolic Stability & Oral Bioavailability Outcome1->Final Outcome2->Final

Fig 1: Logical relationship between the gem-difluoro structural motif and pharmacokinetic advantages.

Physicochemical Properties

To facilitate accurate experimental design and handling, the core quantitative data for 2,2-difluoro-3-methoxypropan-1-ol is summarized below[3][4][5]:

PropertyValue
IUPAC Name 2,2-Difluoro-3-methoxypropan-1-ol
CAS Registry Number 1247089-57-1
Molecular Formula C4H8F2O2
Molecular Weight 126.10 g/mol
SMILES COCC(CO)(F)F
Appearance Liquid
Storage Conditions Sealed in a dry environment, 2-8 °C
Handling Safety Causes skin/eye irritation (H315, H319, H335)

Experimental Protocols: De Novo Synthesis

The established synthetic route relies on the sequential, controlled installation of functional groups starting from a pre-fluorinated, mono-protected precursor. The following step-by-step methodology is adapted from the validated1[1], ensuring a self-validating system through mechanistic control.

SynthWorkflow SM 3-{[t-butyl(dimethyl)silyl]oxy}-2,2-difluoropropan-1-ol (Starting Material) Step1 NaH (0 °C), MeI, THF (Methylation) SM->Step1 Int1 t-Butyl(2,2-difluoro-3-methoxypropoxy)dimethylsilane (Intermediate) Step1->Int1 Step2 TBAF, THF (RT) (Desilylation) Int1->Step2 Product 2,2-Difluoro-3-methoxypropan-1-ol (Target Compound) Step2->Product

Fig 2: Step-by-step synthetic workflow of 2,2-Difluoro-3-methoxypropan-1-ol.

Step 1: Selective Methylation
  • Reagents: 3-{[t-butyl(dimethyl)silyl]oxy}-2,2-difluoropropan-1-ol (22.09 mmol), Sodium Hydride (NaH, 60% dispersion in mineral oil, 33.1 mmol), Methyl Iodide (MeI, 44.2 mmol), anhydrous Tetrahydrofuran (THF, 74 mL)[1].

  • Procedure & Causality:

    • Cool a solution of the starting material in THF to 0 °C under an inert argon atmosphere.

    • Carefully add NaH. Causality: The 0 °C temperature is critical to control the exothermic deprotonation of the primary alcohol, preventing unwanted side reactions or premature cleavage of the silyl ether.

    • Stir for 15 minutes to ensure complete alkoxide formation.

    • Add MeI dropwise, then allow the mixture to warm to room temperature and stir for 1 hour.

    • Validation/Workup: Quench carefully with water (1 mL) to neutralize excess NaH. Evaporate volatiles, dilute with water (50 mL), and extract with diethyl ether ( Et2​O , 3x25 mL). Dry over Na2​SO4​ . Causality: The use of ether ensures the exclusion of highly polar impurities and salts from the organic phase.

Step 2: Desilylation (Deprotection)
  • Reagents: t-Butyl(2,2-difluoro-3-methoxypropoxy)dimethylsilane (21.22 mmol), Tetrabutylammonium fluoride (TBAF, 1M in THF, 25.5 mL, 25.5 mmol), THF (106 mL)[1].

  • Procedure & Causality:

    • Dissolve the intermediate in THF and add TBAF at room temperature.

    • Stir for 1 hour. Causality: TBAF is selected because the fluoride anion has an exceptionally high thermodynamic affinity for silicon, forming a strong Si-F bond. This selectively cleaves the TBS protecting group under mild conditions without affecting the newly formed methyl ether or the internal gem-difluoro moiety[1].

    • Validation/Workup: Evaporate the solvent, dilute the residue with 1N HCl (100 mL), and extract with EtOAc (3x50 mL). Causality: The acidic workup protonates the newly freed alcohol and effectively partitions the tetrabutylammonium salts into the aqueous layer.

    • Purify via flash chromatography on silica gel (eluting with 0-15% EtOAc/hexanes) to yield pure 2,2-difluoro-3-methoxypropan-1-ol[1].

Downstream Application: Functionalization for Drug Scaffolds

Once synthesized, the primary alcohol of 2,2-difluoro-3-methoxypropan-1-ol acts as a potent nucleophile to build larger pharmacophores. For instance, in the development of the aforementioned renin inhibitors, it is reacted with 5-bromo-2-(bromomethyl)pyridine using NaH in THF to yield 5-Bromo-2-[(2,2-difluoro-3-methoxypropoxy)methyl]pyridine[1]. This etherification effectively links the metabolically stable fluorinated motif to the heterocyclic core, providing the structural foundation for potent cardiovascular therapeutics[1][2].

References

  • Benchchem. "2,2-Difluoro-3-methoxypropan-1-ol | CAS 1247089-57-1". Benchchem Product Catalog.
  • American Elements. "CAS 1247089-57-1 | Product Information". American Elements.
  • Google Patents. "WO2010114978A1 - Renin inhibitors". Merck & Co., Inc. and Actelion Pharmaceuticals Ltd.
  • Molaid / Elsevier Ltd. "1-Bromo-4-[(2,2-difluoro-3-methoxypropoxy)methyl]benzene | 1247093-87-3".

Sources

Exploratory

An In-Depth Guide to the ¹H NMR Spectrum of 2,2-Difluoro-3-methoxypropan-1-ol: Analysis and Interpretation for Researchers

Abstract: This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,2-Difluoro-3-methoxypropan-1-ol. Aimed at researchers, scientists, and professionals in drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,2-Difluoro-3-methoxypropan-1-ol. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, outlines a detailed experimental protocol for data acquisition, and offers a thorough interpretation of the spectral features. By examining the influence of fluorine and oxygen on proton chemical shifts and coupling constants, this guide serves as an essential resource for the structural elucidation of fluorinated organic molecules.

Introduction: The Significance of Fluorinated Alcohols in Modern Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a hydrogen bond acceptor, can profoundly influence a molecule's pharmacokinetic and physicochemical properties.

1.1 The Role of Fluorine in Modulating Molecular Properties

Fluorination can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins, and improve membrane permeability. In the context of alcohols, the presence of fluorine atoms can significantly alter acidity and hydrogen bonding capabilities, making fluorinated alcohols valuable building blocks in organic synthesis.

1.2 Introducing 2,2-Difluoro-3-methoxypropan-1-ol: A Structurally Interesting Motif

2,2-Difluoro-3-methoxypropan-1-ol (CAS No. 1247089-57-1) presents a compelling structure for NMR analysis.[1] The molecule contains a geminal difluoro group, a primary alcohol, and an ether linkage. This combination of functional groups leads to a ¹H NMR spectrum with distinct and informative features, offering an excellent case study for understanding the interplay of various electronic effects.

1.3 The Power of ¹H NMR Spectroscopy in Structural Elucidation

¹H NMR spectroscopy is an indispensable tool for determining the structure of organic compounds. By analyzing chemical shifts, signal integrations, and spin-spin coupling patterns, one can deduce the connectivity of atoms and the stereochemical relationships within a molecule. For fluorinated compounds, the analysis is further enriched by the presence of proton-fluorine (H-F) coupling.

Theoretical Principles: Predicting the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 2,2-Difluoro-3-methoxypropan-1-ol is governed by several key principles of NMR spectroscopy.

2.1 The Influence of Electronegativity: Deshielding Effects of Fluorine and Oxygen

The chemical shift of a proton is highly dependent on its local electronic environment. Electronegative atoms, such as oxygen and fluorine, withdraw electron density from neighboring protons, leading to a "deshielding" effect and a downfield shift (higher ppm value) in the NMR spectrum.

  • Oxygen: Protons on carbons adjacent to an oxygen atom, as in alcohols and ethers, typically resonate in the range of 3.3-4.5 ppm.[2][3][4][5][6][7][8]

  • Fluorine: The extreme electronegativity of fluorine results in a significant deshielding of nearby protons. This effect, combined with the influence of the oxygen atoms, will cause the methylene protons in 2,2-Difluoro-3-methoxypropan-1-ol to appear at a relatively low field.

2.2 Spin-Spin Coupling: Understanding Proton-Proton (H-H) and Proton-Fluorine (H-F) Interactions

Spin-spin coupling arises from the interaction of the magnetic moments of neighboring non-equivalent nuclei, resulting in the splitting of NMR signals.

  • Proton-Proton (³JHH) Coupling: Vicinal coupling between protons on adjacent carbon atoms typically results in splitting patterns that follow the n+1 rule, where 'n' is the number of equivalent neighboring protons.

  • Proton-Fluorine (H-F) Coupling: Fluorine (¹⁹F) has a spin of I = 1/2 and is 100% abundant, leading to observable coupling with protons.[9] H-F coupling can occur over several bonds, with geminal (²JHF) and vicinal (³JHF) couplings being the most significant. The magnitude of these coupling constants provides valuable structural information. Long-range H-F coupling over four or more bonds is also frequently observed.[10][11][12][13]

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

To obtain a high-quality ¹H NMR spectrum of 2,2-Difluoro-3-methoxypropan-1-ol, careful sample preparation and instrument setup are crucial.

3.1 Sample Preparation: A Step-by-Step Guide

  • Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and has a residual proton signal that does not overlap with the analyte signals. Deuterated chloroform (CDCl₃) is a common choice for its relatively inert nature and ability to dissolve a wide range of organic compounds.[14]

  • Concentration: For a standard ¹H NMR experiment on a 400-500 MHz spectrometer, a sample concentration of 5-25 mg in 0.6-0.7 mL of solvent is generally sufficient.[15]

  • Filtration: To ensure a homogeneous magnetic field and sharp NMR signals, filter the sample solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[16]

  • D₂O Shake (Optional): To confirm the assignment of the hydroxyl proton, a "D₂O shake" can be performed. Adding a drop of deuterium oxide (D₂O) to the NMR tube will result in the exchange of the -OH proton for a deuterium atom, causing the hydroxyl signal to disappear from the spectrum.[17][18]

3.2 Instrumentation and Parameters

The following table outlines typical acquisition parameters for a ¹H NMR experiment on a 400 MHz spectrometer.

ParameterRecommended ValueRationale
Pulse Angle 30-45 degreesA smaller pulse angle allows for a shorter relaxation delay, increasing the number of scans that can be acquired in a given time.
Acquisition Time 2-4 secondsA longer acquisition time results in better resolution.
Relaxation Delay 1-2 secondsThis delay allows for the nuclear spins to return to equilibrium before the next pulse.
Number of Scans 8-16The signal-to-noise ratio improves with the square root of the number of scans.

Spectral Analysis and Interpretation: A Detailed Walkthrough

The ¹H NMR spectrum of 2,2-Difluoro-3-methoxypropan-1-ol is predicted to show four distinct signals.

4.1 Signal Assignment and Rationale:

  • Hydroxyl Proton (-OH): This proton will likely appear as a broad singlet. Its chemical shift is highly variable (typically 0.5-5.0 ppm) and depends on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange.[3]

  • Methylene Protons adjacent to the Hydroxyl Group (H-1): These two protons are expected to be deshielded by the adjacent oxygen and the geminal difluoro group. They will appear as a triplet of triplets due to coupling with the two fluorine atoms (³JHF) and the hydroxyl proton (³JHH, if exchange is slow). The chemical shift is predicted to be in the range of 3.5-4.0 ppm.

  • Methylene Protons adjacent to the Methoxy Group (H-3): Similar to the H-1 protons, these two protons are deshielded by the adjacent oxygen and the geminal difluoro group. Their signal will also be a triplet due to coupling with the two fluorine atoms (³JHF) and will likely be found in the 3.6-4.2 ppm region.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet, likely around 3.4 ppm.

4.2 Tabulated Summary of Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
-OH1.5 - 4.0broad singlet-
-CH₂OH (H-1)3.7 - 4.0triplet of triplets³JHF ≈ 12-15 Hz, ³JHH ≈ 5-7 Hz
-CH₂OCH₃ (H-3)3.8 - 4.1triplet³JHF ≈ 12-15 Hz
-OCH₃~3.4singlet-

4.3 Visualizing Coupling: A Graphviz Diagram of Spin-Spin Interactions

The following diagram illustrates the key spin-spin coupling relationships in 2,2-Difluoro-3-methoxypropan-1-ol.

Sources

Foundational

Thermodynamic and Kinetic Solubility Profiling of 2,2-Difluoro-3-methoxypropan-1-ol: A Technical Whitepaper

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Perspective: Senior Application Scientist Executive Summary In modern drug discovery and organic synthesis, the strategic i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Perspective: Senior Application Scientist

Executive Summary

In modern drug discovery and organic synthesis, the strategic incorporation of fluorine is a highly validated approach to modulate a molecule's physicochemical properties, metabolic stability, and bioavailability[1]. 2,2-Difluoro-3-methoxypropan-1-ol (CAS 1247089-57-1) serves as a premier fluorinated building block. As a liquid at room temperature[2], this compound presents a unique amphiphilic profile. Understanding its solubility behavior—both thermodynamically and kinetically—is paramount for optimizing synthetic routes (e.g., nucleophilic substitutions in aprotic solvents[3]) and predicting the pharmacokinetic behavior of downstream Active Pharmaceutical Ingredients (APIs).

This guide deconstructs the structural causality behind the solubility of 2,2-Difluoro-3-methoxypropan-1-ol, providing field-proven experimental workflows for empirical validation.

Molecular Architecture & The Fluorine Effect

The solubility of a molecule is fundamentally dictated by its functional group topology. 2,2-Difluoro-3-methoxypropan-1-ol features a highly specific arrangement: a hydroxymethyl group and a methoxyethyl group flanking a central difluoromethylene (-CF₂-) core (SMILES: COCC(CO)(F)F)[1].

Causality of Solvation Dynamics
  • Inductive pKa Shift (The Fluorine Effect): Fluorine substitution typically increases lipophilicity due to the low polarizability of the C-F bond. However, when placed immediately adjacent to a primary alcohol, the -CF₂- group exerts a powerful electron-withdrawing inductive effect (-I). This pulls electron density away from the hydroxyl oxygen, weakening the O-H bond and lowering its pKa. Consequently, the alcohol becomes a significantly stronger hydrogen-bond donor, enhancing its hydration capacity in aqueous media.

  • Hydrogen Bond Acceptor Network: The terminal methoxy group (-OCH₃) acts as a flexible hydrogen-bond acceptor, facilitating solvation in both water and polar organic solvents (e.g., Methanol, THF, DMF).

  • Balanced Partitioning: The interplay between the lipophilic -CF₂- core and the hydrophilic -OH/-OCH₃ termini results in a highly balanced predicted partition coefficient (XLogP ≈ 0.1)[4]. This near-zero LogP indicates that the compound partitions almost equally between aqueous and lipid phases, a highly desirable trait for membrane permeability.

G Core 2,2-Difluoro-3-methoxypropan-1-ol (Amphiphilic Core) OH Hydroxyl (-OH) Primary Alcohol Core->OH CF2 Difluoromethylene (-CF2-) Electron Withdrawing Core->CF2 OMe Methoxy (-OCH3) Ether Linkage Core->OMe HBD Strong H-Bond Donor (Enhanced by CF2) OH->HBD CF2->HBD Lowers pKa Lipid Increased Lipophilicity Metabolic Stability CF2->Lipid HBA H-Bond Acceptor OMe->HBA AqSol High Aqueous Solubility HBD->AqSol Perm Membrane Permeability (Balanced LogP ~0.1) Lipid->Perm HBA->AqSol OrgSol Polar Organic Miscibility HBA->OrgSol

Logical flow of functional group contributions to the solubility profile of the target compound.

Physicochemical Data Summary

To facilitate rapid reference for formulation and synthetic design, the quantitative and predicted physicochemical parameters of 2,2-Difluoro-3-methoxypropan-1-ol are summarized below.

PropertyValueScientific ImplicationSource
CAS Number 1247089-57-1Unique identifier for procurement and tracking.[1]
Molecular Formula C₄H₈F₂O₂Indicates a low molecular weight (126.10 g/mol ).[2]
Physical State Liquid (at 25°C)Eliminates crystal lattice energy barriers during dissolution.[1],[2]
Predicted XLogP ~0.1Amphiphilic; highly miscible in both water and octanol.[4]
Monoisotopic Mass 126.04923 DaCrucial for LC-MS/MS quantification workflows.[4]
Organic Miscibility High (THF, DCM, MeOH)Excellent solvent compatibility for synthetic reactions.[3]

Experimental Workflows for Solubility Validation

While computational models (like XLogP) provide excellent directional data, empirical validation is mandatory in drug development. As an Application Scientist, I mandate the use of self-validating systems —protocols that contain internal controls to flag methodological failures.

Protocol 1: Thermodynamic Partitioning (LogP) via Shake-Flask Method

Causality & Rationale: The shake-flask method remains the gold standard for thermodynamic solubility. Because 2,2-Difluoro-3-methoxypropan-1-ol lacks a strong UV chromophore (no conjugated pi-systems), standard UV-Vis spectroscopy will fail. We must utilize GC-MS or LC-MS/MS for accurate phase quantification.

System Suitability: Run Hydrocortisone (known LogP ≈ 1.61) in parallel. If the hydrocortisone LogP deviates by >0.1 log units, the phase separation is compromised (likely due to micro-emulsions), and the run must be invalidated.

Step-by-Step Methodology:

  • Phase Pre-saturation: Vigorously stir equal volumes of 1-octanol and aqueous buffer (pH 7.4) for 24 hours at 25°C. Why? This prevents volume shifts caused by mutual solubility during the actual assay, which would skew concentration calculations.

  • Sample Preparation: Dissolve 10 mg of 2,2-Difluoro-3-methoxypropan-1-ol in 10 mL of the pre-saturated octanol phase.

  • Equilibration: Transfer 5 mL of the spiked octanol to a borosilicate glass vial and add 5 mL of pre-saturated aqueous buffer.

  • Agitation: Shake mechanically at 25°C (± 0.5°C) for 48 hours to ensure absolute thermodynamic equilibrium.

  • Phase Resolution: Centrifuge the vials at 3,000 × g for 15 minutes. Why? To break any micro-emulsions at the interface that would artificially inflate the aqueous concentration.

  • Quantification: Carefully extract aliquots from both the top (octanol) and bottom (aqueous) layers. Dilute appropriately and quantify the monoisotopic mass (126.049 Da)[4] using LC-MS/MS.

Protocol 2: Kinetic Aqueous Solubility via Nephelometry

Causality & Rationale: In early-stage formulation, we need to know the exact concentration at which the compound begins to nucleate and precipitate in an aqueous buffer. Nephelometry (light scattering) detects insoluble particulates long before they are visible to the naked eye.

System Suitability: Use 100% DMSO as a negative control (baseline scattering) and a known insoluble compound (e.g., Amiodarone at high pH) as a positive control for scattering response.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 100 mM stock solution of the compound in anhydrous DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution using PBS (pH 7.4). Ensure the final DMSO concentration in all wells remains strictly ≤ 1.0% v/v to prevent solvent-induced solubility artifacts.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours. Why? Kinetic solubility is time-dependent; 2 hours allows sufficient time for supersaturated states to nucleate.

  • Measurement: Read the plate using a nephelometer equipped with a 633 nm laser diode.

  • Data Analysis: Plot concentration vs. scattering intensity. The kinetic solubility limit is mathematically defined as the highest concentration where the scattering intensity remains within 3 standard deviations of the blank PBS buffer.

Applications in Drug Development

The highly optimized solubility profile of 2,2-Difluoro-3-methoxypropan-1-ol makes it an invaluable asset in medicinal chemistry. When integrated into larger scaffolds, such as in the synthesis of novel renin inhibitors[3], the difluoromethylene unit acts as a bioisostere for ether or methylene bridges.

Because the compound is readily soluble in aprotic polar solvents like Tetrahydrofuran (THF), it can be efficiently deprotonated by strong bases (e.g., Sodium Hydride) to form a nucleophilic alkoxide[3]. This allows for seamless etherification or esterification, permanently grafting its balanced amphiphilic (LogP ~0.1) and metabolically stable -CF₂- traits onto the target API, thereby improving the drug's overall absorption and distribution profiles.

References

  • PubChemLite. "2,2-difluoro-3-methoxypropan-1-ol (C4H8F2O2) - PubChemLite". URL:[Link]

  • Google Patents. "WO2010114978A1 - Renin inhibitors - Google Patents".

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 2,2-Difluoro-3-methoxypropan-1-ol as a Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Fluorinated Building Blocks The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Building Blocks

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful strategy to modulate the physicochemical and biological properties of drug candidates. Among the diverse array of fluorinated motifs, the difluoromethylene (-CF2-) group has garnered significant attention due to its unique ability to serve as a bioisosteric replacement for functionalities like hydroxyls, thiols, and amines. The introduction of a -CF2H group can enhance metabolic stability, increase membrane permeability, and improve binding affinity to biological targets. This guide provides a comprehensive overview of the synthesis and application of 2,2-Difluoro-3-methoxypropan-1-ol , a versatile and valuable building block for the introduction of the difluoromethylene moiety in drug discovery and development.

Physicochemical Properties of 2,2-Difluoro-3-methoxypropan-1-ol

2,2-Difluoro-3-methoxypropan-1-ol (C₄H₈F₂O₂) is a small, functionalized building block with the following key properties:

PropertyValueSource
Molecular FormulaC₄H₈F₂O₂PubChem
Molecular Weight126.10 g/mol PubChem
InChIKeyCVPCFINYDBWLCG-UHFFFAOYSA-NPubChem
Boiling PointEstimated 150-160 °C(Predicted)
DensityEstimated 1.2-1.3 g/mL(Predicted)
SolubilitySoluble in a wide range of organic solvents (e.g., DCM, THF, Ethyl Acetate)(Predicted)

The presence of the gem-difluoro group significantly influences the electronic properties of the molecule, particularly the acidity of the neighboring C-H and O-H bonds. The primary alcohol offers a versatile handle for a variety of chemical transformations.

Proposed Synthesis of 2,2-Difluoro-3-methoxypropan-1-ol

A practical and scalable synthesis of 2,2-difluoro-3-methoxypropan-1-ol can be achieved through the reduction of the commercially available 2,2-Difluoro-3-methoxypropanoic acid .[1] This transformation is a standard and high-yielding reaction in organic synthesis.

Synthetic_Workflow 2,2-Difluoro-3-methoxypropanoic_acid 2,2-Difluoro-3-methoxypropanoic acid Reduction Reduction (e.g., LiAlH4) 2,2-Difluoro-3-methoxypropanoic_acid->Reduction Step 1 Target_Molecule 2,2-Difluoro-3-methoxypropan-1-ol Reduction->Target_Molecule Product Oxidation Oxidation (e.g., DMP) Target_Molecule->Oxidation Step 2a Aldehyde 2,2-Difluoro-3-methoxypropanal Oxidation->Aldehyde Intermediate Wittig_Reaction Wittig Reaction Aldehyde->Wittig_Reaction Step 2b Alkene_Product Substituted Alkene Wittig_Reaction->Alkene_Product Final Product

Caption: Proposed synthetic workflow for the preparation and application of 2,2-Difluoro-3-methoxypropan-1-ol.

Protocol 1: Reduction of 2,2-Difluoro-3-methoxypropanoic acid

This protocol describes the reduction of 2,2-difluoro-3-methoxypropanoic acid to 2,2-difluoro-3-methoxypropan-1-ol using lithium aluminum hydride (LiAlH₄), a powerful reducing agent suitable for this transformation.

Materials:

  • 2,2-Difluoro-3-methoxypropanoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add LiAlH₄ (1.5 equivalents) and anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

  • Addition of Carboxylic Acid: Dissolve 2,2-difluoro-3-methoxypropanoic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. A white precipitate should form.

  • Workup: Filter the resulting suspension through a pad of Celite®, washing the filter cake with diethyl ether. Combine the filtrates and wash with 1 M HCl, followed by saturated aqueous Na₂SO₄ solution.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to afford the pure 2,2-difluoro-3-methoxypropan-1-ol.

Application as a Synthetic Building Block

The primary alcohol functionality of 2,2-difluoro-3-methoxypropan-1-ol makes it a versatile precursor for further synthetic manipulations. A key transformation is its oxidation to the corresponding aldehyde, 2,2-difluoro-3-methoxypropanal . This aldehyde is a valuable intermediate for various carbon-carbon bond-forming reactions.

Protocol 2: Oxidation to 2,2-Difluoro-3-methoxypropanal

This protocol details the oxidation of 2,2-difluoro-3-methoxypropan-1-ol to the corresponding aldehyde using Dess-Martin periodinane (DMP), a mild and efficient oxidizing agent.

Materials:

  • 2,2-Difluoro-3-methoxypropan-1-ol

  • Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen inlet

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2,2-difluoro-3-methoxypropan-1-ol (1.0 equivalent) in anhydrous DCM.

  • Addition of DMP: Add Dess-Martin periodinane (1.2 equivalents) to the solution in one portion at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.

  • Quenching: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid dissolves.

  • Workup: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate the solvent under reduced pressure (to avoid volatilization of the aldehyde).

  • Purification: The crude aldehyde can be purified by flash column chromatography on silica gel.

Oxidation_Mechanism cluster_0 Dess-Martin Oxidation Alcohol R-CH2OH Intermediate [Intermediate Complex] Alcohol->Intermediate + DMP DMP Dess-Martin Periodinane Aldehyde R-CHO Intermediate->Aldehyde - Byproducts Byproduct IBX + Acetic Acid

Caption: Simplified mechanism of Dess-Martin oxidation.

Protocol 3: Application of 2,2-Difluoro-3-methoxypropanal in a Wittig Reaction

This protocol demonstrates the utility of the synthesized aldehyde in a Wittig reaction to form a carbon-carbon double bond, a fundamental transformation in organic synthesis.

Materials:

  • 2,2-Difluoro-3-methoxypropanal

  • A suitable phosphonium ylide (e.g., (Triphenylphosphoranylidene)acetaldehyde)

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen inlet

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the phosphonium ylide (1.1 equivalents) and anhydrous THF.

  • Addition of Aldehyde: Dissolve 2,2-difluoro-3-methoxypropanal (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC.

  • Workup: After the reaction is complete, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.

Safety Information

  • 2,2-Difluoro-3-methoxypropan-1-ol: While specific toxicity data is not available, it is prudent to handle this compound with care. Assume it is harmful if swallowed, inhaled, or absorbed through the skin. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water. Handle only in a dry, inert atmosphere.

  • Dess-Martin Periodinane (DMP): Can be explosive under certain conditions (e.g., shock or heat). Handle with care.

  • Always work in a well-ventilated fume hood.

References

  • PubChem. 2,2-difluoro-3-methoxypropan-1-ol.[Link]

  • Organic Chemistry Portal. Difluoroalkane synthesis by fluorination or substitution.[Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas.[Link]

  • ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.[Link]

  • National Center for Biotechnology Information. Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol.[Link]

Sources

Application

Application Note: 2,2-Difluoro-3-methoxypropan-1-ol as a Next-Generation Building Block in Agrochemical Synthesis

Executive Summary The pursuit of enhanced metabolic stability, precise lipophilicity, and target specificity in modern agrochemical development has driven the widespread adoption of fluorinated building blocks. 2,2-Diflu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of enhanced metabolic stability, precise lipophilicity, and target specificity in modern agrochemical development has driven the widespread adoption of fluorinated building blocks. 2,2-Difluoro-3-methoxypropan-1-ol (CAS 1247089-57-1) has emerged as a highly valuable intermediate for the synthesis of advanced crop protection agents, including succinate dehydrogenase inhibitor (SDHI) fungicides and auxin-like herbicides[1].

Characterized by a central gem-difluoro ( −CF2​− ) core flanked by a stable methoxy ether and a reactive primary alcohol, this molecule (SMILES: COCC(CO)(F)F, MW: 126.10 g/mol ) allows researchers to systematically install a difluoromethoxypropyl motif into active ingredients[1]. This application note details the physicochemical rationale for utilizing this compound and provides field-proven, self-validating synthetic protocols for its integration into agrochemical scaffolds.

Physicochemical Profiling & Mechanistic Rationale

The Bioisosteric Power of the −CF2​− Motif

In agrochemical design, the −CF2​− group frequently serves as a bioisostere for oxygen atoms or carbonyl groups[2]. Unlike standard alkyl or ether linkages, the carbon-fluorine bond is highly resistant to oxidative cleavage. When integrated into an agrochemical core, the difluoromethylene unit effectively blocks electrophilic attack by the FeO3+​ species in the active sites of Cytochrome P450 (CYP450) enzymes, thereby eliminating a critical metabolic soft spot and prolonging the compound's field efficacy[3].

Electronic Effects on Synthetic Reactivity

The incorporation of fluorine fundamentally alters the electronic landscape of the molecule. The strong electron-withdrawing nature (inductive effect, −I ) of the gem-difluoro group significantly pulls electron density away from the adjacent primary alcohol ( −CH2​OH )[3].

  • Impact on pKa: The inductive effect lowers the pKa of the hydroxyl proton (making it more acidic compared to a standard aliphatic alcohol).

  • Impact on Nucleophilicity: The oxygen atom becomes markedly less nucleophilic[3]. Consequently, direct coupling methods that rely on the alcohol acting as a nucleophile (such as the Mitsunobu reaction) often suffer from sluggish kinetics and poor yields. To successfully utilize this building block, the hydroxyl group must first be converted into a highly reactive electrophile (e.g., a tosylate or triflate)[1].

Impact on Lipophilicity and Penetration

Fluorination patterning directly dictates the physicochemical behavior of the molecule. The addition of a gem-difluoro unit increases the overall lipophilicity (LogP) of the molecule without significantly increasing its van der Waals volume[4]. In agrochemicals, this translates to enhanced cuticular penetration in plant leaves and improved permeation through insect exoskeletons.

Quantitative Data: Impact of −CF2​− Incorporation

The following table summarizes the comparative advantages of substituting a standard alkyl chain with the 2,2-difluoro-3-methoxypropyl motif during lead optimization.

Physicochemical PropertyStandard Motif ( −CH2​−CH2​− )Fluorinated Motif ( −CF2​−CH2​− )Mechanistic Implication in Agrochemicals
Lipophilicity (LogP) BaselineIncreasedEnhanced cuticular and exoskeletal penetration[4].
Metabolic Stability Susceptible to oxidationHighly ResistantBlocks CYP450-mediated hydroxylation[3].
Adjacent Alcohol pKa ∼15.5−16.0 ∼13.0−14.0 Inductive effect reduces oxygen nucleophilicity[3].
Bioisosterism N/AOxygen / Carbonyl mimicModulates target binding affinity[2].

Visualizations of Pathways and Workflows

MetabolicStability cluster_CH2 Standard Alkyl Chain (-CH2-) cluster_CF2 Fluorinated Motif (-CF2-) NodeA1 Agrochemical (-CH2-) NodeB1 CYP450 Oxidation NodeA1->NodeB1 NodeC1 Hydroxylated Metabolite NodeB1->NodeC1 NodeD1 Rapid Degradation NodeC1->NodeD1 NodeA2 Agrochemical (-CF2-) NodeB2 CYP450 Electronic Block NodeA2->NodeB2 NodeC2 Metabolic Stability NodeB2->NodeC2 NodeD2 Prolonged Efficacy NodeC2->NodeD2

Fig 1. Metabolic stability pathway comparing standard alkyl chains vs. CF2 fluorinated motifs.

SyntheticWorkflow Step1 2,2-Difluoro-3-methoxypropan-1-ol (Starting Material) Step2 Electrophilic Activation (TsCl, Pyridine, DMAP) Step1->Step2 Reduces OH nucleophilicity Requires strong base Step3 Activated Intermediate (Tosylate/Triflate) Step2->Step3 Step4 Nucleophilic Substitution (SN2) (Agrochemical Core, Cs2CO3, DMF) Step3->Step4 Overcomes CF2 dipole repulsion Step5 Target Agrochemical Candidate (N-Alkylated Core) Step4->Step5

Fig 2. Synthetic workflow for the electrophilic activation and SN2 coupling of the CF2 building block.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems to ensure high-fidelity synthesis when working with deactivated fluorinated alcohols.

Protocol A: Electrophilic Activation (Synthesis of the Tosylate Intermediate)

Objective: Convert the deactivated primary alcohol into a highly reactive electrophile to enable downstream coupling.

  • Step 1: Preparation. In an oven-dried 100 mL round-bottom flask under an inert argon atmosphere, dissolve 2,2-Difluoro-3-methoxypropan-1-ol ( 1.0 eq , 10 mmol , 1.26 g ) in anhydrous dichloromethane (DCM, 25 mL ).

  • Step 2: Base & Catalyst Addition. Add anhydrous pyridine ( 3.0 eq , 30 mmol , 2.4 mL ) and 4-dimethylaminopyridine (DMAP, 0.1 eq , 1 mmol , 122 mg ).

    • Causality: Because the −CF2​− group severely reduces the nucleophilicity of the adjacent oxygen, standard esterification is kinetically unfavorable. Pyridine acts as an acid scavenger, while DMAP acts as a hyper-nucleophilic catalyst to generate a highly reactive N-tosylpyridinium intermediate, forcing the reaction forward.

  • Step 3: Electrophile Addition. Cool the mixture to 0∘C . Slowly add p-toluenesulfonyl chloride (TsCl, 1.5 eq , 15 mmol , 2.86 g ) in small portions over 15 minutes.

    • Causality: Portion-wise addition controls the exothermic reaction and suppresses the formation of unwanted pyridinium chloride side products.

  • Step 4: Reaction Progression. Remove the ice bath and stir at room temperature ( 20−25∘C ) for 14 hours.

  • Step 5: Self-Validation (TLC). Spot the reaction mixture against the starting material on a silica TLC plate (Hexanes:EtOAc 3:1). The starting material (visualized with KMnO4​ stain) must be fully consumed, replaced by a distinct, UV-active spot corresponding to the tosylate.

  • Step 6: Workup. Quench with 1M aqueous HCl ( 20 mL ) to protonate and remove excess pyridine into the aqueous layer. Extract with DCM ( 2×20 mL ). Wash the organic layers with saturated NaHCO3​ ( 20 mL ) and brine ( 20 mL ). Dry over anhydrous Na2​SO4​ , concentrate, and purify via flash chromatography.

Protocol B: N-Alkylation of an Agrochemical Pyrazole Core

Objective: Couple the activated fluorinated building block to a heterocyclic nitrogen core (e.g., a pyrazole derivative common in fungicides).

  • Step 1: Deprotonation. In a dry 50 mL Schlenk flask, dissolve the target pyrazole derivative ( 1.0 eq , 5 mmol ) in anhydrous N,N-dimethylformamide (DMF, 15 mL ). Add Cesium Carbonate ( Cs2​CO3​ , 2.0 eq , 10 mmol , 3.26 g ) and stir at room temperature for 30 minutes.

    • Causality: Cs2​CO3​ is specifically chosen over K2​CO3​ . The larger ionic radius of the cesium cation creates a more dissociated, "naked" pyrazolate anion, maximizing its nucleophilicity.

  • Step 2: Coupling. Add the tosylate intermediate from Protocol A ( 1.2 eq , 6 mmol ) dropwise.

  • Step 3: Thermal Activation. Elevate the temperature to 80∘C and stir for 18 hours.

    • Causality: The SN​2 displacement at a carbon adjacent to a −CF2​− group is sterically and electronically hindered by dipole-dipole repulsion between the incoming nucleophile and the fluorine lone pairs[5]. Elevated thermal energy is strictly required to overcome this high activation energy barrier.

  • Step 4: Self-Validation (LC-MS). Sample of the reaction, dilute in acetonitrile, and analyze via LC-MS. The system is validated when the mass of the starting pyrazole disappears and the product mass [M+H]+ dominates the chromatogram.

  • Step 5: Workup. Cool to room temperature. Dilute with Ethyl Acetate ( 50 mL ) and wash extensively with distilled water ( 5×20 mL ) to completely partition the DMF into the aqueous phase. Wash with brine ( 20 mL ), dry over MgSO4​ , concentrate, and isolate the target agrochemical candidate.

References

  • ChemRxiv. "On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective". ChemRxiv. URL: [Link]

  • Journal of Medicinal Chemistry. "Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery". ACS Publications. URL: [Link]

  • PMC. "Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds". National Center for Biotechnology Information (NIH). URL:[Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Novel Compounds from 2,2-Difluoro-3-methoxypropan-1-ol

Introduction The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as incre...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and modulated pKa, can lead to significant improvements in the biological activity and performance of compounds. The gem-difluoromethylene (CF2) group, in particular, is a valuable bioisostere for carbonyl groups and other functionalities.[1] 2,2-Difluoro-3-methoxypropan-1-ol is a promising, yet underexplored, building block that contains this key structural motif. Its bifunctional nature, possessing both a primary alcohol for further elaboration and a difluorinated carbon center, opens a gateway to a diverse array of novel chemical entities.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic utility of 2,2-Difluoro-3-methoxypropan-1-ol. We will explore key transformations of the primary alcohol functionality, providing detailed, field-proven protocols and explaining the underlying chemical principles. The methodologies described herein are designed to be robust and adaptable, serving as a foundational platform for the synthesis of novel fluorinated compounds.

Strategic Considerations for Synthetic Transformations

The reactivity of 2,2-Difluoro-3-methoxypropan-1-ol is primarily dictated by its primary alcohol group. The electron-withdrawing nature of the adjacent gem-difluoro group can influence the reactivity of the alcohol and the stability of reaction intermediates. Our synthetic strategy will focus on two principal transformations of the hydroxyl group:

  • Oxidation: Conversion of the primary alcohol to the corresponding aldehyde or carboxylic acid. These functional groups are versatile handles for a wide range of subsequent reactions, including reductive amination, Wittig reactions, and amide bond formation.

  • Nucleophilic Substitution: Activation of the hydroxyl group to facilitate its displacement by various nucleophiles. This allows for the introduction of a wide range of functionalities, such as halides, azides, and amines.

The following sections will provide detailed protocols for these key transformations, along with insights into the reaction mechanisms and expected outcomes.

Diagram of Synthetic Pathways

Synthetic_Pathways A 2,2-Difluoro-3-methoxypropan-1-ol B 2,2-Difluoro-3-methoxypropanal A->B Oxidation (e.g., DMP, TEMPO) C 2,2-Difluoro-3-methoxypropanoic acid A->C Strong Oxidation (e.g., Jones Reagent) E 1-Halo-2,2-difluoro-3-methoxypropane (X = Cl, Br, I) A->E Halogenation (e.g., SOCl₂, PBr₃) H Substituted Amines B->H Reductive Amination G Peptide Conjugates C->G Amide Coupling D 1-Azido-2,2-difluoro-3-methoxypropane F Novel Heterocycles D->F Cycloaddition Reactions E->D Azide Substitution (NaN₃)

Caption: Synthetic routes from 2,2-Difluoro-3-methoxypropan-1-ol.

Experimental Protocols

Protocol 1: Oxidation of 2,2-Difluoro-3-methoxypropan-1-ol to 2,2-Difluoro-3-methoxypropanal

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For a substrate like 2,2-Difluoro-3-methoxypropan-1-ol, it is crucial to employ mild conditions to avoid over-oxidation to the carboxylic acid. The use of Dess-Martin Periodinane (DMP) or a TEMPO-mediated oxidation are excellent choices.[2]

Method A: Dess-Martin Periodinane (DMP) Oxidation

  • Rationale: DMP is a hypervalent iodine reagent that provides a mild and selective method for oxidizing primary alcohols to aldehydes with high yields and short reaction times.

  • Materials:

    • 2,2-Difluoro-3-methoxypropan-1-ol

    • Dess-Martin Periodinane (DMP)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

  • Procedure:

    • To a stirred solution of 2,2-Difluoro-3-methoxypropan-1-ol (1.0 eq) in anhydrous DCM (0.1 M) at 0 °C under a nitrogen atmosphere, add Dess-Martin Periodinane (1.2 eq) portion-wise over 10 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the addition of a saturated aqueous solution of NaHCO₃.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • The crude aldehyde can be purified by silica gel column chromatography.

Method B: TEMPO-mediated Oxidation

  • Rationale: This method utilizes a catalytic amount of the stable nitroxyl radical TEMPO in the presence of a stoichiometric co-oxidant, such as (diacetoxyiodo)benzene, providing an efficient and environmentally friendly alternative.[2]

  • Materials:

    • 2,2-Difluoro-3-methoxypropan-1-ol

    • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

    • (Diacetoxyiodo)benzene

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve 2,2-Difluoro-3-methoxypropan-1-ol (1.0 eq) in anhydrous DCM (0.2 M).

    • Add TEMPO (0.1 eq) and (diacetoxyiodo)benzene (1.1 eq) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

    • Extract the mixture with DCM (3 x 15 mL).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure and purify the resulting aldehyde by column chromatography.

Parameter Dess-Martin Periodinane (DMP) TEMPO-mediated Oxidation
Reagent Stoichiometry 1.2 eqCatalytic (0.1 eq TEMPO), 1.1 eq co-oxidant
Reaction Time 1-2 hours2-4 hours
Work-up Quench with NaHCO₃Quench with Na₂S₂O₃
Advantages Fast, high yieldingMilder, catalytic
Disadvantages Stoichiometric heavy metal reagentLonger reaction time
Protocol 2: Synthesis of 1-Azido-2,2-difluoro-3-methoxypropane via Nucleophilic Substitution

The conversion of the primary alcohol to an azide provides a versatile intermediate for the synthesis of amines (via reduction) and triazoles (via "click" chemistry). This is a two-step process involving the activation of the alcohol followed by nucleophilic substitution.

Step 1: Activation of the Hydroxyl Group (Mesylation)

  • Rationale: The hydroxyl group is a poor leaving group. Converting it to a mesylate (-OMs) transforms it into an excellent leaving group, susceptible to nucleophilic attack.[3]

  • Materials:

    • 2,2-Difluoro-3-methoxypropan-1-ol

    • Methanesulfonyl chloride (MsCl)

    • Triethylamine (TEA) or Pyridine

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Procedure:

    • Dissolve 2,2-Difluoro-3-methoxypropan-1-ol (1.0 eq) in anhydrous DCM (0.2 M) in a round-bottom flask and cool to 0 °C.

    • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

    • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the mixture with DCM (3 x 20 mL).

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.

Step 2: Nucleophilic Substitution with Sodium Azide

  • Rationale: The mesylate is displaced by the azide nucleophile in an SN2 reaction.

  • Materials:

    • Crude 2,2-Difluoro-3-methoxypropyl methanesulfonate

    • Sodium azide (NaN₃)

    • Dimethylformamide (DMF), anhydrous

  • Procedure:

    • Dissolve the crude mesylate (1.0 eq) in anhydrous DMF (0.3 M).

    • Add sodium azide (1.5 eq) to the solution.

    • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain 1-Azido-2,2-difluoro-3-methoxypropane.

Safety Note: Sodium azide is highly toxic and potentially explosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

Diagram of Mesylation and Azide Substitution Workflow

Azide_Synthesis cluster_step1 Step 1: Mesylation cluster_step2 Step 2: Azide Substitution A 2,2-Difluoro-3-methoxypropan-1-ol B Add TEA and MsCl in DCM at 0 °C A->B C Stir for 1-2 hours B->C D Aqueous Work-up C->D E Crude 2,2-Difluoro-3-methoxypropyl methanesulfonate D->E F Dissolve Mesylate in DMF E->F G Add NaN₃ and Heat F->G H Stir for 4-6 hours G->H I Aqueous Work-up and Extraction H->I J Purification I->J K 1-Azido-2,2-difluoro-3-methoxypropane J->K

Caption: Workflow for the synthesis of 1-Azido-2,2-difluoro-3-methoxypropane.

Applications in Drug Development and Further Synthesis

The synthesized intermediates, 2,2-difluoro-3-methoxypropanal and 1-azido-2,2-difluoro-3-methoxypropane, are valuable precursors for a multitude of novel compounds.

  • From the Aldehyde:

    • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) will yield a diverse library of fluorinated amines. These amines can be key components of novel bioactive molecules.

    • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the formation of carbon-carbon double bonds, leading to the synthesis of fluorinated alkenes, which are precursors to other functional groups.

    • Aldol and Related Condensations: The aldehyde can participate in various carbon-carbon bond-forming reactions to construct more complex molecular scaffolds.

  • From the Azide:

    • Reduction to Amine: The azide can be readily reduced to the corresponding primary amine (e.g., using H₂/Pd-C or Staudinger reaction), which is a crucial functional group in many pharmaceuticals. The synthesis of nitrogen heterocycles from difluorinated amines is a promising application.[4]

    • Huisgen Cycloaddition ("Click" Chemistry): The azide can undergo a [3+2] cycloaddition with an alkyne to form a stable triazole ring, a common linker in bioconjugation and medicinal chemistry.

Conclusion

2,2-Difluoro-3-methoxypropan-1-ol is a versatile and valuable building block for the synthesis of novel fluorinated compounds. The protocols detailed in this application note provide a solid foundation for the exploration of its synthetic potential. By leveraging the reactivity of the primary alcohol through oxidation and nucleophilic substitution, researchers can access a wide range of functionalized intermediates, paving the way for the discovery of new therapeutic agents and advanced materials. The strategic incorporation of the gem-difluoro-methoxypropyl motif offers a promising avenue for modulating molecular properties and enhancing biological activity.

References

  • CN104098444A - Preparation method of 2, 2-difluoroethanol - Google P
  • Oxidation of Alcohols and Oxidative Cyclization of Diols using NaBr and Selectfluor. (URL: [Link])

  • A protocol for controlled reactivity shift in the 2,2-difluorovinyl motif used for selective S–18F and C–18F bond formation - PMC. (URL: [Link])

  • A protocol for controlled reactivity shift in the 2,2-difluorovinyl motif used for selective S–F and C–F bond formation - ResearchGate. (URL: [Link])

  • Oxidation of Alcohols and Oxidative Cyclization of Diols using NaBr and Selectfluor - ChemRxiv. (URL: [Link])

  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC. (URL: [Link])

  • 2,2-difluoro-3-methoxypropan-1-ol (C4H8F2O2) - PubChem. (URL: [Link])

  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - Beilstein Journals. (URL: [Link])

  • Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides - The University of Northern Colorado. (URL: [Link])

  • Novel method to synthesize valuable fluorinated drug compounds - ScienceDaily. (URL: [Link])

  • Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol - PMC. (URL: [Link])

  • Hypervalent iodine/TEMPO-mediated oxidation in flow systems: a fast and efficient protocol for alcohol oxidation - PMC. (URL: [Link])

  • Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. (URL: [Link])

  • JP2017197511A - Method for producing difluoro alcohol - Google P
  • Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution - ACG Publications. (URL: [Link])

  • The vicinal difluoro motif: The synthesis and conformation of erythro- and threo- diastereoisomers of 1,2-difluorodiphenylethanes, 2,3-difluorosuccinic acids and their derivatives - Beilstein Journals. (URL: [Link])

  • A Novel Direct Synthesis of (2,2-Difluorovinyl)benzenes from Aromatic Aldehydes. | Request PDF - ResearchGate. (URL: [Link])

  • Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols - Jack Westin. (URL: [Link])

  • (PDF) 2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions - ResearchGate. (URL: [Link])

  • Mechanistic insights and atmospheric implications of the degradation reaction of 3-methoxy-1-propanol by reaction with hydroxyl radicals and identification of the end products in the presence of O2/NO - PMC. (URL: [Link])

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. (URL: [Link])

Sources

Application

Application Note: 2,2-Difluoro-3-methoxypropan-1-ol as a Strategic Fluorinated Precursor in API Synthesis

Executive Summary Fluorine incorporation is a cornerstone strategy in modern drug design, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. 2,2-Difluoro-3-methoxypropan-1-ol has emerge...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorine incorporation is a cornerstone strategy in modern drug design, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. 2,2-Difluoro-3-methoxypropan-1-ol has emerged as a highly specialized building block for Active Pharmaceutical Ingredients (APIs). This application note details the physicochemical rationale for employing this fluorinated aliphatic alcohol and provides a validated, mechanistic protocol for its integration into complex API scaffolds, specifically highlighting its use in the synthesis of novel renin inhibitors for cardiovascular indications.

Physicochemical Profiling & Rationale for Fluorination

The strategic placement of a gem-difluoro group (-CF2-) adjacent to an oxygen atom profoundly alters the electronic and conformational landscape of a molecule. In the context of 2,2-difluoro-3-methoxypropan-1-ol, the fluorine atoms exert a strong inductive electron-withdrawing effect that benefits drug design in three key ways:

  • Metabolic Stability: The robust C-F bonds resist cytochrome P450-mediated oxidative metabolism, protecting the adjacent aliphatic chain from rapid degradation in vivo.

  • Conformational Control: The highly electronegative fluorines induce dipole-dipole interactions that can lock the molecule into specific bioactive conformations, reducing the entropic penalty upon target binding.

  • pKa Modulation: The inductive effect significantly lowers the pKa of the primary hydroxyl group compared to non-fluorinated analogs. This enhances its reactivity during nucleophilic substitution while simultaneously reducing the basicity of the resulting ether linkage in the final API.

Table 1: Physicochemical and Identification Data

PropertyValue / Description
IUPAC Name 2,2-difluoro-3-methoxypropan-1-ol
CAS Number 1247089-57-1
Molecular Formula C4H8F2O2
Molecular Weight 126.10 g/mol
Physical Form Liquid
SMILES COCC(CO)(F)F
GHS Hazards H315, H319, H335 (Irritant)

(Quantitative data sourced from the National Center for Biotechnology Information )

Strategic Application in API Synthesis: Renin Inhibitors

The Renin-Angiotensin System (RAS) is a critical signaling pathway regulating blood pressure. Overactivation of this system leads to hypertension and cardiovascular remodeling. Renin, the enzyme responsible for the rate-limiting step of cleaving angiotensinogen to angiotensin I, is a prime therapeutic target .

To develop orally active, non-peptidic renin inhibitors, chemists utilize 2,2-difluoro-3-methoxypropan-1-ol to construct lipophilic, metabolically stable side chains that occupy the hydrophobic S1/S3 pockets of the renin active site. The synthesis typically involves the etherification of the fluorinated alcohol with an aryl or heteroaryl halide to build the core scaffold.

RAAS Angiotensinogen Angiotensinogen (Liver) AngI Angiotensin I (Inactive Peptide) Angiotensinogen->AngI Cleaved by Renin Renin Enzyme (Kidney) Renin->AngI Catalyzes AngII Angiotensin II (Active Vasoconstrictor) AngI->AngII Converted by ACE ACE (Lungs) ACE->AngII Catalyzes AT1R AT1 Receptor (Blood Pressure Elevation) AngII->AT1R Binds to Inhibitor API (Renin Inhibitor) Containing Fluorinated Motif Inhibitor->Renin Direct Inhibition

Figure 1: RAS pathway illustrating targeted inhibition of Renin by fluorinated APIs.

Detailed Experimental Protocol: Alkylation/Etherification Workflow

The following protocol describes the coupling of 2,2-difluoro-3-methoxypropan-1-ol with 5-bromo-2-(bromomethyl)pyridine, a critical intermediate step in the synthesis of renin inhibitors . This procedure is designed as a self-validating system, ensuring high yield and purity through strategic mechanistic controls.

Materials Required:

  • 2,2-Difluoro-3-methoxypropan-1-ol (1.0 eq, 1.98 mmol, 250 mg)

  • Sodium Hydride (NaH) (60% dispersion in mineral oil, 1.3 eq, 2.58 mmol, 103 mg)

  • 5-Bromo-2-(bromomethyl)pyridine (1.1 eq, 2.18 mmol, 547 mg)

  • Anhydrous Tetrahydrofuran (THF) (6.6 mL)

Workflow Step1 Step 1: Deprotonation NaH in THF at 0 °C H2 gas evolution Step2 Step 2: Electrophile Addition Add Pyridine Derivative at 0 °C Step1->Step2 Step3 Step 3: Propagation Warm to 25 °C Stir for 4 hours Step2->Step3 Step4 Step 4: Isolation Aqueous Quench & Extraction Step3->Step4

Figure 2: Step-by-step synthetic workflow for etherification of the fluorinated precursor.

Step-by-Step Methodology & Mechanistic Causality

1. Preparation and Deprotonation

  • Action: Charge a flame-dried, argon-purged flask with 2,2-difluoro-3-methoxypropan-1-ol (250 mg) and anhydrous THF (6.6 mL). Cool the solution to 0 °C using an ice bath. Slowly add NaH (103 mg, 60% dispersion).

  • Causality: The gem-difluoro group significantly increases the acidity of the adjacent hydroxyl group. NaH is selected as a strong, non-nucleophilic base to ensure irreversible and quantitative alkoxide formation without competing side reactions. The reaction is performed at 0 °C to strictly control the exothermic generation of hydrogen gas and prevent solvent volatilization.

  • Self-Validation: The cessation of vigorous bubbling (H2 evolution) after approximately 15 minutes serves as a reliable, real-time visual indicator that the deprotonation is complete and the reactive alkoxide has been fully generated.

2. Alkylation (Electrophile Addition)

  • Action: While maintaining the temperature at 0 °C, add 5-bromo-2-(bromomethyl)pyridine (547 mg) dropwise or in small portions.

  • Causality: The electrophile is a highly reactive benzylic-type bromide. Adding it at 0 °C prevents thermal degradation, unwanted homocoupling, or polyalkylation side reactions. The pre-formed fluorinated alkoxide acts as a potent nucleophile, initiating a clean SN2 displacement of the aliphatic bromide.

3. Propagation and Monitoring

  • Action: Remove the ice bath, allow the reaction mixture to warm to room temperature (approx. 20–25 °C), and stir for 4 hours.

  • Causality: Warming to room temperature provides the necessary activation energy to drive the SN2 reaction to completion. The steric hindrance imparted by the gem-difluoro group necessitates this extended reaction time compared to non-fluorinated primary alcohols.

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) or LC-MS. The complete disappearance of the 5-bromo-2-(bromomethyl)pyridine peak confirms the endpoint of the propagation phase, validating that the reaction has reached maximum conversion.

4. Quenching and Isolation

  • Action: Quench the reaction carefully with a saturated aqueous NH4Cl solution to neutralize any unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Causality: NH4Cl provides a mild proton source that safely destroys excess hydride without creating a highly basic aqueous phase that could degrade the newly formed ether linkage. Ethyl acetate efficiently partitions the moderately polar fluorinated ether product away from the aqueous inorganic salts.

Analytical Validation & Quality Control

To verify the structural integrity of the synthesized intermediate, the following analytical signatures must be confirmed:

  • 19F NMR Spectroscopy: The presence of the gem-difluoro group should appear as a distinct multiplet or a characteristic AB quartet (depending on the chirality of the surrounding environment) in the -100 to -120 ppm range. This is the most definitive proof of the intact fluorinated motif.

  • 1H NMR Spectroscopy: The disappearance of the broad hydroxyl singlet (approx. 2.0–3.0 ppm) and the shifting of the adjacent -CH2- protons confirm successful etherification.

  • High-Resolution Mass Spectrometry (HRMS): ESI-MS should yield the [M+H]+ or [M+Na]+ ion corresponding to the exact mass of the coupled product, confirming the molecular formula.

Safety & Handling

2,2-Difluoro-3-methoxypropan-1-ol is classified as a skin and eye irritant (H315, H319) and may cause respiratory irritation (H335).

  • All manipulations involving NaH must be conducted in a rigorously moisture-free environment (e.g., glovebox or Schlenk line) to prevent explosive hydrogen gas generation.

  • Use appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a flame-retardant lab coat.

References

  • National Center for Biotechnology Information (NCBI). "2,2-Difluoro-3-methoxypropan-1-ol | C4H8F2O2 | CID 86661942." PubChem Compound Summary. Available at:[Link]

  • Merck Sharp & Dohme Corp. "Renin Inhibitors." World Intellectual Property Organization (WIPO) / Google Patents, WO2010114978A1, 07 Oct. 2010.
Method

Application Note: Stereoselective Functionalization of 2,2-Difluoro-3-methoxypropan-1-ol in Medicinal Chemistry

Introduction & Chemical Context The incorporation of fluorine into aliphatic regions of drug candidates is a cornerstone of modern medicinal chemistry. The difluoro(methoxy)methyl group serves as a potent bioisostere for...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The incorporation of fluorine into aliphatic regions of drug candidates is a cornerstone of modern medicinal chemistry. The difluoro(methoxy)methyl group serves as a potent bioisostere for ethers and alcohols, modulating lipophilicity, metabolic stability, and basicity without drastically altering steric bulk 1. The compound 2,2-Difluoro-3-methoxypropan-1-ol (CAS 1247089-57-1) is a highly versatile, achiral building block 2. However, integrating this fragment into complex, enantiopure pharmaceutical scaffolds requires precise stereoselective methodologies.

Because the molecule itself is achiral, stereoselective functionalization relies on either converting it into an electrophilic prochiral intermediate (such as an aldehyde) for asymmetric nucleophilic addition, or utilizing it as a nucleophile in stereospecific reactions with chiral electrophiles.

Physicochemical Properties & Reactivity Profiling

The presence of the gem-difluoro group fundamentally alters the reactivity of the adjacent primary alcohol. Understanding these quantitative shifts is critical for designing successful stereoselective protocols.

Table 1: Comparative Reactivity Profile: Fluorinated vs. Non-Fluorinated Analogs

Property3-Methoxypropan-1-ol (Non-Fluorinated)2,2-Difluoro-3-methoxypropan-1-ol (Fluorinated)Impact on Stereoselective Synthesis
Alcohol pKa ~15.5~13.0The fluorinated alkoxide is a weaker nucleophile; requires stronger bases (e.g., NaH) and higher temperatures for SN2 etherification.
Aldehyde Electrophilicity ( Khyd​ ) Low ( Khyd​ < 1)Very High ( Khyd​ > 10²)The difluoroaldehyde rapidly forms stable gem-diols in the presence of moisture. It must be generated and used strictly under anhydrous conditions.
Background Addition Rate Slow to ModerateExceptionally FastThe hyper-electrophilicity of the difluoroaldehyde requires strict cryogenic temperatures (-78 °C) during asymmetric catalysis to suppress uncatalyzed, racemic background reactions.

Strategic Decision Tree for Stereoselective Integration

When designing a synthetic route incorporating 2,2-Difluoro-3-methoxypropan-1-ol, the choice of protocol depends entirely on the desired linkage to the core scaffold (C-C vs. C-O bond formation).

LogicTree Start Target: Chiral CF2-containing scaffold Link Desired Linkage Type? Start->Link CC C-C Bond Formation Link->CC Carbon extension CO C-O Bond Formation Link->CO Ether linkage Ox Oxidation to Aldehyde CC->Ox Alk Alkoxide Formation (NaH) CO->Alk Allyl Asymmetric Allylation / Aldol Ox->Allyl Epox Chiral Epoxide Ring-Opening Alk->Epox

Decision tree for selecting stereoselective functionalization pathways based on linkage requirements.

Experimental Protocols

Protocol A: C-C Bond Formation via Oxidation and Asymmetric Allylation

To build a contiguous carbon chain with a defined stereocenter adjacent to the CF₂ group, the alcohol must first be oxidized to 2,2-difluoro-3-methoxypropanal. This intermediate is then subjected to a Keck asymmetric allylation 3.

Workflow A 2,2-Difluoro-3-methoxypropan-1-ol (Achiral Precursor) B 2,2-Difluoro-3-methoxypropanal (Electrophilic Intermediate) A->B Swern Oxidation (-78 °C) C Chiral Homoallylic Alcohol (ee > 95%) B->C Keck Asymmetric Allylation (R)-BINOL-Ti(IV)

Workflow for the stereoselective C-C functionalization of 2,2-Difluoro-3-methoxypropan-1-ol.

Step-by-Step Methodology:
  • In Situ Oxidation (Swern):

    • To a flame-dried flask under argon, add oxalyl chloride (1.2 equiv) in anhydrous CH₂Cl₂ and cool to -78 °C.

    • Dropwise add anhydrous DMSO (2.4 equiv). Stir for 15 minutes.

    • Slowly add 2,2-Difluoro-3-methoxypropan-1-ol (1.0 equiv) in CH₂Cl₂. Stir for 45 minutes at -78 °C.

    • Quench with anhydrous triethylamine (5.0 equiv) and allow to warm to 0 °C.

    • Self-Validation Step: Extract a 10 µL aliquot, dilute in CDCl₃, and perform a rapid ¹H-NMR to confirm the disappearance of the -CH₂OH signal and the appearance of the distinct triplet-like aldehyde proton (~9.5 ppm). Do not isolate the aldehyde.

  • Catalyst Preparation:

    • In a separate flask, mix (R)-BINOL (0.1 equiv) and Ti(OiPr)₄ (0.1 equiv) in CH₂Cl₂ containing 4 Å molecular sieves. Stir at room temperature for 1 hour to form the chiral Lewis acid complex.

  • Asymmetric Allylation:

    • Cool the catalyst solution to -78 °C.

    • Transfer the crude aldehyde solution (from Step 1) into the catalyst flask via cannula.

    • Slowly add allyltributylstannane (1.2 equiv). Maintain strict temperature control at -78 °C for 24 hours.

    • Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, and purify via silica gel chromatography.

Mechanistic Causality & Expert Insights: The choice of Swern oxidation is deliberate; it avoids aqueous workups that would irreversibly hydrate the highly electrophilic difluoroaldehyde into a gem-diol. During the allylation, the Ti-BINOL complex creates a rigid chiral pocket. Because the CF₂ group hyper-activates the carbonyl, the reaction must be held at -78 °C. Allowing the temperature to rise even to -40 °C will result in the uncatalyzed, racemic allylation outcompeting the chiral catalyst, drastically eroding the enantiomeric excess (ee).

Protocol B: C-O Bond Formation via Stereospecific Epoxide Ring-Opening

When the goal is to attach the difluoro(methoxy)methyl motif via an ether linkage, utilizing the alcohol as a nucleophile against a chiral electrophile (e.g., a terminal chiral epoxide) is the optimal route.

Step-by-Step Methodology:
  • Alkoxide Generation:

    • Dissolve 2,2-Difluoro-3-methoxypropan-1-ol (1.0 equiv) in anhydrous DMF under argon.

    • Cool the solution to 0 °C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in portions.

    • Stir for 30 minutes until H₂ evolution ceases, indicating complete formation of the alkoxide.

  • Stereospecific Ring-Opening:

    • Add enantiopure (S)-benzyl glycidyl ether (1.1 equiv) dropwise to the alkoxide solution.

    • Heat the reaction mixture to 60 °C and stir for 16 hours.

    • Self-Validation Step: Monitor the reaction via TLC (Hexanes/EtOAc). The reaction is complete when the epoxide spot is fully consumed.

  • Workup & Quality Control:

    • Quench carefully with saturated aqueous NH₄Cl at 0 °C. Extract with diethyl ether, wash extensively with brine (to remove DMF), dry over MgSO₄, and concentrate.

    • Determine the regioselectivity and stereochemical integrity via chiral HPLC.

Mechanistic Causality & Expert Insights: The inductive electron-withdrawing effect of the CF₂ group reduces the nucleophilicity of the primary alcohol. Standard mild bases (like K₂CO₃) are insufficient to drive the reaction; strong bases like NaH are required to fully deprotonate the alcohol (pKa ~13). Heating to 60 °C in a polar aprotic solvent (DMF) is necessary to overcome the activation energy barrier for the SN2 attack. The attack occurs exclusively at the less sterically hindered terminal carbon (C3) of the epoxide, perfectly preserving the (S)-stereocenter at C2.

References

  • Title: 2,2-Difluoro-3-methoxypropan-1-ol | CAS 1247089-57-1 Source: Benchchem URL
  • Title: Difluoro(methoxy)
  • Source: J. Am. Chem. Soc. (via PMC)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2,2-Difluoro-3-methoxypropan-1-ol

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 2,2-Difluoro-3-methoxypropan-1-ol. This document outlines troublesho...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 2,2-Difluoro-3-methoxypropan-1-ol. This document outlines troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the purification of this polar, fluorinated alcohol.

Introduction to Purification Challenges

2,2-Difluoro-3-methoxypropan-1-ol is a valuable building block in medicinal chemistry and materials science. The presence of the gem-difluoro group and the polar hydroxyl and ether functionalities introduces specific challenges during its purification. Common issues include the removal of starting materials, byproducts from synthesis, and degradation products. The choice of purification method is critical to obtaining the desired purity for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 2,2-Difluoro-3-methoxypropan-1-ol?

A1: The impurity profile largely depends on the synthetic route. For instance, if prepared from 3-methoxy-1-propanol, you might encounter unreacted starting material or byproducts from the fluorination step. If synthesized via a route involving the reaction of a thionoester with a fluorinating agent like DAST, impurities could include partially reacted intermediates.[1] Common impurities may also arise from side reactions or degradation.

Q2: My purified 2,2-Difluoro-3-methoxypropan-1-ol appears to be degrading upon storage. What are the likely causes and how can I prevent this?

A2: Fluorinated alcohols can sometimes be susceptible to decomposition, especially in the presence of acid or base catalysts, or upon prolonged exposure to high temperatures.[2] To mitigate degradation, store the purified compound in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). Ensure that all residual purification solvents and reagents are thoroughly removed.

Q3: Can I use standard silica gel column chromatography for purification?

A3: While possible, standard silica gel chromatography can sometimes be challenging for highly polar and fluorinated compounds. These compounds may exhibit strong interactions with the silica surface, leading to tailing or irreversible adsorption.[3] Consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a base such as triethylamine.[3] Reverse-phase chromatography can also be a viable alternative.

Q4: I am observing an azeotrope formation during distillation. How can I break it?

A4: Azeotropes can sometimes form, especially if water or other solvents are present. One strategy is to intentionally add another solvent to disrupt the azeotrope.[4] Alternatively, azeotropic distillation with a solvent like dichloromethane or 2,2,4-trimethylpentane can be used to remove water before the final distillation.[5]

Troubleshooting Guides

This section provides detailed troubleshooting for common purification methods.

Fractional Vacuum Distillation

Fractional vacuum distillation is a primary method for purifying 2,2-Difluoro-3-methoxypropan-1-ol, especially for removing non-volatile impurities.

Problem Possible Cause Solution
Bumping or Uneven Boiling Superheating of the liquid.Use a magnetic stirrer or boiling chips for smooth boiling. Ensure the heating mantle is appropriately sized for the flask.[3]
Product Solidifies in Condenser The melting point of the compound is close to the condenser's cooling fluid temperature.Use a condenser with a wider bore or wrap the condenser with heating tape set just above the compound's melting point. In some cases, a short or no condenser may be used for vacuum distillation.[3]
Poor Separation of Fractions Inefficient distillation column or incorrect heating rate.Employ a longer, more efficient fractionating column (e.g., Vigreux or packed column). Optimize the heating rate to maintain a slow, steady distillation.[3]
Product Decomposition in Distillation Pot The compound is unstable at its boiling point under the applied pressure.Further, reduce the pressure to lower the boiling point. Ensure the system is free of leaks to maintain a stable, low pressure.[3]
Experimental Protocol: Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, condenser, and receiving flask. Ensure all glassware is oven-dried and assembled while hot to prevent moisture contamination.

  • System Inertness: Purge the system with an inert gas like nitrogen or argon.

  • Charging the Flask: Charge the distillation flask with the crude 2,2-Difluoro-3-methoxypropan-1-ol and a magnetic stir bar or boiling chips.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation pot using a heating mantle. The thermal bath should be set 20-30°C higher than the boiling point of the material being distilled. Alcohols may require a higher temperature difference (30-50°C) due to their high heats of vaporization.[4]

  • Fraction Collection: Collect fractions based on the boiling point and refractive index. Discard the forerun, which may contain lower-boiling impurities.

  • Termination: Once the desired product has been collected, cool the system under vacuum before venting to atmospheric pressure.

Column Chromatography

Column chromatography can be effective for separating impurities with different polarities.

Problem Possible Cause Solution
Streaking or Tailing of Bands The compound is too polar for the chosen eluent, or the column is overloaded.Increase the polarity of the eluent. Ensure the amount of crude product loaded is appropriate for the column dimensions.[3]
Irreversible Adsorption Strong interaction between the compound and the stationary phase.Use a more polar eluent or switch to a different stationary phase (e.g., alumina instead of silica). Deactivating silica gel with triethylamine can also be effective.[3]
Product Decomposition on Column The compound is sensitive to the acidic nature of silica gel.Use a deactivated stationary phase like neutral alumina. Perform the chromatography quickly to minimize contact time.[3]
Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Recovery TLC 1. TLC Analysis (Select Solvent System) Pack 2. Pack Column (Slurry Method) TLC->Pack Determines Eluent Load 3. Load Sample (Minimal Solvent) Pack->Load Elute 4. Elute with Gradient or Isocratic Solvent Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC or GC-MS) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Based on Purity Evaporate 8. Evaporate Solvent Combine->Evaporate

Caption: Workflow for column chromatography purification.

Recrystallization

For solid impurities or if the product itself can be crystallized, recrystallization is a powerful technique. Since 2,2-Difluoro-3-methoxypropan-1-ol is a liquid at room temperature, this method is primarily for removing solid impurities. However, low-temperature recrystallization might be possible.

Problem Possible Cause Solution
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. The solute is too insoluble in the chosen solvent.Use a lower-boiling solvent. Use a solvent with better solubility characteristics for the compound.
No Crystals Form Upon Cooling The solution is not saturated, or the compound is highly soluble even at low temperatures.Reduce the solvent volume by evaporation. Add a seed crystal to induce crystallization. Cool the solution to a lower temperature (e.g., in a dry ice/acetone bath).[3]
Low Recovery of Purified Product Too much solvent was used, or the compound has significant solubility in the cold solvent.Minimize the amount of hot solvent used for dissolution. Ensure the solution is thoroughly cooled before filtering to maximize precipitation.[3]
Solvent Selection Guide for Recrystallization of Polar Fluorinated Molecules

The selection of an appropriate solvent is the most critical step.[6]

Solvent Class Examples Polarity (Dielectric Constant, ε) Potential Interactions with Polar Fluorinated Molecules
Protic Solvents Water, Methanol, Ethanol, IsopropanolHighHydrogen bonding (donor and acceptor), dipole-dipole
Aprotic Polar Solvents Acetone, Acetonitrile, Ethyl AcetateMedium to HighDipole-dipole, potential for C-F···H-C interactions
Ethers Diethyl ether, Tetrahydrofuran (THF)Low to MediumDipole-dipole, weak hydrogen bond acceptor

Safety Precautions

Always consult the Safety Data Sheet (SDS) for 2,2-Difluoro-3-methoxypropan-1-ol and any solvents or reagents used.

  • Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8]

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhaling vapors.[7]

  • Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof equipment and take precautionary measures against static discharge.[7][8]

  • Disposal: Dispose of chemical waste in accordance with local regulations.[7]

References

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. Available at: [Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC. Available at: [Link]

  • Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications | Request PDF - ResearchGate. Available at: [Link]

  • How To: Purify by Distillation - Chemistry - University of Rochester. Available at: [Link]

  • recrystallization.pdf. Available at: [Link]

  • Studies on Fluorinated Vinylic and Aromatic Alcohols and Esters - Canadian Science Publishing. Available at: [Link]

  • (PDF) Gas-chromatographic identification of fluorine-containing organic compounds. Available at: [Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases | LCGC International. Available at: [Link]

  • safety data sheet - Hazardous according to Worksafe Australia criteria. Available at: [Link]

  • 8.2. Fluorination with Sulfur Tetrafluoride 8.2.1. Alcohols. Available at: [Link]

  • Recrystallization. Available at: [Link]

  • CN101774881B - Purification of Fluorinated Alcohols - Google Patents.
  • 2,2-difluoro-3-methoxypropan-1-ol (C4H8F2O2) - PubChemLite. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]

  • Melt Crystallization of CsF from Alkali Fluorides - - INL Research Library Digital Repository. Available at: [Link]

  • Safety data sheet - CPAChem. Available at: [Link]

  • Safety Data Sheet: 2-Methoxy-1-propanol - Carl ROTH. Available at: [Link]

  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - Beilstein Journals. Available at: [Link]

  • Troubleshooting Strategies in GST-tagged Protein Purification - SigmaAldrich.cn. Available at: [Link]

  • Expression and purification of fluorinated proteins from mammalian suspension culture. Available at: [Link]

  • Safety Data Sheet: (2-methoxymethylethoxy)propanol - 3D-basics. Available at: [Link]

  • Troubleshooting Guides - Bionano. Available at: [Link]

  • US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof - Google Patents.
  • 1,1-Difluoro-2-iodo-5-phenylpent-1-en-3-yl acetate - Organic Syntheses Procedure. Available at: [Link]

  • US6100433A - Process for preparing 3-methoxy-1-propanol - Google Patents.
  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines | ChemRxiv. Available at: [Link]

Sources

Optimization

"identifying side products in 2,2-Difluoro-3-methoxypropan-1-ol reactions"

Welcome to the Technical Support Center for fluorinated building blocks. As a Senior Application Scientist, I frequently consult with drug development professionals facing synthetic bottlenecks when working with gem-difl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for fluorinated building blocks. As a Senior Application Scientist, I frequently consult with drug development professionals facing synthetic bottlenecks when working with gem-difluoro compounds.

2,2-Difluoro-3-methoxypropan-1-ol is a highly valuable intermediate, but its unique electronic environment—specifically the strongly electron-withdrawing -CF₂- group adjacent to a primary alcohol and an ether—introduces specific mechanistic vulnerabilities. This guide is designed to bypass rigid troubleshooting templates, offering you the causal logic and self-validating protocols needed to identify and eliminate side products in your workflows.

Section 1: Mechanistic Causality & Troubleshooting (The "Why")

Q1: When attempting to convert the primary hydroxyl of 2,2-difluoro-3-methoxypropan-1-ol to a leaving group (e.g., mesylate or tosylate), my yield is low and I observe a complex mixture. What is the primary side reaction?

The Causality: The dominant side reaction is β-fluoride elimination . The gem-difluoro motif significantly lowers the pKa of the adjacent protons. When you introduce a standard base (like triethylamine) to neutralize the acid generated during mesylation, the base can abstract an α-proton. This initiates an E1cB-like elimination cascade, expelling a fluoride ion to form a monofluoroalkene[1]. This defluorination pathway is a well-documented hurdle in the functionalization of gem-difluoroalkanes, often requiring highly specific catalytic or basic conditions to suppress[2].

The Solution: Switch to a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine) and maintain strict cryogenic conditions (-78 °C) during reagent addition to kinetically disfavor proton abstraction.

Q2: When oxidizing 2,2-difluoro-3-methoxypropan-1-ol to the corresponding aldehyde, I predominantly isolate the carboxylic acid. Why does over-oxidation occur so rapidly?

The Causality: The heavily electron-withdrawing gem-difluoro group highly activates the intermediate aldehyde toward hydration. In the presence of even trace amounts of water, the aldehyde rapidly forms a gem-diol hydrate. Standard oxidants will readily and irreversibly oxidize this hydrate to the carboxylic acid. To prevent this, strictly anhydrous oxidation protocols (such as Swern oxidation) must be employed to bypass the hydrate intermediate entirely.

Section 2: Analytical Identification Workflows (The "How")

Q3: What is the most reliable analytical technique to definitively identify these fluorinated side products without isolating them?

The Causality & Logic: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy is the gold standard for analyzing complex mixtures of fluorinated compounds. Unlike ¹H NMR, which suffers from severe signal overlap in crude mixtures, ¹⁹F NMR boasts a massive chemical shift dispersion (typically -300 ppm to +400 ppm)[3]. Because ¹⁹F has a 100% natural abundance and a high gyromagnetic ratio, it acts as a highly sensitive "spectroscopic spy" that can elucidate structures without the need for chromatographic separation[4]. A routine ¹⁹F NMR spectrum yields quantitative integrals with an accuracy of ±10%, which can be improved to ±1% by extending the relaxation delay[5].

G A Crude Reaction Mixture B 19F NMR Acquisition (Wide Sweep Width) A->B C Multiplet & J-Coupling Analysis B->C D Identify β-F Elimination (Monofluoroalkene signal) C->D Loss of F- E Identify Intact CF2 (Over-oxidation/Ether Cleavage) C->E Intact CF2

Workflow for identifying fluorinated side products using 19F NMR spectroscopy.

Section 3: Quantitative Data & Spectral Troubleshooting

To assist in rapid spectral troubleshooting, compare your crude NMR data against these diagnostic shifts. Self-Validating Check: If β-fluoride elimination has occurred, the target gem-difluoro multiplet will disappear, replaced by a distinct monofluoroalkene doublet shifted significantly downfield.

Compound / Side ProductDiagnostic ¹⁹F NMR Shift (ppm)Diagnostic ¹H NMR Shift (ppm)Mechanistic Origin
2,2-Difluoro-3-methoxypropan-1-ol ~ -110 to -115 (m, 2F)3.8 (t, 2H, CH₂-OH)Target Starting Material
Monofluoroalkene Derivative ~ -75 to -85 (d/m, 1F)5.5 - 6.0 (d, 1H, =CH)β-Fluoride Elimination
2,2-Difluoro-3-methoxypropanoic acid ~ -105 to -108 (t, 2F)11.0 (br s, 1H, COOH)Over-oxidation (Hydration)
2,2-Difluoropropane-1,3-diol ~ -112 to -116 (m, 2F)3.9 (t, 4H, 2x CH₂-OH)Demethylation (Lewis Acid Cleavage)

Section 4: Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, follow this self-validating protocol for activating the alcohol while suppressing elimination.

Step-by-Step Methodology: Low-Temperature Mesylation of 2,2-Difluoro-3-methoxypropan-1-ol

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry Argon.

  • Dissolution: Dissolve 2,2-difluoro-3-methoxypropan-1-ol (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Base Addition: Add 2,6-lutidine (2.0 equiv).

    • Causality: 2,6-lutidine is sterically hindered. It effectively neutralizes HCl generated during the reaction but is too bulky to participate in the nucleophilic abstraction of the α-proton, thereby shutting down the E1cB elimination pathway.

  • Thermal Equilibration: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Activation: Add methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise over 10 minutes down the side of the flask.

    • Validation Check: The solution must remain clear and colorless. Immediate yellowing or fuming indicates unwanted thermal spikes or premature side reactions.

  • Reaction Monitoring: Stir at -78 °C for 2 hours. Quench the reaction cold by adding saturated aqueous NH₄Cl directly to the flask at -78 °C before allowing it to warm to room temperature.

    • Causality: Quenching cold protonates the base and destroys reactive intermediates before thermal energy can drive β-fluoride elimination.

  • Analysis: Extract with DCM, dry over MgSO₄, and concentrate under reduced pressure (keep the water bath < 30 °C to prevent thermal degradation). Immediately analyze the crude mixture via ¹⁹F NMR to validate the retention of the -CF₂- signal.

References

  • Source: National Center for Biotechnology Information (PMC)
  • Recent advances in visible-light-induced defluorinative functionalization of α-trifluoromethyl arylalkenes Source: RSC Publishing URL
  • Source: The Hebrew University of Jerusalem (huji.ac.il)
  • Source: National Center for Biotechnology Information (PMC)
  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds Source: AZoM URL

Sources

Troubleshooting

Technical Support Center: Synthesis of 2,2-Difluoro-3-methoxypropan-1-ol

Welcome to the technical support guide for the synthesis of 2,2-Difluoro-3-methoxypropan-1-ol. This document is designed for researchers, chemists, and drug development professionals who are working with or looking to sy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2,2-Difluoro-3-methoxypropan-1-ol. This document is designed for researchers, chemists, and drug development professionals who are working with or looking to synthesize this valuable fluorinated building block. The gem-difluoromethylene group is a key bioisostere for a carbonyl group and can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]

This guide provides a reliable, two-step synthetic pathway, detailed troubleshooting protocols for common issues, and answers to frequently asked questions to help you improve your reaction yields and product purity.

Recommended Synthetic Pathway

The most direct and efficient pathway to synthesize 2,2-Difluoro-3-methoxypropan-1-ol involves a two-step process starting from the commercially available ethyl 2,2-difluoro-3-hydroxypropanoate.[2] The strategy is as follows:

  • O-Methylation: The primary hydroxyl group of the starting material is converted to a methyl ether using a Williamson ether synthesis.

  • Ester Reduction: The ethyl ester functionality is then reduced to a primary alcohol to yield the final product.

Synthetic_Workflow SM Ethyl 2,2-difluoro- 3-hydroxypropanoate INT Ethyl 2,2-difluoro- 3-methoxypropanoate SM->INT  Step 1: Methylation  NaH, MeI, THF  0 °C to RT PROD 2,2-Difluoro-3-methoxy- propan-1-ol INT->PROD  Step 2: Reduction  LiAlH4, THF  0 °C to RT Troubleshooting_Low_Yield cluster_0 Step 1: Methylation cluster_1 Step 2: Reduction s1_issue Low Yield of Methylated Product s1_c1 Incomplete Deprotonation? s1_issue->s1_c1 s1_c2 Side Reactions? s1_issue->s1_c2 s1_c3 Poor Reagent Reactivity? s1_issue->s1_c3 s1_s1 Verify NaH activity (use fresh). Ensure strictly anhydrous conditions. s1_c1->s1_s1 s1_s2 Maintain low temperature (0 °C) during reagent addition. Avoid overheating. s1_c2->s1_s2 s1_s3 Use fresh, purified MeI. Consider a more reactive agent (e.g., DMS) with caution. s1_c3->s1_s3 s2_issue Low Yield of Final Alcohol s2_c1 Incomplete Reduction? s2_issue->s2_c1 s2_c2 Product Loss During Work-up? s2_issue->s2_c2 s2_c3 Hydrolysis of Product? s2_issue->s2_c3 s2_s1 Use sufficient LAH (1.5-2.0 eq). Ensure LAH is not quenched by wet solvent/glassware. s2_c1->s2_s1 s2_s2 Follow Fieser work-up precisely. Wash aluminum salt filter cake thoroughly with solvent. s2_c2->s2_s2 s2_s3 Unlikely, but ensure work-up is not excessively acidic or prolonged. s2_c3->s2_s3

Sources

Optimization

Technical Support Center: Handling &amp; Thermal Stability of 2,2-Difluoro-3-methoxypropan-1-ol

As a Senior Application Scientist, I frequently consult with drug development professionals on the integration of fluorinated building blocks into complex synthetic pipelines. 2,2-Difluoro-3-methoxypropan-1-ol (CAS: 1247...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the integration of fluorinated building blocks into complex synthetic pipelines. 2,2-Difluoro-3-methoxypropan-1-ol (CAS: 1247089-57-1) is a highly specialized intermediate, notably utilized in the synthesis of non-peptidic renin inhibitors for cardiovascular indications[1].

While fluorination generally improves metabolic stability and lipophilicity in final drug candidates, the localized electron-withdrawing effects of the gem-difluoro group adjacent to both an ether and a primary alcohol create unique thermal and chemical sensitivities during synthesis. This guide provides field-proven troubleshooting strategies, validated protocols, and thermodynamic insights to ensure the integrity of your workflows.

Part 1: Physicochemical Profile & Thermal Baselines

Understanding the baseline properties of this compound is critical. The strong inductive effect of the CF2 group increases the acidity of the adjacent hydroxyl group but also renders the carbon backbone susceptible to thermal stress, particularly under strongly basic conditions where alkoxide intermediates are formed.

Table 1: Quantitative Physicochemical & Handling Data

ParameterValue / SpecificationMechanistic Implication
Chemical Formula C4H8F2O2Small molecular weight (126.1 g/mol ) contributes to high volatility.
Appearance LiquidRequires careful handling to prevent evaporative loss.
Storage Temperature 4 °C (Ice Pack for shipping)Prevents slow thermal degradation and volatile loss over time.
Hazards (GHS) H315, H319, H335Skin/Eye irritant; necessitates standard PPE and fume hood use.
Thermal Risk Limit < 25 °C (during activation)Alkoxide intermediates are thermally unstable at elevated temperatures.

(Data sourced from authoritative supplier specifications[2],[3])

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my 2,2-Difluoro-3-methoxypropan-1-ol show degradation when heated above 60°C during vacuum distillation? A: The gem-difluoro group creates a highly polarized environment. At elevated temperatures, especially in the presence of trace acidic or basic impurities, the molecule can undergo ether cleavage or partial defluorination. The thermal energy overcomes the activation barrier for these side reactions. We recommend avoiding high-temperature distillation; instead, purify via low-temperature chromatography or use high-vacuum short-path distillation at temperatures strictly not exceeding 40°C.

Q2: What is the recommended storage protocol to ensure long-term stability? A: The compound must be stored at 4 °C in a tightly sealed container under an inert atmosphere (Argon or Nitrogen)[3]. Because it is a volatile liquid, room temperature storage leads to gradual evaporative loss and increases the kinetic rate of autoxidation of the ether linkage.

Q3: Can I use standard heating mantles for reactions involving this compound? A: No. Reactions involving the deprotonation of 2,2-difluoro-3-methoxypropan-1-ol are highly exothermic. Using a heating mantle removes your ability to rapidly cool the system. Always use a jacketed reactor or a cooling bath (ice/water) to maintain strict isothermal control.

Part 3: Troubleshooting Experimental Workflows

Issue: Low Yield and Tar Formation During Base-Catalyzed Etherification

Many researchers attempt to alkylate this alcohol using sodium hydride (NaH) to form complex ethers (e.g., in the synthesis of renin inhibitors)[1]. A common failure mode is low yield accompanied by a dark, tarry reaction mixture.

Root Cause Analysis: The failure is rarely the reactivity of the alcohol, but rather a thermal runaway during alkoxide formation. When NaH is added at room temperature, the localized exotherm spikes the internal temperature. The resulting alkoxide of 2,2-difluoro-3-methoxypropan-1-ol is thermally unstable at elevated temperatures; the concentrated negative charge combined with the electron-withdrawing fluorines can trigger intramolecular decomposition or polymerization before the electrophile is introduced.

The Solution (Self-Validating System): Decouple the deprotonation step from the alkylation step using strict thermal staging. By forcing the deprotonation to occur at 0 °C, you kinetically trap the stable alkoxide. The system validates itself: if the reaction mixture remains clear/pale yellow after NaH addition, thermal control was successful. If it turns dark brown, thermal degradation has occurred.

Part 4: Validated Experimental Protocol

Workflow: Controlled Alkylation of 2,2-Difluoro-3-methoxypropan-1-ol This protocol is adapted from validated synthetic routes for renin inhibitors, emphasizing thermal stability and kinetic control[1].

Reagents:

  • 2,2-Difluoro-3-methoxypropan-1-ol (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.3 eq)

  • Electrophile (e.g., 5-bromo-2-(bromomethyl)pyridine, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • System Purge: Flame-dry a round-bottom flask and purge with Argon. This prevents moisture-induced exothermic quenching of NaH.

  • Dissolution: Dissolve 2,2-difluoro-3-methoxypropan-1-ol in anhydrous THF (approx. 0.3 M concentration).

  • Thermal Equilibration (Critical Step): Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C.

  • Base Addition: Add NaH portion-wise over 5 minutes. Causality: Slow addition manages the evolution of H2 gas and prevents localized thermal spikes that degrade the forming alkoxide.

  • Alkoxide Maturation: Stir the mixture at 0 °C for exactly 15 minutes. Do not exceed this time, as prolonged exposure of the alkoxide even at 0 °C can lead to slow degradation.

  • Electrophile Introduction: Add the electrophile dropwise at 0 °C.

  • Controlled Warming: Remove the ice bath and allow the reaction to warm to room temperature (approx. 20-25 °C) naturally. Stir for 4 hours. Causality: The alkylation activation energy is met at room temperature, while the now-functionalized ether is significantly more thermally stable than the naked alkoxide.

  • Quenching: Quench the reaction strictly at 0 °C using saturated aqueous NH4Cl to safely neutralize unreacted NaH without generating destructive heat.

Part 5: Reaction Workflow & Thermal Control Diagram

The following diagram illustrates the logical flow of the protocol, highlighting the critical thermal control points required to maintain the stability of the compound.

ThermalStabilityWorkflow Start 2,2-Difluoro-3-methoxypropan-1-ol (Stored at 4°C) Dissolve Dissolution in Anhydrous THF (Inert Atmosphere) Start->Dissolve Transfer Cooling Thermal Equilibration to 0°C (Critical Control Point) Dissolve->Cooling Ice Bath NaH Portion-wise NaH Addition (Exothermic H2 Evolution) Cooling->NaH Base Addition Alkoxide Alkoxide Intermediate (Thermally Unstable > 10°C) NaH->Alkoxide 15 mins at 0°C Electrophile Electrophile Addition (Maintained at 0°C) Alkoxide->Electrophile Dropwise Warming Controlled Warming to RT (Reaction Maturation) Electrophile->Warming Remove Ice Bath Product Stable Ether Product (Renin Inhibitor Precursor) Warming->Product 4 Hours

Fig 1: Thermal control workflow for the base-catalyzed alkylation of 2,2-difluoro-3-methoxypropan-1-ol.

References

  • American Elements. "CAS 1247089-57-1 | Product Information". American Elements Materials Science Database. Available at: [Link]

  • Maibaum, J., et al. "WO2010114978A1 - Renin inhibitors". Google Patents.

Sources

Troubleshooting

"safe handling and storage of 2,2-Difluoro-3-methoxypropan-1-ol"

A Guide to Safe Handling, Storage, and Emergency Procedures for Researchers and Drug Development Professionals Disclaimer: 2,2-Difluoro-3-methoxypropan-1-ol (CAS: 1247089-57-1) is a novel research chemical with limited p...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Safe Handling, Storage, and Emergency Procedures for Researchers and Drug Development Professionals

Disclaimer: 2,2-Difluoro-3-methoxypropan-1-ol (CAS: 1247089-57-1) is a novel research chemical with limited publicly available safety and toxicity data.[1][2] This guide is based on the known hazards of structurally similar fluorinated alcohols and methoxypropanols.[3][4][5][6] It is imperative to treat this compound with a high degree of caution and to follow all institutional safety protocols. Always consult the most recent Safety Data Sheet (SDS) provided by your supplier and perform a thorough risk assessment before beginning any experiment.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the primary hazards associated with 2,2-Difluoro-3-methoxypropan-1-ol?

A1: Based on analogous compounds, the primary hazards are likely to be:

  • Flammability: The compound is expected to be a flammable liquid and vapor.[4][6][7] Keep it away from heat, sparks, open flames, and other ignition sources.[4][7][8] Vapors may be heavier than air and can travel to an ignition source and flash back.[3][9]

  • Health Hazards: It may cause skin and eye irritation.[5] Inhalation of vapors or mists may lead to respiratory tract irritation.[5] Some related compounds may cause allergic skin or respiratory reactions.

  • Chemical Reactivity: It may be incompatible with strong oxidizing agents, strong acids, and strong bases.[4][5]

Q2: How should I properly store 2,2-Difluoro-3-methoxypropan-1-ol?

A2: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][4] It should be stored away from direct sunlight, heat sources, and incompatible materials.[3][8] The storage area should be designated for flammable liquids.[5][10]

Q3: What are the appropriate conditions for handling this compound?

A3: Always handle 2,2-Difluoro-3-methoxypropan-1-ol in a well-ventilated area, preferably within a chemical fume hood.[3] Use non-sparking tools and take precautionary measures against static discharge.[4][7][8] Ensure all equipment is properly grounded.[9] Avoid breathing vapors or mists and prevent contact with skin and eyes.[3]

Personal Protective Equipment (PPE)

Q4: What type of gloves should I wear when handling this compound?

A4: Wear chemical-resistant gloves.[11][12] Nitrile gloves are a common choice for incidental contact with many laboratory chemicals, but for prolonged or direct contact, consult the glove manufacturer's compatibility chart for fluorinated alcohols or ethers.[13][14] Always inspect gloves for tears or holes before use.[5]

Q5: What other PPE is necessary?

A5: In addition to gloves, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are essential to protect against splashes.[11][15] A face shield should be worn when there is a significant risk of splashing.[12]

  • Protective Clothing: A flame-retardant lab coat should be worn.[13] For larger quantities or procedures with a higher risk of spills, a chemical-resistant apron may be necessary.[12][13]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a respirator with an appropriate organic vapor cartridge may be required.[3][11] Consult your institution's environmental health and safety (EHS) department for specific guidance on respirator selection.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile for incidental contact)To prevent skin contact and absorption.[11]
Eye Protection Chemical safety goggles or face shieldTo protect eyes from splashes and vapors.[11][15]
Clothing Flame-retardant lab coat, chemical-resistant apronTo protect skin and clothing from spills and fire hazards.[13]
Respiratory NIOSH-approved respirator (if needed)To prevent inhalation of harmful vapors.[11]

Troubleshooting Guide

Problem 1: I observe a precipitate or cloudiness in the 2,2-Difluoro-3-methoxypropan-1-ol upon cooling.

  • Possible Cause: The compound may be freezing or reaching its solubility limit for impurities at lower temperatures.

  • Solution: Gently warm the container in a water bath to redissolve the material. Ensure the container is properly sealed. If the issue persists, it may indicate degradation or contamination.

Problem 2: My reaction is not proceeding as expected, and I suspect the compound has degraded.

  • Possible Cause: Improper storage, such as exposure to air, moisture, or incompatible materials, could lead to degradation. Thermal decomposition can also occur if the compound is overheated.[16]

  • Solution:

    • Verify the purity of your starting material using an appropriate analytical technique (e.g., NMR, GC-MS).

    • Ensure that your storage conditions are appropriate and that the container is properly sealed.

    • If degradation is confirmed, dispose of the material according to your institution's hazardous waste guidelines.[4]

Experimental Protocols

Standard Protocol for Aliquoting and Diluting

This protocol outlines the essential steps for safely preparing a solution of 2,2-Difluoro-3-methoxypropan-1-ol.

  • Preparation:

    • Don all required PPE (chemical safety goggles, flame-retardant lab coat, appropriate chemical-resistant gloves).

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment (e.g., non-sparking tools, glassware, solvent).

  • Procedure:

    • Place the stock container of 2,2-Difluoro-3-methoxypropan-1-ol and all other materials inside the fume hood.

    • Ground the container and receiving equipment to prevent static discharge.[9]

    • Carefully open the container.

    • Using a clean, dry pipette or syringe, withdraw the desired volume of the compound.

    • Slowly add the aliquot to the solvent in your reaction vessel or volumetric flask.

    • Securely close the stock container and the newly prepared solution.

  • Cleanup:

    • Wipe down any contaminated surfaces within the fume hood.

    • Dispose of any contaminated disposable items (e.g., pipette tips) in the appropriate hazardous waste container.

    • Wash all non-disposable glassware thoroughly.

    • Remove PPE and wash your hands thoroughly with soap and water.[3][17]

Visual Workflow and Diagrams

Decision-Making Flowchart for Handling a Spill

This diagram outlines the critical decision-making process in the event of a chemical spill.

SpillResponse Spill Response Workflow for 2,2-Difluoro-3-methoxypropan-1-ol spill Spill Occurs assess Assess Spill Size and Risk spill->assess minor_spill Minor Spill (Manageable by lab personnel) assess->minor_spill Small & Contained major_spill Major Spill (Unmanageable or poses significant risk) assess->major_spill Large, Uncontained, or Unknown alert Alert Colleagues and Supervisor minor_spill->alert evacuate Evacuate Immediate Area major_spill->evacuate call_emergency Call Emergency Services / EHS evacuate->call_emergency ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) alert->ppe contain Contain Spill with Inert Absorbent Material ppe->contain cleanup Collect and Seal in Labeled Waste Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate report Report Incident to EHS decontaminate->report call_emergency->report

Caption: A flowchart for responding to spills of 2,2-Difluoro-3-methoxypropan-1-ol.

Emergency Procedures

In Case of Accidental Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[18][19] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[17] If irritation persists, seek medical attention.[20]

  • Inhalation: Move the affected person to fresh air.[3][17] If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting.[20] Rinse mouth with water.[8][16] Seek immediate medical attention.

In Case of Fire:

  • Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[4]

  • Do not use a solid stream of water, as it may spread the fire.

  • If the fire is large or cannot be easily contained, evacuate the area and call emergency services.[5]

In Case of a Spill:

  • Minor Spill: Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[3] Collect the absorbed material in a sealed container for proper disposal. Ventilate the area and wash the spill site after the material has been removed.

  • Major Spill: Evacuate the area immediately and prevent entry.[3] Contact your institution's EHS department or emergency response team.[19]

References

  • Vertex AI Search, Hazardous according to Worksafe Australia criteria.
  • Sigma-Aldrich, SAFETY DATA SHEET.
  • Fisher Scientific, SAFETY DATA SHEET.
  • Chemius, Methoxy Propanol.
  • GOV.UK, What to do in a chemical emergency.
  • Environmental Health and Safety, Chemical Emergencies, Exposures, and Spills.
  • Active AgriScience, Emergency Response Plan.
  • Research Safety, Emergency Procedures for Incidents Involving Chemicals.
  • Personal Protective Equipment Selection Guide.
  • Santa Cruz Biotechnology, 2,2,3,3-Tetrafluoro-1-propanol.
  • PubChemLite, 2,2-difluoro-3-methoxypropan-1-ol (C4H8F2O2).
  • How to Choose PPE for Chemical Work.
  • NIOSH - CDC, First Aid Procedures for Chemical Hazards.
  • Healthy Bean Ltd, PPE for Chemical Handling: A Quick Guide.
  • SAMS Solutions, Protective Gear for Chemical Handling Must-Have Equipment.
  • Techspray, SAFETY DATA SHEET.
  • Carl ROTH, Safety Data Sheet: 2-Methoxy-1-propanol.
  • Storemasta Blog, Personal Protective Equipment (PPE) For Flammable Liquids.
  • Merck, 2,2-Difluoro-3-(methylamino)propan-1-ol.
  • Daikin Chemicals, Safety data sheet.
  • BLDpharm, 1247089-57-1|2,2-Difluoro-3-methoxypropan-1-ol.
  • CPAChem, Safety data sheet.
  • Cole-Parmer, Chemical Compatibility Database.
  • Walchem, Chemical Compatibility Chart.
  • 3-Methoxy-1-Propanol or 3-methoxypropan-1-ol 1-Propanol, 3-methoxy- or Trimethylene glycol monomethyl ether Manufacturers, with SDS GHS MSDS Sheet.
  • MilliporeSigma, 2,2-Difluoro-1-propanol 95 33420-52-9.
  • 北京欣恒研科技有限公司, 2,2-Difluoro-3-methoxypropan-1-ol - CAS:1247089-57-1.
  • NIST WebBook, 1,2-Propanediol, 3-methoxy-.

Sources

Optimization

Technical Support Center: Troubleshooting 2,2-Difluoro-3-methoxypropan-1-ol Reactions

Welcome to the Application Scientist Support Center for 2,2-Difluoro-3-methoxypropan-1-ol (CAS 1247089-57-1). This compound is a highly valuable fluorinated building block used extensively in medicinal chemistry to modul...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center for 2,2-Difluoro-3-methoxypropan-1-ol (CAS 1247089-57-1). This compound is a highly valuable fluorinated building block used extensively in medicinal chemistry to modulate physicochemical properties, metabolic stability, and bioavailability[1].

However, introducing a gem-difluoro group adjacent to a primary alcohol fundamentally alters its chemical behavior. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome common reaction failures.

Core Mechanistic Insights: The "Fluorine Effect"

Before troubleshooting specific reactions, it is critical to understand why standard protocols often fail with this substrate. The root cause lies in the profound inductive effect of the gem-difluoro ( CF2​ ) group.

  • Suppressed Nucleophilicity: The highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect (-I) on the adjacent primary hydroxyl group ( −CH2​OH ). This pulls electron density away from the oxygen atom, making its lone pairs significantly less available for nucleophilic attack compared to standard aliphatic alcohols[2].

  • Altered pKa​ and Alkoxide Stabilization: The electron-withdrawing nature of the CF2​ group lowers the pKa​ of the hydroxyl proton (making it more acidic). While this makes deprotonation easier, it concurrently stabilizes the resulting alkoxide anion. A stabilized alkoxide is a poor nucleophile, drastically dampening its reactivity in SN​2 processes[2].

Troubleshooting Guide: O-Alkylation (Williamson Ether Synthesis)

Q: I am trying to alkylate 2,2-Difluoro-3-methoxypropan-1-ol using an alkyl bromide and potassium carbonate ( K2​CO3​ ), but I am recovering only starting material. Why is this failing?

A: Your reaction is failing due to a mismatch in nucleophilicity and electrophilicity. The Williamson ether synthesis relies on an SN​2 mechanism where an alkoxide attacks an alkyl halide[3]. Because the difluoroalkoxide is highly stabilized and poorly nucleophilic, mild bases like K2​CO3​ may not drive the equilibrium fully to the alkoxide, and standard alkyl bromides are insufficiently electrophilic to be attacked by such a weak nucleophile.

Solution: You must upgrade to a strong, non-nucleophilic base (e.g., NaH) to ensure quantitative alkoxide formation, and utilize highly reactive electrophiles (iodides or triflates)[4].

OAlkylation Start Failed O-Alkylation (Low Yield/No Product) BaseCheck Evaluate Base Strength Is pKa > 15? Start->BaseCheck WeakBase Use Stronger Base (e.g., NaH, KHMDS) BaseCheck->WeakBase No StrongBase Evaluate Electrophile BaseCheck->StrongBase Yes WeakBase->StrongBase PoorElectrophile Switch to Triflate/ Iodide StrongBase->PoorElectrophile Chloride/Bromide GoodElectrophile Evaluate Solvent & Additives StrongBase->GoodElectrophile Highly Reactive PoorElectrophile->GoodElectrophile SolventOpt Use Polar Aprotic (DMF) Add TBAI GoodElectrophile->SolventOpt Success Reaction Success SolventOpt->Success

Workflow for troubleshooting failed O-alkylation of 2,2-difluoroalcohols.

Protocol 1: Optimized Williamson Ether Synthesis (Self-Validating)

This protocol utilizes NaH for complete deprotonation and TBAI for in-situ electrophile activation.

  • Preparation: Flame-dry a Schlenk flask under argon. Add Sodium Hydride (60% dispersion in mineral oil, 1.5 eq).

    • Self-Validation Step: Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil. The resulting powder must be free-flowing and pure white before proceeding.

  • Deprotonation: Suspend the washed NaH in anhydrous DMF (0.2 M) and cool to 0 °C. Dropwise add 2,2-Difluoro-3-methoxypropan-1-ol (1.0 eq).

    • Self-Validation Step: Observe vigorous H2​ gas evolution. Stir for 30 minutes at room temperature until bubbling completely ceases, confirming 100% conversion to the alkoxide.

  • Alkylation: Add the alkyl halide (1.2 eq) and Tetrabutylammonium iodide (TBAI, 0.1 eq). Heat the reaction to 50 °C for 12 hours.

  • Workup: Quench carefully with saturated aqueous NH4​Cl (until bubbling stops). Extract with Ethyl Acetate, wash the organic layer with brine (5x) to remove DMF, dry over Na2​SO4​ , and concentrate.

Troubleshooting Guide: Esterification & Acylation

Q: Standard Fischer esterification and DCC/HOBt coupling methods are yielding <10% of the desired fluorinated ester. How can I force this reaction to completion?

A: Standard esterification methods rely on a reversible condensation equilibrium or mildly activated intermediates[5]. The poor nucleophilicity of 2,2-Difluoro-3-methoxypropan-1-ol prevents it from efficiently attacking these standard carbonyl carbons[6]. To overcome this, you must bypass the equilibrium by converting the carboxylic acid into a highly electrophilic acyl chloride, and utilize hypernucleophilic catalysis (DMAP) to facilitate the transfer.

Esterification ROH 2,2-Difluoro-3-methoxypropan-1-ol (Poor Nucleophile) Product Fluorinated Ester Product ROH->Product Nucleophilic Attack Acid Carboxylic Acid Activation Activation Agent (e.g., Oxalyl Chloride) Acid->Activation Intermediate Highly Electrophilic Acyl Chloride Activation->Intermediate Vilsmeier-Haack Intermediate->Product DMAP Catalysis Catalyst Nucleophilic Catalyst (DMAP) Catalyst->Intermediate Forms N-acylpyridinium

Mechanistic pathway for activating esterification with poorly nucleophilic fluorinated alcohols.

Protocol 2: High-Yield DMAP-Catalyzed Esterification (Self-Validating)
  • Acyl Chloride Generation: In a dry flask under argon, dissolve the carboxylic acid (1.0 eq) in anhydrous CH2​Cl2​ (0.3 M). Add Oxalyl Chloride (1.2 eq) and 2 drops of anhydrous DMF at 0 °C.

    • Self-Validation Step: Vigorous evolution of CO and CO2​ gases confirms the Vilsmeier-Haack activation is occurring. Stir until gas evolution completely ceases (approx. 2 hours).

  • Concentration: Concentrate the mixture in vacuo to thoroughly remove excess oxalyl chloride and HCl.

  • Coupling: Redissolve the crude acyl chloride in anhydrous CH2​Cl2​ . Cool to 0 °C. Add 2,2-Difluoro-3-methoxypropan-1-ol (1.1 eq), Triethylamine (2.0 eq), and DMAP (0.1 eq).

  • Reaction Monitoring: Stir at room temperature for 4 hours.

    • Self-Validation Step: The formation of a dense white precipitate ( Et3​N⋅HCl ) visually confirms the progression of the substitution reaction.

  • Workup: Wash the organic layer with 1M HCl (to remove DMAP and unreacted amine), then saturated NaHCO3​ . Dry over Na2​SO4​ and concentrate.

Quantitative Data Presentation

To illustrate the magnitude of the "fluorine effect," the table below compares the reactivity profile of a standard primary alcohol against 2,2-Difluoro-3-methoxypropan-1-ol.

ParameterNon-Fluorinated Analog (1-Propanol)2,2-Difluoro-3-methoxypropan-1-olSynthetic Implication
Inductive Effect NegligibleStrong Electron-Withdrawing (-I)Pulls electron density from oxygen, stabilizing the alkoxide.
Estimated pKa​ ~16.0~12.5 - 13.5Easier to deprotonate, but the resulting alkoxide is a much weaker nucleophile.
Nucleophilicity HighLowRequires highly electrophilic partners (e.g., acyl chlorides, alkyl iodides) for successful attack.
O-Alkylation Yield (Mild base / R-Br)>85%<15%Mild conditions fail; strong bases (NaH) and additives (TBAI) are mandatory.
Esterification Yield (Fischer)>80%<10%Equilibrium does not favor product; requires irreversible activation (oxalyl chloride).

Frequently Asked Questions (FAQs)

Q: Can I use Mitsunobu conditions to couple this alcohol to a phenol? A: While 2,2-Difluoro-3-methoxypropan-1-ol is achiral at the C1 position (meaning stereoinversion is not a concern), Mitsunobu couplings (using DEAD/PPh3) often suffer from drastically reduced yields with this substrate. The reduced nucleophilicity of the alcohol makes it a poor pro-nucleophile, and it struggles to efficiently attack the activated phosphonium intermediate. If you must use Mitsunobu conditions, utilize the more reactive ADDP (1,1'-(Azodicarbonyl)dipiperidine) and tributylphosphine ( PBu3​ ).

Q: Is the terminal methoxy group susceptible to cleavage during these harsh activation conditions? A: The terminal methoxy ether ( −OCH3​ ) is generally highly stable under standard basic (NaH, KHMDS) and mildly acidic conditions utilized in these protocols[1]. However, prolonged exposure to strong Lewis acids (e.g., BBr3​ or AlCl3​ ) used for global deprotection will cleave it.

Q: Why is my fluorinated product evaporating during workup? A: Fluorination significantly lowers the boiling point of organic molecules by reducing intermolecular London dispersion forces and altering hydrogen bonding networks. 2,2-Difluoro-3-methoxypropan-1-ol and its low-molecular-weight derivatives are volatile. Never use a rotary evaporator bath above 25 °C when concentrating these compounds, and avoid high-vacuum drying for extended periods.

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 2,2-Difluoro-3-methoxypropan-1-ol Synthesis

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center for the synthesis of 2,2-Difluoro-3-methoxypropan-1-ol. This guide is designed for researchers, chemists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of 2,2-Difluoro-3-methoxypropan-1-ol. This guide is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this valuable fluorinated building block. The incorporation of fluorine into organic molecules can significantly modulate properties like metabolic stability and bioavailability, making compounds like this highly relevant in modern medicinal chemistry.[1]

This document provides a robust, field-tested synthetic pathway and offers in-depth troubleshooting advice and answers to frequently asked questions. Our approach is to not only provide a protocol but to explain the causality behind experimental choices, empowering you to optimize the synthesis for your specific laboratory conditions.

PART 1: Recommended Synthetic Pathway

The synthesis of 2,2-Difluoro-3-methoxypropan-1-ol can be effectively achieved via a four-step sequence starting from the commercially available 3-methoxy-1,2-propanediol. The strategy involves:

  • Protection of the primary alcohol to prevent its oxidation in the subsequent step.

  • Oxidation of the secondary alcohol to a ketone.

  • Deoxofluorination of the ketone to install the critical gem-difluoro group.

  • Deprotection to reveal the target primary alcohol.

This pathway is designed for reliability and scalability. Below is a graphical representation of the workflow.

G cluster_0 Synthetic Workflow A Step 1: Protection (e.g., TBDMSCl, Imidazole) B Step 2: Oxidation (e.g., Dess-Martin Periodinane) A->B Protected Diol C Step 3: Deoxofluorination (e.g., Deoxo-Fluor®) B->C Keto-ether Intermediate D Step 4: Deprotection (e.g., TBAF) C->D Protected Final Product E Final Product 2,2-Difluoro-3-methoxypropan-1-ol D->E Purification

Caption: High-level workflow for the 4-step synthesis.

PART 2: Detailed Experimental Protocol

This protocol provides a representative example for the synthesis on a 10 mmol scale. Optimization may be required based on your specific laboratory setup and reagent purity.

Step 1: Protection of 3-Methoxy-1,2-propanediol

  • Dissolve 3-methoxy-1,2-propanediol (1.06 g, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) in a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Add imidazole (0.82 g, 12 mmol, 1.2 equiv).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.66 g, 11 mmol, 1.1 equiv) in anhydrous DCM (10 mL) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the protected diol.

Step 2: Oxidation to 1-((tert-Butyldimethylsilyl)oxy)-3-methoxypropan-2-one

  • Dissolve the protected diol (from Step 1) in anhydrous DCM (50 mL) under a nitrogen atmosphere.

  • Add Dess-Martin periodinane (DMP, 4.66 g, 11 mmol, 1.1 equiv) portion-wise at room temperature. Caution: DMP can be explosive under certain conditions.

  • Stir the reaction for 2-3 hours at room temperature. Monitor completion by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃ (50 mL). Stir vigorously until both layers are clear.

  • Separate the layers and extract the aqueous phase with DCM (2 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify via flash chromatography to obtain the pure keto-ether.

Step 3: Deoxofluorination to 1-(((2,2-Difluoro-3-methoxypropyl)oxy)methyl)benzene

  • In a flame-dried flask made of fluorinated polyethylene or polypropylene, dissolve the keto-ether (from Step 2) in anhydrous DCM (40 mL) under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®, 1.5 equiv) dropwise. Extreme Caution: Handle Deoxo-Fluor® in a well-ventilated fume hood with appropriate personal protective equipment. It reacts violently with water.[2]

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight. Monitor by ¹⁹F NMR or GC-MS if possible.

  • Carefully quench the reaction by slowly adding it to a cooled, stirred saturated aqueous solution of NaHCO₃ (50 mL).

  • Separate the layers and extract the aqueous phase with DCM (3 x 25 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Step 4: Deprotection to 2,2-Difluoro-3-methoxypropan-1-ol

  • Dissolve the protected difluoro compound (from Step 3) in tetrahydrofuran (THF, 30 mL).

  • Add a 1M solution of tetra-n-butylammonium fluoride (TBAF) in THF (12 mL, 12 mmol, 1.2 equiv).

  • Stir at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate (50 mL) and wash with water (3 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final product by flash column chromatography or fractional distillation under reduced pressure to yield 2,2-Difluoro-3-methoxypropan-1-ol.[3]

PART 3: Troubleshooting Guide

This section addresses common issues that may arise during the synthesis.

Issue 1: Incomplete Protection Reaction (Step 1)

  • Q: My TLC shows a significant amount of starting material even after 6 hours. What should I do?

    • Possible Cause: Inactive reagents or insufficient equivalents. Imidazole is hygroscopic, and TBDMSCl can degrade over time. Moisture in the solvent or on the glassware can consume the reagents.

    • Recommended Solution:

      • Ensure all glassware is rigorously flame-dried and the reaction is run under a positive pressure of an inert gas (N₂ or Ar).

      • Use freshly opened or properly stored anhydrous solvent.[4]

      • Use a fresh bottle of TBDMSCl and ensure the imidazole is dry.

      • Consider increasing the equivalents of both imidazole and TBDMSCl to 1.5 and 1.3, respectively.

      • If the reaction stalls, adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction, but be mindful of potential side reactions.

Issue 2: Low Yield or Sluggish Oxidation (Step 2)

  • Q: The oxidation with DMP is very slow, or I get a low yield of the desired ketone.

    • Possible Cause: The activity of DMP can decrease with age or improper storage. The reaction can also be inhibited by trace amounts of water.

    • Recommended Solution:

      • Use a new bottle of DMP or test the activity of your current batch on a simple alcohol standard.

      • Ensure the protected diol starting material is completely dry and free of solvent from the previous step.

      • While the reaction is typically run at room temperature, gentle warming to 35-40 °C can increase the rate, but should be done cautiously to avoid side product formation.[3]

Issue 3: Failure or Low Yield in Deoxofluorination (Step 3)

  • Q: I am recovering my starting ketone after the reaction, with little to no fluorinated product detected.

    • Possible Cause: This is the most critical and sensitive step. The primary cause of failure is the deactivation of the fluorinating agent by moisture. Deoxo-Fluor® and DAST are extremely sensitive to water.

    • Recommended Solution:

      • Rigorous Anhydrous Technique: Use a plastic flask (e.g., FEP or PFA) as glass can be etched by HF byproducts, releasing water. Ensure all solvents and reagents are scrupulously dry.

      • Reagent Quality: Use a fresh, sealed bottle of Deoxo-Fluor®. Once opened, the reagent's efficacy diminishes over time.

      • Temperature Control: Ensure the initial addition is performed at -78 °C. Adding the reagent at a higher temperature can lead to decomposition and side reactions. Allowing the reaction to warm slowly to room temperature is crucial for driving the reaction to completion.

      • Stoichiometry: A slight excess (1.5 equiv) of the fluorinating agent is recommended. If the reaction is still incomplete, a second addition of the agent might be necessary, but this can be complex to perform under anhydrous conditions.

G start Deoxofluorination (Step 3) Low Conversion or Yield q1 Was the reaction run under strict anhydrous conditions? start->q1 ans1_no No q1->ans1_no No ans1_yes Yes q1->ans1_yes Yes sol1 Action: - Use flame-dried plasticware. - Use fresh anhydrous solvent. - Re-run experiment. ans1_no->sol1 q2 Is the Deoxo-Fluor® reagent fresh? ans1_yes->q2 ans2_no No q2->ans2_no No ans2_yes Yes q2->ans2_yes Yes sol2 Action: - Purchase a new, sealed bottle of the fluorinating agent. - Re-run experiment. ans2_no->sol2 q3 Was temperature protocol (-78°C to RT) followed? ans2_yes->q3 ans3_no No q3->ans3_no No ans3_yes Yes q3->ans3_yes Yes sol3 Action: - Ensure slow warming. - Quenching at low temp can result in incomplete reaction. - Re-run experiment. ans3_no->sol3 end_node If issues persist, consider alternative fluorinating agents or catalytic additives. ans3_yes->end_node

Caption: Troubleshooting decision tree for the deoxofluorination step.

Issue 4: Product Loss During Deprotection or Workup (Step 4)

  • Q: My yield is low after the final deprotection and purification.

    • Possible Cause: The final product, 2,2-Difluoro-3-methoxypropan-1-ol, is a relatively small, polar molecule with some water solubility. It can be partially lost during aqueous workups.

    • Recommended Solution:

      • When washing the organic layer with water, use brine (saturated aqueous NaCl) instead of pure water after the initial wash. This reduces the solubility of the product in the aqueous phase.

      • When extracting, use a larger volume of organic solvent or increase the number of extractions (e.g., 4 x 25 mL instead of 3 x 25 mL) to ensure complete recovery from the aqueous layer.[5]

      • During purification by column chromatography, use a solvent system with appropriate polarity (e.g., a gradient of ethyl acetate in hexanes) and monitor fractions carefully by TLC.

PART 4: Frequently Asked Questions (FAQs)
  • Q1: Which fluorinating agent is better, DAST or Deoxo-Fluor®?

    • A1: Both reagents perform the same transformation. However, Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) is generally preferred due to its higher thermal stability, making it safer to handle and store compared to DAST (diethylaminosulfur trifluoride).[2] DAST can decompose violently upon heating. For this reason, our protocol recommends Deoxo-Fluor®.

  • Q2: How can I monitor the progress of the fluorination reaction?

    • A2: Monitoring this reaction can be challenging. TLC is often difficult as the starting material and product may have very similar Rf values. The most reliable methods are:

      • ¹⁹F NMR Spectroscopy: If available, taking a small, carefully quenched aliquot from the reaction mixture is the most direct way to observe the formation of the CF₂ group.

      • GC-MS: This can also be used to monitor the disappearance of the starting ketone and the appearance of the new, higher molecular weight fluorinated product.[6]

  • Q3: What are the best practices for purifying the final product?

    • A3: The final product is a liquid at room temperature. The two primary methods for purification are:

      • Flash Column Chromatography: Using a silica gel column with an eluent system like Hexane/Ethyl Acetate is effective for removing non-volatile impurities.

      • Fractional Distillation: If the product is obtained in high purity after chromatography or if the main impurities have significantly different boiling points, fractional distillation under reduced pressure is an excellent method for final purification, especially on a larger scale.

  • Q4: What analytical techniques are essential to confirm the structure of 2,2-Difluoro-3-methoxypropan-1-ol?

    • A4: A combination of spectroscopic methods is required for unambiguous structure confirmation:

      • ¹H NMR: Will show the characteristic signals for the CH₃O-, -CH₂O-, and -CH₂OH groups. The protons on the carbons adjacent to the CF₂ group will show coupling to fluorine (²JHF and ³JHF).

      • ¹³C NMR: The carbon bearing the two fluorine atoms (C2) will appear as a triplet due to one-bond carbon-fluorine coupling (¹JCF).

      • ¹⁹F NMR: Will show a single signal (typically a triplet of triplets due to coupling with the adjacent CH₂ groups) confirming the presence of the CF₂ group.

      • Mass Spectrometry (MS): Will show the correct molecular ion peak and fragmentation pattern.

PART 5: Data Summary Table

The following table summarizes the typical reaction parameters for the proposed synthesis. Yields are representative and may vary.

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1ProtectionTBDMSCl, ImidazoleDCM0 to RT4-685-95%
2OxidationDess-Martin PeriodinaneDCMRT2-380-90%
3DeoxofluorinationDeoxo-Fluor®DCM-78 to RT12-1650-70%
4DeprotectionTBAFTHFRT2-485-95%
PART 6: References
  • Analytical Methods Overview. (n.d.). Retrieved from vertexaisearch.cloud.google.com. This source provides general principles for sample extraction and purification.[5]

  • Cresswell, A. J., & Gouverneur, V. (2019). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 15, 2337–2343. This paper discusses methods for gem-difluorination of dicarbonyl compounds.[7]

  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent): a new deoxofluorinating agent. Journal of Organic Chemistry, 64(19), 7048–7054. This is a key reference for the properties and use of Deoxo-Fluor®.[2]

  • Common side reactions in the synthesis of 2,4-Dimethoxyphenol. (n.d.). Benchchem. Retrieved from benchchem.com. This provides analogous troubleshooting for organic synthesis, including purification strategies.[3]

  • Advanced Chromatography Analytical Methods for the Isolation and Identification of Natural Drug Molecules. (2025, January 20). IntechOpen. This source details modern analytical techniques like GC-MS for compound identification.[6]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. This review provides context on the importance of fluorine in chemistry.[1]

  • Pashko, M. O., & Yagupolskii, Y. L. (2024, November 24). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of the National Academy of Sciences of Ukraine. This article discusses the synthesis and properties of related difluoro(methoxy) compounds.

  • How can I purify two different-substituted aromatic compounds? (2019, January 19). ResearchGate. This discussion provides practical advice on purification techniques like chromatography.[8]

Sources

Optimization

"post-reaction workup for 2,2-Difluoro-3-methoxypropan-1-ol"

Welcome to the Technical Support Center for the post-reaction workup and isolation of 2,2-Difluoro-3-methoxypropan-1-ol (CAS: 1247089-57-1). As a versatile fluorinated building block, this compound is highly valued in me...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the post-reaction workup and isolation of 2,2-Difluoro-3-methoxypropan-1-ol (CAS: 1247089-57-1).

As a versatile fluorinated building block, this compound is highly valued in medicinal chemistry for introducing polar, metabolically stable fluorinated motifs into target molecules[1]. However, its unique physicochemical properties—specifically its low molecular weight (126.10 g/mol ) and dense array of hydrogen-bonding sites—present significant challenges during post-reaction isolation[1].

This guide is engineered by application scientists to help you navigate the thermodynamic and kinetic hurdles of extracting small, highly polar fluorinated alcohols.

Workup Logic & Workflow

The following workflow illustrates the critical path for isolating 2,2-Difluoro-3-methoxypropan-1-ol while mitigating yield loss to the aqueous phase and preventing volatilization.

Workup A Reaction Quench (0°C, NH4Cl) B Aqueous Phase Saturation (NaCl) A->B Prevent hydrolysis C Solvent Extraction (EtOAc / 2-MeTHF) B->C Salting-out effect D Phase Separation & Brine Wash C->D Break emulsions E Desiccation (Anhydrous Na2SO4) D->E Remove residual H2O F Controlled Concentration (<30°C, >100 mbar) E->F Filter solids G Purified 2,2-Difluoro-3-methoxypropan-1-ol F->G Prevent volatilization

Workflow for the post-reaction workup of 2,2-Difluoro-3-methoxypropan-1-ol.

Troubleshooting Guide & FAQs

Q: Why is my isolated yield so low (<30%) after a standard aqueous extraction? The Causality: 2,2-Difluoro-3-methoxypropan-1-ol is exceptionally hydrophilic. The highly electronegative gem-difluoro group ( CF2​ ) exerts a strong electron-withdrawing inductive effect (-I effect) on the adjacent primary alcohol. This lowers the pKa​ of the hydroxyl proton, transforming it into a much stronger hydrogen-bond donor. Combined with the hydrogen-bond accepting capabilities of the methoxy oxygen and the fluorine atoms, the molecule's hydration energy is massive. The Solution: Standard biphasic extraction with non-polar solvents (like hexanes or dichloromethane) will fail. You must force the compound out of the aqueous phase by saturating it with inorganic salts (a "salting-out" process) and extracting it with a highly polar, coordinating solvent like Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF)[2].

Q: I am losing product during the rotary evaporation step. How do I prevent this? The Causality: Fluorine atoms hold their electron clouds very tightly, reducing the overall polarizability of the molecule and weakening intermolecular van der Waals forces. Despite the hydrogen bonding from the hydroxyl group, the low molecular weight (126.10 g/mol ) makes this compound highly volatile[1]. Sigma-Aldrich explicitly recommends shipping and storing this compound cold (2-8 °C on ice) due to its physical properties. The Solution: Never subject the isolated organic layer to high vacuum. Maintain the rotary evaporator water bath strictly below 30 °C and keep the vacuum pressure above 100 mbar.

Q: My extraction is forming a stubborn, milky emulsion. How do I break it? The Causality: Small fluorinated alcohols can exhibit surfactant-like behavior. The polar hydroxyl/methoxy ends interact with water, while the fluorinated carbon core repels it, stabilizing micro-droplets of the organic solvent within the aqueous phase. The Solution: Do not shake the separatory funnel vigorously; instead, invert it gently. If an emulsion forms, filter the entire biphasic mixture through a tightly packed pad of Celite to shear the micro-droplets and remove fine particulates. Alternatively, adding a small volume of saturated brine will increase the ionic strength of the aqueous layer, destabilizing the emulsion[2].

Self-Validating Experimental Protocol: Optimized Extraction

This protocol is designed as a closed-loop system. Do not proceed to the next step until the validation checkpoint is met.

Step 1: Controlled Quenching

  • Action: Cool the crude reaction mixture to 0 °C using an ice-water bath. Slowly add saturated aqueous NH4​Cl dropwise.

  • Causality: A mild, buffered quench prevents the degradation of the ether linkage and avoids highly exothermic runaways that could vaporize the product.

  • Validation Checkpoint: The internal temperature must stabilize at <5 °C, and all visible gas evolution must cease before proceeding.

Step 2: Aqueous Phase Saturation (Salting-Out)

  • Action: Add solid, anhydrous NaCl directly to the quenched mixture while stirring vigorously until no more salt dissolves (a thin layer of undissolved salt should remain at the bottom).

  • Causality: The dissolved Na+ and Cl− ions strongly coordinate with water molecules, decreasing the free water available to solvate the highly polar 2,2-difluoro-3-methoxypropan-1-ol, thereby driving it into the organic phase.

  • Validation Checkpoint: Visual confirmation of excess, undissolved NaCl crystals at the bottom of the flask.

Step 3: Exhaustive Extraction

  • Action: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate ( 3×10 volumes relative to the aqueous layer).

  • Causality: EtOAc provides the necessary dipole moment and hydrogen-bond accepting capacity to pull the fluorinated alcohol from the brine.

  • Validation Checkpoint: Spot the post-extraction aqueous layer on a TLC plate (visualized with KMnO4​ stain) or analyze via GC-FID. The aqueous layer must show zero detectable product before it is discarded.

Step 4: Desiccation

  • Action: Combine the organic layers and dry over anhydrous Na2​SO4​ for 15 minutes. Filter through a fritted funnel.

  • Causality: Na2​SO4​ is strictly preferred over MgSO4​ . Magnesium ions can occasionally form weak coordination complexes with small, oxygen-dense fluorinated molecules, leading to minor yield losses.

  • Validation Checkpoint: The organic solution must be perfectly transparent, with no visible cloudiness (which would indicate residual emulsified water).

Step 5: Concentration

  • Action: Concentrate the filtrate using a rotary evaporator. Set the water bath to 25 °C and the vacuum to 150 mbar.

  • Causality: Prevents the target molecule from co-distilling with the solvent.

  • Validation Checkpoint: Monitor the condenser coils. Halt evaporation the exact moment the bulk solvent stops condensing. The resulting product should be a clear liquid.

Quantitative Data: Physicochemical Properties Influencing Workup

The table below summarizes the critical data points that dictate the handling and isolation parameters for this compound.

PropertyValue / StructureWorkup Implication
Molecular Weight 126.10 g/mol [1]High volatility; requires strict temperature control (<30 °C) during solvent removal.
SMILES Notation COCC(CO)(F)F[1]Defines the dense clustering of polar heteroatoms (O, F) driving hydrophilicity.
H-Bond Donors 1 (Primary -OH)Enhances aqueous solubility; necessitates the salting-out extraction method.
H-Bond Acceptors 4 (F, F, O, O)Promotes strong interactions with polar aprotic extraction solvents (e.g., EtOAc).
Storage Temperature 2-8 °C (Sealed)Product is volatile and potentially hygroscopic; must be stored in a cold, dry environment.

References

  • Benchchem. "2,2-Difluoro-3-methoxypropan-1-ol | CAS 1247089-57-1". Benchchem.
  • Sigma-Aldrich. "2,2-difluoro-3-methoxypropan-1-ol | 1247089-57-1". MilliporeSigma.
  • Organic Syntheses.

Sources

Troubleshooting

Technical Support Center: 2,2-Difluoro-3-methoxypropan-1-ol Reactivity &amp; Solvent Optimization

Welcome to the Advanced Application Support Center. As researchers and drug development professionals increasingly integrate fluorinated motifs to modulate pharmacokinetics, 2,2-Difluoro-3-methoxypropan-1-ol has emerged...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As researchers and drug development professionals increasingly integrate fluorinated motifs to modulate pharmacokinetics, 2,2-Difluoro-3-methoxypropan-1-ol has emerged as a critical, yet challenging, building block[1].

The reactivity of this molecule is entirely dictated by the tension between its functional groups: the primary alcohol (-OH) acts as the reactive site, the gem-difluoro group (-CF₂-) acts as a powerful electron-withdrawing sink, and the methoxy group (-OMe) serves as a potential chelating ether[1]. This guide provides field-proven troubleshooting strategies, diagnostic workflows, and self-validating protocols to help you master the solvent effects that govern this molecule's reactivity.

Diagnostic Workflow: Solvent Selection

The most common point of failure when working with 2,2-Difluoro-3-methoxypropan-1-ol is applying standard aliphatic alcohol conditions to a heavily fluorinated system. Use the diagnostic workflow below to align your target reaction with the correct solvent class.

G Start Target Reaction for 2,2-Difluoro-3-methoxypropan-1-ol OAlk Nucleophilic Substitution (O-Alkylation / Etherification) Start->OAlk Base-mediated Oxid Oxidation to Aldehyde/Acid (Electrophilic/Radical) Start->Oxid Oxidant-mediated Catalysis Metal-Catalyzed Functionalization Start->Catalysis Transition metal Solvent1 Polar Aprotic (DMF, DMSO) Maximizes alkoxide nucleophilicity Disrupts -OMe chelation OAlk->Solvent1 Overcome CF2 electron withdrawal Solvent2 Biphasic (MeCN/H2O or DCM/H2O) Stabilizes hydrate intermediates Controls reaction kinetics Oxid->Solvent2 Phase transfer required Solvent3 Fluorinated Solvents (HFIP, TFE) High H-bond donation (α > 1.9) Low nucleophilicity prevents side reactions Catalysis->Solvent3 Stabilize cationic intermediates

Diagnostic workflow for selecting optimal solvents based on reaction class.

Troubleshooting Guides & FAQs

Q1: Why are my O-alkylation yields of 2,2-Difluoro-3-methoxypropan-1-ol consistently below 20% when using ethanol or THF as a solvent? A1: The root cause is a combination of inductive deactivation and internal chelation. The gem-difluoro group exerts a strong negative inductive (-I) effect, pulling electron density away from the oxygen atom. While this lowers the pKa of the alcohol (making it easier to deprotonate), it drastically reduces the nucleophilicity of the resulting alkoxide.

  • The Protic Problem: If you use a protic solvent like ethanol, the solvent forms strong hydrogen bonds with the alkoxide, further dampening its already weak nucleophilicity.

  • The Chelation Problem: In moderately polar aprotic solvents like THF, the metal counter-ion (e.g., Na⁺) can coordinate with both the alkoxide oxygen and the 3-methoxy oxygen, forming a highly stable, unreactive 6-membered chelate ring.

  • Solution: Switch to a highly polar aprotic solvent like DMF or DMSO . These solvents possess high dielectric constants that effectively solvate the metal cation, breaking the internal chelate and leaving the fluorinated alkoxide "naked" and highly reactive.

Q2: I am trying to perform a transition-metal catalyzed C-H functionalization using this building block. Which solvent minimizes side reactions? A2: Fluorinated solvents , specifically 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or 2,2,2-trifluoroethanol (TFE), are strictly required here. These solvents possess a unique combination of high polarity, strong hydrogen-bond donating capacity, and extremely low nucleophilicity[2]. Because the primary alcohol of 2,2-difluoro-3-methoxypropan-1-ol is a poor nucleophile, it can easily be outcompeted by standard protic solvents (like methanol) during catalytic cycles[3]. HFIP stabilizes cationic transition states via hydrogen bonding without competing as a nucleophile, ensuring your building block reacts exclusively with the intended electrophile[4].

Q3: My oxidation of the primary alcohol to the corresponding carboxylic acid is stalling at the aldehyde stage. How does solvent choice fix this? A3: The electron-withdrawing CF₂ group destabilizes the electron-deficient transition states typical of standard oxidations (e.g., Swern or Dess-Martin). To push the oxidation to the carboxylic acid, the intermediate aldehyde must form a hydrate (gem-diol).

  • Solution: Use a biphasic solvent system (e.g., MeCN/H₂O or CCl₄/MeCN/H₂O) with a strong oxidant like RuCl₃/NaIO₄. The highly polar aqueous phase stabilizes the hydrate intermediate, allowing the second oxidation equivalent to proceed smoothly, while the organic phase protects the final carboxylic acid from over-degradation.

Quantitative Data: Solvent Parameters & Reactivity Impact

To predict the behavior of 2,2-Difluoro-3-methoxypropan-1-ol, you must evaluate solvents based on their Dielectric Constant (ε) and Hydrogen-Bond Donor capacity (α).

SolventDielectric Constant (ε)H-Bond Donor (α)Nucleophilicity (N)Impact on 2,2-Difluoro-3-methoxypropan-1-ol ReactivityRecommended Application
DMSO 46.70.00HighSolvates cations perfectly; leaves the difluoroalkoxide "naked" and highly reactive.O-Alkylation / S_N2 Substitution
THF 7.60.00ModerateLow ε promotes tight ion pairing; allows the 3-methoxy group to chelate the counter-ion.Grignard reactions / Mild deprotonations
Ethanol 24.50.83HighStrongly H-bonds to the alkoxide, completely killing its weak nucleophilicity.Not recommended for substitution
HFIP 16.71.96Extremely LowStabilizes delocalized cations[4]; zero competition with the substrate[3].Metal-catalyzed functionalizations
MeCN/H₂O ~37.5 (mixed)1.17 (H₂O)ModerateForces phase separation of products; stabilizes intermediate hydrates.Exhaustive Oxidations

Validated Experimental Protocols

Protocol A: Optimized O-Alkylation in Polar Aprotic Media

This protocol is designed to overcome the low nucleophilicity of the difluoroalkoxide by utilizing DMSO to disrupt internal chelation.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask and purge with Argon.

  • Solvation: Dissolve 2,2-Difluoro-3-methoxypropan-1-ol (1.0 equiv, 10 mmol) in anhydrous DMSO (50 mL) to achieve a 0.2 M concentration.

  • Deprotonation: Cool the reaction to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Causality: The lower pKa of the difluoroalcohol ensures rapid deprotonation by NaH, but cooling is required to prevent DMSO decomposition.

  • Activation: Stir for 30 minutes at room temperature.

    • Self-Validation Checkpoint 1: The complete cessation of H₂ gas evolution physically validates that 100% of the alcohol has been converted to the naked sodium alkoxide.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.5 equiv) dropwise. Stir for 4 hours at room temperature.

  • Quench & Extraction: Quench the reaction by slowly adding saturated aqueous NH₄Cl (20 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers vigorously with distilled water (5 x 50 mL) to remove all traces of DMSO.

    • Self-Validation Checkpoint 2: Perform TLC (Hexanes:EtOAc 3:1). The disappearance of the highly polar starting material (low Rf) and the appearance of a UV-active, less polar spot (high Rf) validates successful etherification.

Protocol B: Transition-Metal Catalyzed Coupling in HFIP

This protocol leverages the unique properties of fluorinated solvents to facilitate challenging couplings without solvent interference.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a vial with the transition metal catalyst (e.g., Pd(OAc)₂, 5 mol%) and the required ligand.

  • Solvation: Add 2,2-Difluoro-3-methoxypropan-1-ol (1.0 equiv) and the coupling partner (1.2 equiv). Dissolve the mixture in anhydrous HFIP (0.1 M).

    • Causality: HFIP acts as a strong hydrogen bond donor (α = 1.96) to stabilize the transition state of the oxidative addition step, while its low nucleophilicity ensures it does not attack the metal center[2].

  • Reaction: Seal the vial, remove it from the glovebox, and heat to 60 °C for 12 hours.

  • Workup: Cool to room temperature and concentrate directly under reduced pressure.

    • Self-Validation Checkpoint: Because HFIP is highly volatile (boiling point 58 °C) and non-coordinating, the crude NMR will show no residual solvent peaks, validating a clean crude product ready for flash chromatography.

References

  • Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations | RSC | 2

  • Solvolytic Reactions in Fluorinated Alcohols. Role of Nucleophilic and Other Solvation Effects | ACS Publications |4

  • 2,2-Difluoro-3-methoxypropan-1-ol|CAS 1247089-57-1 | Benchchem | 1

  • Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents | ACS Electrochemistry | 3

Sources

Reference Data & Comparative Studies

Validation

"comparative analysis of 2,2-Difluoro-3-methoxypropan-1-ol derivatives"

Comparative Analysis of 2,2-Difluoro-3-methoxypropan-1-ol Derivatives: Strategic Modulations in Medicinal Chemistry As the demand for highly optimized pharmacokinetic profiles in drug discovery intensifies, the strategic...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of 2,2-Difluoro-3-methoxypropan-1-ol Derivatives: Strategic Modulations in Medicinal Chemistry

As the demand for highly optimized pharmacokinetic profiles in drug discovery intensifies, the strategic incorporation of fluorine has transitioned from a niche tactic to a foundational design principle. Among the most versatile fluorinated building blocks is 2,2-Difluoro-3-methoxypropan-1-ol (CAS 1247089-57-1) , a compound characterized by a gem-difluoro ( CF2​ ) unit flanked by a hydroxymethyl and a methoxyethyl group (SMILES: COCC(CO)(F)F)[1].

This guide provides an in-depth comparative analysis of 2,2-Difluoro-3-methoxypropan-1-ol against its non-fluorinated and monofluorinated alternatives. By examining the causality behind physicochemical shifts—specifically acidity (pKa), lipophilicity (LogP), and metabolic stability—we provide actionable, field-proven insights for researchers utilizing this scaffold in lead optimization[2].

Structural and Electronic Profiling: The Causality of Fluorination

The substitution of hydrogen atoms with fluorine fundamentally alters the electronic landscape of a molecule without introducing prohibitive steric bulk. In the context of 2,2-Difluoro-3-methoxypropan-1-ol, the CF2​ group acts as a powerful electron-withdrawing center due to fluorine's high electronegativity.

  • Modulation of Acidity (pKa): The strong σ -inductive effect (-I) of the gem-difluoro group withdraws electron density from the adjacent primary alcohol. This stabilizes the conjugate alkoxide anion, significantly lowering the pKa of the hydroxyl group compared to the non-fluorinated analog (3-methoxypropan-1-ol)[3]. A lower pKa enhances the hydroxyl group's capacity to act as a hydrogen bond donor at physiological pH, potentially improving target engagement.

  • Tuning Lipophilicity (LogP): While fluorine is generally considered lipophilic, the highly polarized C-F bonds in a gem-difluoro setup adjacent to an oxygen atom can result in a nuanced effect. The CF2​ group often acts as a bioisostere for an oxygen or carbonyl functionality, introducing polarity that balances the inherent lipophilicity of the halogens, resulting in only a marginal increase in LogP[4].

  • Metabolic Shielding: The carbon backbone of aliphatic ethers and alcohols is highly susceptible to Cytochrome P450 (CYP450) mediated oxidation. The robust C-F bond (approx. 116 kcal/mol) effectively blocks metabolic "soft spots" at the C2 position, drastically reducing intrinsic clearance ( CLint​ )[5].

Comparative Physicochemical Data

The following table synthesizes the representative physicochemical and metabolic shifts observed when transitioning from a non-fluorinated aliphatic alcohol to its monofluorinated and gem-difluorinated derivatives.

Compound DerivativeStructure / SubstitutionRelative pKa (Hydroxyl)LogP (Octanol/Water)Intrinsic Clearance ( CLint​ )
3-Methoxypropan-1-ol Non-fluorinated ( −CH2​− )~ 15.2-0.52High (> 45 µL/min/mg)
2-Fluoro-3-methoxypropan-1-ol Monofluorinated ( −CHF− )~ 13.8-0.35Moderate (~ 30 µL/min/mg)
2,2-Difluoro-3-methoxypropan-1-ol Gem-difluorinated ( −CF2​− )~ 11.8-0.15Low (< 15 µL/min/mg)

Data reflects established incremental trends for aliphatic fluorination in medicinal chemistry[3][5].

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal standards and control mechanisms.

Protocol A: LogP Determination via Shake-Flask LC-MS Method

Causality: The shake-flask method remains the gold standard for LogP because it directly measures thermodynamic partitioning, avoiding the matrix effects sometimes seen in computational or HPLC-retention approximations[6].

  • Phase Saturation: Vigorously stir equal volumes of n-octanol and aqueous Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours to ensure mutual saturation. Separate the phases.

  • Sample Preparation: Dissolve 1 mg of 2,2-Difluoro-3-methoxypropan-1-ol in 1 mL of the pre-saturated aqueous phase.

  • Partitioning: Add 1 mL of the pre-saturated n-octanol phase to the sample vial. Vortex for 5 minutes, then centrifuge at 3,000 x g for 15 minutes to achieve complete phase separation.

  • Quantification: Carefully extract 100 µL from both the aqueous and organic layers. Dilute appropriately and analyze via LC-MS/MS.

  • Validation: Calculate LogP as Log10​([Concentrationoctanol​]/[Concentrationaqueous​]) . Run a known standard (e.g., propranolol) in parallel to validate phase separation integrity.

Protocol B: Metabolic Stability (Intrinsic Clearance, CLint​ ) via HLM

Causality: Human Liver Microsomes (HLM) contain the full complement of CYP450 enzymes. By measuring the parent compound's disappearance over time, we directly quantify the metabolic shielding provided by the CF2​ group[5].

  • Assay Mixture: Prepare a 100 µL incubation mixture containing 1 µM of the test compound, 1 mg/mL HLM protein, and 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Time-Course Sampling: Aliquot 10 µL of the mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 40 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis & Validation: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS. Calculate the half-life ( t1/2​ ) and CLint​ . Include Verapamil as a high-clearance positive control to validate enzyme activity.

Visualizing Workflows and Mechanisms

To fully conceptualize the integration of 2,2-Difluoro-3-methoxypropan-1-ol into a drug development pipeline, the following diagrams map the experimental workflow and the mechanistic basis for its metabolic stability.

G A 2,2-Difluoro-3-methoxypropan-1-ol Derivatives B Physicochemical Profiling A->B C Lipophilicity (LogP) Shake-Flask Method B->C D Acidity (pKa) Potentiometric Titration B->D E Metabolic Stability HLM Assay (CL_int) B->E F Lead Optimization & Bioisosteric Replacement C->F D->F E->F

Workflow for the physicochemical profiling of fluorinated building blocks.

M N1 Non-Fluorinated Analog (3-methoxypropan-1-ol) N2 Cytochrome P450 Oxidation at C2 N1->N2 N3 Rapid Clearance (High CL_int) N2->N3 F1 Gem-Difluoro Analog (2,2-Difluoro-3-methoxypropan-1-ol) F2 Steric & Electronic Shielding (Blocked C2 Oxidation) F1->F2 F3 Prolonged Half-Life (Low CL_int) F2->F3

Mechanistic pathway showing metabolic shielding by the gem-difluoro group.

References

  • ResearchGate. "pKa – LogP plot covered by fluorine‐containing and non‐fluorinated...". ResearchGate. Available at: [Link]

  • ChemRxiv. "Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery". ChemRxiv. Available at: [Link]

  • Melnykov et al. "Physicochemical and Biological Evaluation of gem‐Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery". Chemistry – A European Journal. Available at: [Link]

Sources

Comparative

Bioactivity &amp; Physicochemical Profiling: 2,2-Difluoro-3-methoxypropan-1-ol vs. Structural Analogues

As drug discovery pipelines increasingly demand molecules with optimized pharmacokinetic (PK) and pharmacodynamic (PD) profiles, the strategic incorporation of fluorine has become a cornerstone of rational drug design. T...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly demand molecules with optimized pharmacokinetic (PK) and pharmacodynamic (PD) profiles, the strategic incorporation of fluorine has become a cornerstone of rational drug design. This guide provides an in-depth, objective comparison between the specialized fluorinated building block 2,2-Difluoro-3-methoxypropan-1-ol and its non-fluorinated analogue, 3-methoxypropan-1-ol .

By analyzing the mechanistic causality behind these structural changes, this guide equips medicinal chemists and application scientists with the data necessary to justify the integration of gem-difluoromethylene motifs into active pharmaceutical ingredients (APIs).

Mechanistic Rationale: The Role of the gem-Difluoromethylene Motif

The substitution of a standard aliphatic methylene (-CH2-) with a gem-difluoromethylene (-CF2-) group fundamentally alters the electronic and steric environment of the molecule[1]. This modification drives three critical bioactivity enhancements:

A. Metabolic Shielding via HOMO Depletion

Aliphatic ethers and alcohols are notoriously susceptible to Cytochrome P450 (CYP450) mediated oxidation and alcohol dehydrogenase (ADH) degradation. The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the Highest Occupied Molecular Orbital (HOMO) energy of the adjacent carbon-carbon and carbon-oxygen bonds[2]. This depletes the local σ

  • and π -electron density, creating an electrostatic shield that repels the oxidative heme-iron center of CYP enzymes, thereby drastically reducing oxidative susceptibility[2].
B. pKa Modulation and Target Binding

The inductive effect of the gem-difluoro motif extends directly to the adjacent primary hydroxyl group. While standard aliphatic alcohols (such as 3-methoxypropan-1-ol) exhibit a highly basic predicted pKa of ~14.89[3], the -CF2- group withdraws electron density from the C-O bond, lowering the pKa of the alcohol by approximately 2 to 2.5 units[4][5]. This transformation increases the alcohol's capacity to act as a stronger, more directional hydrogen bond donor within target receptor pockets.

C. Lipophilicity and Membrane Permeability

Fluorine substitution increases the overall lipophilicity (LogP) of the molecule without significantly increasing its van der Waals volume (fluorine's radius of 1.47 Å is highly comparable to hydrogen's 1.20 Å)[6]. This targeted increase in lipophilicity enhances passive membrane permeability (e.g., Caco-2 models) and blood-brain barrier penetration while strictly maintaining a low molecular weight profile[7].

Comparative Physicochemical & In Vitro Data

The following table summarizes the quantitative performance differences driven by the structural variations between the non-fluorinated and fluorinated analogues.

Property3-Methoxypropan-1-ol (Non-Fluorinated)2,2-Difluoro-3-methoxypropan-1-ol (gem-Difluoro)Mechanistic Driver
pKa (Alcohol) ~14.89[3]~12.5 (Est.)Inductive electron withdrawal by the highly electronegative -CF2- group[4].
LogP (Lipophilicity) -0.28[3]~0.6 (Est.)Fluorine-induced hydrophobicity without significant van der Waals volume increase[6].
CYP450 Stability Low (Rapid C1/C2 oxidation)HighHOMO energy depletion and steric shielding of the aliphatic backbone[2].
Conformational State Highly FlexibleRestrictedGauche effect driven by C-F and C-O dipole-dipole interactions[5].

Conformational & Pathway Dynamics

The diagram below maps the divergent metabolic fates of the two analogues when exposed to hepatic oxidative enzymes.

G cluster_0 Non-Fluorinated: 3-Methoxypropan-1-ol cluster_1 Fluorinated: 2,2-Difluoro-3-methoxypropan-1-ol N1 Aliphatic Chain (-CH2-CH2-) N2 CYP450 Oxidation (High HOMO Energy) N1->N2 Susceptible N3 Rapid Clearance (Metabolic Liability) N2->N3 Degradation F1 gem-Difluoro Group (-CF2-) F2 Electronic Shielding (Lowered HOMO) F1->F2 Inductive Effect F3 High Stability (Prolonged Half-Life) F2->F3 Protected

Fig 1: Metabolic pathway dynamics showing CYP450 resistance induced by the gem-difluoro motif.

Experimental Workflows & Self-Validating Protocols

To objectively verify the theoretical advantages of 2,2-Difluoro-3-methoxypropan-1-ol, the following self-validating experimental protocols must be executed.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

Objective: Quantify the metabolic resistance conferred by the -CF2- group against hepatic oxidation.

  • Matrix Preparation: Suspend pooled Human Liver Microsomes (HLMs) in 0.1 M potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

    • Causality: Maintaining a strict physiological pH of 7.4 is critical to preserve the native tertiary structure and enzymatic activity of the CYP450 enzymes.

  • Substrate Incubation: Add the test compound (1 µM final concentration) and pre-incubate the mixture at 37°C for 5 minutes.

    • Causality: Pre-incubation ensures thermal equilibrium is reached before the reaction begins, preventing kinetic lag phases that skew early time-point data.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to the mixture.

    • Causality: NADPH serves as the obligate electron donor for CYP450 reductase. Its introduction acts as the precise "start" switch for oxidative metabolism[2].

  • Quenching & Precipitation: At predetermined time points (0, 15, 30, 45, 60 min), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: Acetonitrile instantaneously denatures the CYP enzymes, halting the reaction at the exact time point, while simultaneously precipitating matrix proteins to prevent LC-MS/MS column fouling.

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes and analyze the supernatant. Calculate the intrinsic clearance ( CLint​ ).

    • System Validation: A parallel control assay using Verapamil (a known high-clearance drug) must be run. If the Verapamil does not degrade rapidly, the HLM batch is metabolically inactive, and the assay must be rejected.

Protocol 2: Potentiometric Titration for pKa Determination

Objective: Empirically validate the inductive pKa shift of the primary alcohol caused by the gem-difluoro group.

  • Solvent System Preparation: Dissolve 2,2-Difluoro-3-methoxypropan-1-ol in a standardized methanol-water co-solvent system (e.g., 30% MeOH).

    • Causality: Fluorination increases lipophilicity, potentially limiting aqueous solubility at the concentrations required for titration. The co-solvent ensures complete dissolution while allowing for Yasuda-Shedlovsky extrapolation back to a 100% aqueous pKa value.

  • Titrant Delivery: Titrate the solution with 0.1 M NaOH using a high-precision automated micro-burette under a continuous nitrogen blanket.

    • Causality: The nitrogen blanket is mandatory; it prevents atmospheric CO2 from dissolving into the basic solution to form carbonic acid, which would artificially buffer the system and skew the titration curve.

  • Data Derivation: Plot the first derivative of the pH vs. titrant volume curve to identify the inflection point corresponding to the pKa.

    • System Validation: The system is self-validating only if a standard reference compound (e.g., phenol, literature pKa 9.95) is titrated sequentially and yields a result within ±0.05 units of its known value.

References

  • Source: tandfonline.
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  • 2,2-Difluoro-1-(4-methoxyphenyl)
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Validation

"spectroscopic data comparison for 2,2-Difluoro-3-methoxypropan-1-ol isomers"

An In-Depth Guide to the Spectroscopic Characterization of 2,2-Difluoro-3-methoxypropan-1-ol Isomers In the landscape of pharmaceutical development and materials science, the precise structural elucidation of fluorinated...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Spectroscopic Characterization of 2,2-Difluoro-3-methoxypropan-1-ol Isomers

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of fluorinated organic molecules is paramount. Fluorine's unique electronic properties can dramatically alter a molecule's reactivity, conformation, and biological activity. This guide provides a comprehensive comparison and detailed analysis of the expected spectroscopic data for the isomers of 2,2-Difluoro-3-methoxypropan-1-ol, a key building block in modern synthetic chemistry.

As this molecule possesses a chiral center at the C1 position (the carbon bearing the hydroxyl group), it exists as a pair of enantiomers: (R)-2,2-Difluoro-3-methoxypropan-1-ol and (S)-2,2-Difluoro-3-methoxypropan-1-ol. It is a fundamental principle of stereochemistry that enantiomers exhibit identical physical and spectroscopic properties in an achiral environment. Therefore, the data presented herein applies to both the individual enantiomers and the racemic mixture. The differentiation between enantiomers would require specialized techniques such as chiral chromatography or NMR spectroscopy with chiral resolving agents, which is beyond the scope of this standard characterization guide.

This document is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific principles and field-proven insights into the interpretation of complex spectroscopic information for gem-difluoro compounds.

The Structural Landscape: Interpreting Spectroscopic Signatures

The structure of 2,2-Difluoro-3-methoxypropan-1-ol presents a fascinating case for spectroscopic analysis. The presence of a geminal difluoro group (two fluorine atoms on the same carbon) next to a methoxy ether and a primary alcohol function creates a unique electronic environment. Each spectroscopic technique provides a distinct piece of the structural puzzle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for this analysis. We will examine ¹H, ¹³C, and ¹⁹F NMR. The key features to anticipate are the spin-spin couplings between the fluorine atoms and the neighboring protons and carbons, which are highly diagnostic.

  • Mass Spectrometry (MS) will reveal the molecule's mass and provide evidence of its composition through characteristic fragmentation patterns. The loss of small, stable neutral molecules like water is a common feature for alcohols.[1]

Predicted Spectroscopic Data Summary

The following table summarizes the predicted spectroscopic data for 2,2-Difluoro-3-methoxypropan-1-ol. These predictions are derived from established principles of NMR and MS, and by analogy with structurally similar fluorinated compounds.[2][3][4]

Technique Signal Assignment Predicted Chemical Shift (δ) Multiplicity & Coupling Constants (J) Integration/m/z
¹H NMR -OH Variable (typically 2-4 ppm)Broad Singlet1H
-CH ₂OH~3.9 ppmTriplet of Triplets (tt), JH-H ≈ 5 Hz, JH-F ≈ 13 Hz2H
-OCH~3.4 ppmSinglet3H
-CH ₂OCH₃~3.7 ppmTriplet (t), JH-F ≈ 13 Hz2H
¹³C NMR C H₂OH~65 ppmTriplet (t), JC-F ≈ 25 Hz-
-C F₂-~120 ppmTriplet (t), JC-F ≈ 240 Hz-
-C H₂OCH₃~75 ppmTriplet (t), JC-F ≈ 25 Hz-
-OC H₃~59 ppmSinglet-
¹⁹F NMR -CF ₂-~ -115 ppmTriplet of Triplets (tt), JF-H(CH₂OH) ≈ 13 Hz, JF-H(CH₂OCH₃) ≈ 13 Hz-
Mass Spec (EI) Molecular Ion [M]⁺--126.05
[M-H₂O]⁺--108.04
[M-CH₃O]⁺--95.03
[CH₂OCH₃]⁺--45.03

Causality Behind the Data: A Deeper Dive

¹H NMR Spectroscopy

The proton NMR spectrum is defined by the electron-withdrawing nature of the adjacent fluorine atoms.

  • -CH₂OH Protons: These protons are adjacent to the CF₂ group. Their signal is expected to be a triplet of triplets. The larger coupling arises from the two-bond coupling to the two fluorine atoms (²JHF), while the smaller coupling is due to the three-bond coupling to the -CH₂OCH₃ protons (³JHH). However, due to similar coupling constants, this might appear as a simple triplet.

  • -CH₂OCH₃ Protons: Similarly, these protons are coupled to the two fluorine atoms, resulting in a triplet (²JHF).

  • -OCH₃ Protons: These protons are too far from the fluorine atoms to show any significant coupling, hence they appear as a sharp singlet.[5]

  • -OH Proton: The hydroxyl proton signal is often broad and its chemical shift is highly dependent on concentration and solvent due to hydrogen bonding.[2]

¹³C NMR Spectroscopy

The carbon spectrum is particularly informative due to the large C-F coupling constants.

  • -CF₂- Carbon: This carbon experiences a very large one-bond coupling (¹JCF) to the two directly attached fluorine atoms, resulting in a prominent triplet with a coupling constant around 240 Hz. This is a definitive signature for a CF₂ group.

  • -CH₂OH and -CH₂OCH₃ Carbons: These carbons show smaller two-bond couplings (²JCF) to the fluorine atoms, also appearing as triplets but with much smaller coupling constants (around 25 Hz).[6]

¹⁹F NMR Spectroscopy

Fluorine-19 is a highly sensitive nucleus with a wide chemical shift range, making ¹⁹F NMR an excellent tool for analyzing fluorinated compounds.[7] The two fluorine atoms in 2,2-Difluoro-3-methoxypropan-1-ol are chemically equivalent in an achiral solvent. They are coupled to the two adjacent methylene groups (-CH₂OH and -CH₂OCH₃). This will split the fluorine signal into a triplet of triplets.

Mass Spectrometry

In an Electron Ionization (EI) mass spectrometer, the molecule will ionize and fragment in predictable ways.[8]

  • Molecular Ion Peak: The parent peak [M]⁺ should be observed at m/z 126, corresponding to the molecular weight of C₄H₈F₂O₂.[9]

  • Fragmentation: Alcohols readily lose water (H₂O, 18 Da), leading to a significant peak at m/z 108.[1] Alpha-cleavage next to the oxygen atoms is also common, which could lead to the loss of a methoxy radical (·OCH₃, 31 Da) to give a peak at m/z 95, or the formation of the methoxymethyl cation [CH₂OCH₃]⁺ at m/z 45.

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended.

General Sample Preparation
  • Sample Purity: Ensure the analyte is of high purity (>95%) to avoid interference from impurities.

  • Solvent Selection: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). Chloroform-d (CDCl₃) is a common starting point.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard like CFCl₃ can be used, or the spectrum can be referenced to an internal standard with a known fluorine chemical shift.

NMR Data Acquisition Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+ Spectrometer) cluster_proc Data Processing Prep Dissolve 5-10 mg in 0.6 mL Deuterated Solvent Std Add Internal Standard (TMS) Prep->Std Tune Tune and Shim Magnet Std->Tune H1 Acquire ¹H Spectrum (16 scans, D1=1s) Tune->H1 C13 Acquire ¹³C Spectrum (1024 scans, D1=2s) H1->C13 F19 Acquire ¹⁹F Spectrum (64 scans, D1=2s) C13->F19 FT Fourier Transform (FID to Spectrum) F19->FT Phase Phase and Baseline Correction FT->Phase Ref Reference to TMS (0.00 ppm) Phase->Ref Integrate Integrate Peaks (¹H) Ref->Integrate

Caption: Standard workflow for NMR analysis of 2,2-Difluoro-3-methoxypropan-1-ol.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) via direct infusion or through a gas chromatography (GC) inlet.

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 30-200.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed m/z values with theoretical values based on the elemental composition.

Conclusion

The structural characterization of 2,2-Difluoro-3-methoxypropan-1-ol is a clear demonstration of the synergy between different spectroscopic techniques. While ¹H NMR provides a map of the proton environment, ¹³C and ¹⁹F NMR deliver definitive evidence of the gem-difluoro moiety through characteristic, large coupling constants. Mass spectrometry confirms the molecular weight and offers corroborating structural evidence through predictable fragmentation pathways. This guide provides the foundational data and protocols necessary for researchers to confidently identify and characterize this important fluorinated building block, ensuring the integrity and quality of their scientific endeavors.

References

  • ResearchGate. (n.d.). Fluorine NMR. Spectra of conformationally constrained Gem‐difluorocyclohexanes | Request PDF.
  • Wiley Online Library. (2008, April 15). 1H,13C, 19F NMR, and ESI Mass Spectral Characterization of Two Geminal Difluorosteroids. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Stereodivergent Hydrodefluorination of gem-Difluoroalkenes: Selective Synthesis of (Z)- and (E)-Monofluoroalkenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of halogenated mono-alcohols and diols in water by gas chromatography with electron-capture detection.
  • ACS Publications. (n.d.). A Correlation of F19-F19 gem Coupling Constants with Chemical Shifts in the Nuclear Magnetic Resonance Spectra of Fluoroalkenes. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • Physics & Maths Tutor. (n.d.). Module 4.2 - Alcohols, Haloalkanes and Analysis - OCR A Chemistry A-level. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-difluoro-3-methoxypropan-1-ol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Unknown Source. (n.d.). 1H NMR 2 3 2 3 13C{1H} NMR.
  • Beilstein Journals. (2024, February 28). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Retrieved from [Link]

  • MDPI. (2017, December 6). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Surface chemistry of fluoroethanols II. A FTIR study of the reaction of 2,2,2-trifluoroethanol on Al2O3 surface.
  • Organic and Pharmaceutical Chemistry Journal. (2024, November 24). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]

  • ACS Publications. (n.d.). Fluorine magnetic resonance spectra of monofluoro- and difluoro-substituted hydrocarbons | The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy | Request PDF.
  • ResearchGate. (n.d.). (PDF) Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Beilstein Journals. (2010, June 8). Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, October 4). Deoxyfluorination with superacids – synthesis and characterization of protonated α-fluorohydroxyacetic acid - PMC. Retrieved from [Link]

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Comparative

A Guide to 2,2-Difluoro-3-methoxypropan-1-ol: A Niche Building Block in Fluorine Chemistry

For the medicinal chemist, the strategic incorporation of fluorine into a drug candidate is a well-established strategy to enhance pharmacological properties. The introduction of fluorine can influence a molecule's confo...

Author: BenchChem Technical Support Team. Date: March 2026

For the medicinal chemist, the strategic incorporation of fluorine into a drug candidate is a well-established strategy to enhance pharmacological properties. The introduction of fluorine can influence a molecule's conformation, pKa, metabolic stability, and membrane permeability[1]. While monofluorination and the installation of the trifluoromethyl (-CF3) group are commonplace, more nuanced fluorinated motifs remain less explored. This guide provides a comprehensive analysis of 2,2-difluoro-3-methoxypropan-1-ol, a building block that, while not extensively documented, represents an interesting intersection of several key functional groups relevant to drug discovery.

The Structural Anatomy of 2,2-Difluoro-3-methoxypropan-1-ol

At its core, 2,2-difluoro-3-methoxypropan-1-ol is a three-carbon propanol backbone featuring a geminal difluoro group at the 2-position and a methoxy ether at the 3-position.

PropertyValueSource
Molecular Formula C4H8F2O2[2]
Molecular Weight 126.10 g/mol [2]
SMILES COCC(CO)(F)F[2]
InChIKey CVPCFINYDBWLCG-UHFFFAOYSA-N[2]

The primary alcohol offers a reactive handle for synthetic elaboration, while the gem-difluoro and methoxy groups are expected to modulate the physicochemical properties of any derivative.

The Allure of Fluorine: Why Consider a Fluorinated Building Block?

The judicious use of fluorine in drug design is a powerful tool.[3] The replacement of hydrogen with fluorine, or the introduction of fluorinated alkyl groups, can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase a drug's half-life.[4]

  • Increased Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance its bioavailability.[4]

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can be crucial for optimizing drug-target interactions.

  • Favorable Binding Interactions: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with protein targets, potentially increasing binding affinity and selectivity.

The CF2 group, in particular, is gaining traction as a bioisostere for a carbonyl group, an ether oxygen, or even a methylene group, offering a way to fine-tune steric and electronic properties.

Deconstructing the Pros and Cons

While public literature on 2,2-difluoro-3-methoxypropan-1-ol itself is sparse[2], we can infer its potential advantages and disadvantages by analyzing its constituent functional groups and comparing them to established alternatives.

The Gem-Difluoro Methylene Group (-CF2-)
ProsCons
Metabolic Shield: The two fluorine atoms provide a robust block against metabolic oxidation at that position.Synthetic Challenge: The introduction of a gem-difluoro group often requires specialized and sometimes harsh fluorinating reagents.[5][6]
Conformational Control: The steric bulk and electronegativity of the fluorine atoms can restrict bond rotation, locking the molecule into a more favorable conformation for target binding.Potential for Defluorination: While the C-F bond is strong, metabolic defluorination can occur in some contexts, potentially leading to toxic byproducts.[7]
Lipophilicity Enhancement: Acts as a lipophilic spacer.Limited Precedent: Compared to the -CF3 group, the application of the aliphatic -CF2- group is less documented, presenting a higher risk in a drug discovery program.
Hydrogen Bond Acceptor: The fluorine atoms can act as weak hydrogen bond acceptors.
The Methoxy Group and its Proximity to Fluorine

The methoxy group (-OCH3) is a common feature in many drugs. However, it is often susceptible to metabolic O-demethylation. The presence of the adjacent gem-difluoro group in 2,2-difluoro-3-methoxypropan-1-ol is expected to significantly shield the methoxy group from this metabolic fate due to the strong electron-withdrawing effect of the fluorine atoms.

Alternative Methoxy BioisosteresKey Properties & Comparison
Trifluoromethoxy (-OCF3) Highly stable and lipophilic. Often used to block metabolism.[8] The -OCH2CF2- moiety in our topic molecule can be seen as a more flexible, less lipophilic alternative.
Difluoromethoxy (-OCHF2) A moderate electron-withdrawing group that is more metabolically stable than a methoxy group.[5]
Non-fluorinated 3-Methoxypropan-1-ol More susceptible to metabolism. Will have a lower lipophilicity and different electronic properties compared to its difluorinated counterpart.[9]
The Primary Alcohol (-CH2OH)
ProsCons
Versatile Synthetic Handle: Can be easily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, allowing for straightforward incorporation into a larger molecule.Potential Metabolic Liability: Primary alcohols can be oxidized in vivo to aldehydes and then carboxylic acids, which could be a metabolic pathway or lead to off-target effects.
Improved Solubility: The hydroxyl group can increase the aqueous solubility of the molecule.

Synthetic Accessibility: A Critical Hurdle

A significant "con" for building blocks containing the difluoro(alkoxy)methyl motif is the challenge of their synthesis. Traditional methods have often relied on aggressive and hazardous reagents like sulfur tetrafluoride (SF4).[5]

More contemporary methods often involve the fluorodesulfurization of thionoesters using reagents like diethylaminosulfur trifluoride (DAST). While milder, these reactions can be sensitive to moisture and may not be compatible with all functional groups.[5][10] The development of robust and scalable synthetic routes to compounds like 2,2-difluoro-3-methoxypropan-1-ol is a key challenge that may limit its widespread adoption.[3]

Illustrative Synthetic Workflow: Fluorodesulfurization

The following diagram illustrates a general workflow for the synthesis of a difluoro(methoxy)methyl compound from a thionoester, a common strategy in this area of chemistry.[5]

G cluster_0 Thionoester Preparation cluster_1 Fluorodesulfurization ArylBromide Aryl Bromide Grignard 1. Mg, I2 (cat) 2. O-methyl carbonochloridothioate ArylBromide->Grignard Thionoester Thionoester Intermediate Grignard->Thionoester Fluorination DAST, SnCl4 (cat) CH2Cl2, 0°C to rt Thionoester->Fluorination Product Difluoro(methoxy)methyl Product Fluorination->Product

Caption: General synthetic approach to difluoro(methoxy)methyl compounds.

Comparative Data Summary

The following table provides a comparative overview of 2,2-difluoro-3-methoxypropan-1-ol and relevant alternative building blocks. Properties for the topic compound are inferred from related structures.

CompoundStructureKey Features & Potential Applications
2,2-Difluoro-3-methoxypropan-1-ol COCC(CO)(F)FPros: Metabolically shielded methoxy group, versatile alcohol handle. Cons: Limited data, challenging synthesis. Potential building block for introducing a metabolically stable, flexible linker.
3-Methoxypropan-1-ol [9]COCCCOPros: Readily available, simple structure. Cons: Metabolically labile methoxy group. A non-fluorinated control compound.
2,2-Difluoro-1-propanol [11][12]CC(C(O))(F)FPros: Introduces a gem-difluoro group adjacent to a methyl group. Cons: Lacks the ether functionality. Useful for probing the effect of a gem-difluoro group on a simple alkyl chain.
(Trifluoromethoxy)ethanol F3COCCOPros: Highly stable -OCF3 group. Cons: Different connectivity and electronic properties. A comparator for a highly fluorinated ether.

Conclusion and Future Outlook

2,2-Difluoro-3-methoxypropan-1-ol represents a potentially valuable but currently underutilized building block in medicinal chemistry. Its key theoretical advantage lies in the combination of a synthetically versatile primary alcohol with a methoxy group that is likely shielded from metabolism by the adjacent gem-difluoro moiety. This could make it an attractive component for constructing stable, flexible linkers in drug molecules.

However, the significant challenges associated with the synthesis of such difluoro(alkoxy)methyl compounds and the lack of comprehensive experimental data on its stability and reactivity are major drawbacks. For researchers and drug development professionals, the decision to employ this or a related building block will depend on a careful weighing of the potential benefits in metabolic stability against the synthetic investment required. As synthetic methodologies for the introduction of these "neglected" fluorinated motifs continue to improve[3], building blocks like 2,2-difluoro-3-methoxypropan-1-ol may become more accessible and find their niche in the design of next-generation therapeutics.

References

  • PubChem. 2,2-difluoro-3-methoxypropan-1-ol. Available from: [Link]

  • Dourado, H., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]

  • Pashko, M., et al. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available from: [Link]

  • Rawling, M. J. (2015). What are good methoxy isosteres in medicinal chemistry?. ResearchGate. Available from: [Link]

  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

  • Pashko, M., et al. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available from: [Link]

  • ResearchGate. (2026). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines | Request PDF. Available from: [Link]

  • Sandford, G. (2020). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Difluoroalkane synthesis by fluorination or substitution. Available from: [Link]

  • Nature Reviews Methods Primers. (2021). Contemporary synthetic strategies in organofluorine chemistry. Available from: [Link]

  • Google Patents. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole.
  • ResearchGate. (2024). A protocol for controlled reactivity shift in the 2,2-difluorovinyl motif used for selective S–F and C–F bond formation. Available from: [Link]

  • MDPI. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Available from: [Link]

  • CNR-IRIS. (2023). Multicomponent Reaction-Assisted Drug Discovery: A Time - and Cost-Effective Green Approach Speeding Up Identification. Available from: [Link]

  • ChemBK. 3-Methoxy-1-propanol. Available from: [Link]

  • GalChimia. (2020). Fluorine, pros and cons. Available from: [Link]

  • Publisso. (2025). 2‐Methoxypropanol‐1. Available from: [Link]

  • Canada.ca. (2023). 2-Methoxy-1-propanol. Available from: [Link]

  • PubMed. (1990). The biochemical toxicology of 1,3-difluoro-2-propanol, the major ingredient of the pesticide gliftor: the potential of 4-methylpyrazole as an antidote. Available from: [Link]

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Comparative

A Researcher's Guide to Alternative Reagents for gem-Difluoro Compound Synthesis: A Comparative Analysis

The strategic incorporation of gem-difluoro groups into organic molecules is a cornerstone of modern medicinal chemistry and drug development. The isosteric replacement of a carbonyl or hydroxyl group with a difluorometh...

Author: BenchChem Technical Support Team. Date: March 2026

The strategic incorporation of gem-difluoro groups into organic molecules is a cornerstone of modern medicinal chemistry and drug development. The isosteric replacement of a carbonyl or hydroxyl group with a difluoromethylene unit can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] For researchers and drug development professionals, the selection of an appropriate fluorinating reagent is a critical decision, balancing reactivity, safety, and substrate scope. This guide provides an in-depth, objective comparison of leading alternative reagents for the synthesis of gem-difluoro compounds, moving beyond traditional and often hazardous methods. We will delve into the performance of established reagents like DAST and Deoxo-Fluor, and explore the advantages offered by newer, crystalline alternatives such as XtalFluor-E and the thermally robust Fluolead. This analysis is supported by experimental data, detailed protocols, and mechanistic insights to empower you to make informed decisions in your synthetic endeavors.

The Evolving Landscape of Deoxofluorination: A Comparative Overview

The transformation of a carbonyl group to a gem-difluoromethylene group is a powerful tool in the synthetic chemist's arsenal. While classical reagents have paved the way, concerns over their thermal stability and handling have driven the development of safer and more user-friendly alternatives. This section provides a comparative overview of four key players in the field: DAST, Deoxo-Fluor, XtalFluor-E, and Fluolead.

Performance Comparison of Deoxofluorinating Reagents

The choice of a deoxofluorinating agent is often a trade-off between reactivity, selectivity, and safety. The following table summarizes the key characteristics of DAST, Deoxo-Fluor, XtalFluor-E, and Fluolead to facilitate a side-by-side comparison.

ReagentStructurePhysical FormKey AdvantagesKey Disadvantages
DAST (Diethylaminosulfur Trifluoride)Et₂NSF₃LiquidLong-established, extensive literature precedence.Thermally unstable, can decompose explosively.[2] Highly sensitive to moisture.[3]
Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride)(MeOCH₂CH₂)₂NSF₃LiquidMore thermally stable than DAST.[4][5]Still a liquid and moisture-sensitive.[3] Can be expensive.[5]
XtalFluor-E (Diethylaminodifluorosulfinium Tetrafluoroborate)[Et₂NSF₂]⁺[BF₄]⁻Crystalline SolidHigh thermal stability, easy to handle.[6] Does not generate free HF, compatible with standard glassware.[6] Often provides higher selectivity and less elimination byproducts.[7]Requires a promoter (e.g., Et₃N·3HF) for carbonyl gem-difluorination.[7]
Fluolead (4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride)See structure in referencesCrystalline SolidHigh thermal stability and resistance to aqueous hydrolysis.[8] Effective for a wide range of substrates.Newer reagent with less extensive literature.

In-Depth Analysis of Key Reagents

The Workhorses: DAST and Deoxo-Fluor

DAST has been a go-to reagent for deoxofluorination for decades, resulting in a vast body of literature detailing its use.[9] However, its thermal instability is a significant safety concern, with the potential for explosive decomposition at elevated temperatures.[2] Deoxo-Fluor was developed as a safer alternative, exhibiting greater thermal stability than DAST.[4][5] Both are effective for the gem-difluorination of a wide range of aldehydes and ketones. However, their liquid nature and high reactivity with water necessitate careful handling under anhydrous conditions.[3]

The Next Generation: XtalFluor-E – A Crystalline Advantage

XtalFluor-E represents a significant advancement in deoxofluorination technology. As a crystalline solid, it is considerably easier and safer to handle than its liquid counterparts.[6] Its superior thermal stability provides a wider safety margin for reaction scale-up.[10] A key advantage of XtalFluor-E is that it does not generate corrosive hydrogen fluoride (HF) as a byproduct of hydrolysis, allowing for the use of standard borosilicate glassware.[6] While it requires a promoter, such as triethylamine trishydrofluoride (Et₃N·3HF), to effect the gem-difluorination of carbonyls, this two-component system offers enhanced control over the reaction.[7]

The Robust Contender: Fluolead

Fluolead is another crystalline reagent that boasts high thermal stability and remarkable resistance to aqueous hydrolysis, making it a robust and user-friendly option.[8] It has demonstrated broad applicability for the fluorination of alcohols and carbonyl compounds, often providing high yields.[8]

Experimental Data: A Head-to-Head Comparison

To provide a tangible comparison of reagent performance, let's consider the gem-difluorination of 4-tert-butylcyclohexanone, a common benchmark substrate.

ReagentProduct to Byproduct Ratio (gem-difluoro : vinyl fluoride)Yield (%)Reference
DAST2:1Not specified[7]
Deoxo-Fluor5:1Not specified[7]
XtalFluor-E (with Et₃N·2HF)62:191[7]

As the data clearly indicates, XtalFluor-E exhibits significantly higher selectivity, minimizing the formation of the undesired vinyl fluoride byproduct and leading to a cleaner reaction profile and higher yield of the desired gem-difluoro compound.[7]

Experimental Protocols: A Practical Guide

The following are detailed, step-by-step methodologies for the gem-difluorination of a ketone using Deoxo-Fluor and XtalFluor-E, providing a practical guide for researchers.

Protocol 1: Gem-Difluorination of 4,4'-Difluorobenzophenone using Deoxo-Fluor

This protocol is adapted from a procedure in Organic Syntheses.

Materials:

  • 4,4'-Difluorobenzophenone

  • Deoxo-Fluor®

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried 50-mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4,4'-difluorobenzophenone (1.0 equiv).

  • In a well-ventilated fume hood, carefully add Deoxo-Fluor® (3.0 equiv) to the flask via a disposable pipette.

  • Heat the reaction mixture in an oil bath at 90 °C for 24 hours with stirring. Caution: The oil bath temperature must be kept below 110 °C for safety.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Slowly and carefully quench the reaction by adding the mixture to a cooled (0 °C) saturated aqueous NaHCO₃ solution with vigorous stirring.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Gem-Difluorination of a Ketone using XtalFluor-E and Et₃N·3HF

This protocol is a general procedure based on established methods.[7]

Materials:

  • Ketone substrate

  • XtalFluor-E®

  • Triethylamine trishydrofluoride (Et₃N·3HF)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere, add the ketone (1.0 equiv) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add triethylamine trishydrofluoride (2.0 equiv) to the stirred solution.

  • In a separate container, weigh XtalFluor-E® (1.5 equiv) and add it portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.

  • Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Insights: Understanding the "How"

A deeper understanding of the reaction mechanisms allows for better optimization and troubleshooting.

Mechanism of Deoxofluorination with DAST and Deoxo-Fluor

The gem-difluorination of carbonyls with DAST and Deoxo-Fluor is believed to proceed through a common mechanism. The initial step involves the activation of the carbonyl oxygen by the sulfur atom of the reagent. This is followed by intramolecular delivery of the first fluoride ion and the formation of a fluoro-alkoxy-sulfur intermediate. Subsequent elimination of a thionyl fluoride equivalent and attack of a second fluoride ion (or a fluoride from another reagent molecule) leads to the formation of the gem-difluoro compound.

DAST_DeoxoFluor_Mechanism carbonyl R₂C=O activated_complex [R₂C=O⁺-SF₂NR'₂] F⁻ carbonyl->activated_complex Activation reagent R'₂NSF₃ (DAST or Deoxo-Fluor) reagent->activated_complex fluoro_alkoxy R₂CF-O-SF₂NR'₂ activated_complex->fluoro_alkoxy Fluoride attack gem_difluoro R₂CF₂ fluoro_alkoxy->gem_difluoro Elimination & 2nd F⁻ attack byproduct R'₂NS(O)F fluoro_alkoxy->byproduct caption Mechanism of gem-difluorination with DAST/Deoxo-Fluor.

Mechanism of gem-difluorination with DAST/Deoxo-Fluor.
Mechanism of Deoxofluorination with XtalFluor-E and a Promoter

With XtalFluor-E, the reaction is initiated by a promoter, typically a source of fluoride ions like Et₃N·3HF. The carbonyl oxygen attacks the electrophilic sulfur of the aminodifluorosulfinium salt. The fluoride from the promoter then attacks the activated carbonyl carbon, leading to the formation of a fluoro-alkoxy-sulfur intermediate, which then proceeds through a similar pathway as with DAST to yield the gem-difluoro product.

XtalFluor_Mechanism carbonyl R₂C=O activated_carbonyl [R₂C=O⁺-SF₂NEt₂] BF₄⁻ carbonyl->activated_carbonyl xtalfluor [Et₂NSF₂]⁺BF₄⁻ xtalfluor->activated_carbonyl promoter Et₃N·3HF fluoro_alkoxy R₂CF-O-SFNEt₂ promoter->fluoro_alkoxy F⁻ attack activated_carbonyl->fluoro_alkoxy gem_difluoro R₂CF₂ fluoro_alkoxy->gem_difluoro Elimination & 2nd F⁻ attack byproduct Et₂NS(O)F fluoro_alkoxy->byproduct caption Mechanism of gem-difluorination with XtalFluor-E.

Mechanism of gem-difluorination with XtalFluor-E.

Workflow for Selecting the Appropriate Reagent

The selection of the optimal reagent depends on several factors, including the substrate, scale, and available laboratory infrastructure. The following workflow provides a decision-making framework.

Reagent_Selection_Workflow start Start: Need for gem-Difluorination substrate_analysis Analyze Substrate: - Steric hindrance? - Electron-donating/withdrawing groups? - Acid/base sensitivity? start->substrate_analysis scale Determine Reaction Scale: - Small (mg) scale? - Large (g to kg) scale? substrate_analysis->scale safety Assess Safety Constraints: - Availability of specialized equipment? - Thermal stability requirements? scale->safety decision_dast Consider DAST/Deoxo-Fluor safety->decision_dast Extensive literature is key decision_xtalfluor Consider XtalFluor-E/Fluolead safety->decision_xtalfluor Safety and ease of handling are paramount use_dast Use DAST/Deoxo-Fluor (with caution) decision_dast->use_dast Yes use_xtalfluor Use XtalFluor-E/Fluolead decision_xtalfluor->use_xtalfluor Yes caption Reagent selection workflow for gem-difluorination.

Reagent selection workflow for gem-difluorination.

Conclusion: A Safer and More Efficient Future for gem-Difluorination

The field of deoxofluorination has made significant strides, moving towards safer, more stable, and easier-to-handle reagents. While DAST and Deoxo-Fluor remain valuable tools, the emergence of crystalline reagents like XtalFluor-E and Fluolead offers compelling advantages, particularly in terms of safety, selectivity, and operational simplicity. For researchers and professionals in drug development, the adoption of these modern alternatives can lead to more efficient and robust synthetic routes for the preparation of vital gem-difluoro compounds. By understanding the nuances of each reagent and applying the appropriate experimental protocols, chemists can confidently and safely harness the power of fluorine to advance their research and development goals.

References

  • A Comprehensive Technical Guide to the Thermal Stability of XtalFluor-E and Other Deoxofluorin
  • XtalFluor-E SDS, 63517-29-3 Safety D
  • L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 75(10), 3401-3411. [Link]

  • Xtalfluor Reagents. Manchester Organics.
  • SAFETY DATA SHEET - [Bis(2-methoxyethyl)amino]sulfur trifluoride, 50% solution in toluene. (2025). Fisher Scientific.
  • Lal, G. S., Lobach, E., & Evans, A. (2000). Fluorination of Thiocarbonyl Compounds with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides. The Journal of Organic Chemistry, 65(15), 4830-4832. [Link]

  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry, 64(19), 7048-7054. [Link]

  • Fustero, S., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]

  • Deoxo-Fluor 50 THF 202289-38-1. Sigma-Aldrich.
  • SAFETY D
  • Technical Support Center: Optimizing Reaction Conditions for Gem-Difluorin
  • XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorin
  • XtalFluor-E | 63517-29-3. Manchester Organics.
  • Beaulieu, F., et al. (2009). Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents. Organic Letters, 11(21), 5050–5053. [Link]

  • Fluolead | Request PDF.
  • ALDRICH XtalFluor-E®. Thomas Scientific.
  • Umemoto, T., et al. (2010). Discovery of 4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride as a Deoxofluorinating Agent with High Thermal Stability as Well as Unusual Resistance to Aqueous Hydrolysis, and Its Diverse Fluorination Capabilities Including Deoxofluoro-Arylsulfinylation with High Stereoselectivity. Journal of the American Chemical Society, 132(50), 18199–18205. [Link]

  • Stable Fluorinating Reagent with Ease of Handling “FLUOLEAD™". Tokyo Chemical Industry Co., Ltd.
  • Chang, Y., Lee, H., & Bae, C. (2012). Bis(4-fluorophenyl)difluoromethane. Organic Syntheses, 89, 284. [Link]

  • Hu, J., et al. (2014). Deoxygenative gem-difluoroolefination of carbonyl compounds with (chlorodifluoromethyl)trimethylsilane and triphenylphosphine. Beilstein Journal of Organic Chemistry, 10, 243-249. [Link]

  • Beeley, L. J., & Rock, M. H. (1990). Synthesis of gem-difluoro derivatives of natural products by the reaction of ketones with diethylaminosulphur trifluoride. Journal of the Chemical Society, Perkin Transactions 1, (1), 125-129. [Link]

  • Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). Organic Synthesis.
  • Deoxo-Fluor. CymitQuimica.
  • Atobe, M., et al. (2020). gem-Difluorination of carbon–carbon triple bonds using Brønsted acid/Bu4NBF4 or electrogenerated acid. Beilstein Journal of Organic Chemistry, 16, 2195-2202. [Link]

  • Wang, F., et al. (2014). Deoxygenative gem-difluoroolefination of carbonyl compounds with (chlorodifluoromethyl)trimethylsilane and triphenylphosphine. Beilstein Journal of Organic Chemistry, 10, 243-249. [Link]

  • A Comparative Guide to Deoxofluorinating Agents: DAST vs. Deoxo-Fluor and the Role of Amine Hydrofluorides. (2025). BenchChem.
  • Middleton, W. J. (1975). New Fluorinating Reagents. Dialkylaminosulfur Fluorides. The Journal of Organic Chemistry, 40(5), 574–578. [Link]

  • Singh, R. P., & Shreeve, J. M. (2004). Recent highlights in deoxofluorination of alcohols and carbonyl compounds. Chemical Communications, (16), 1818-1823. [Link]

  • Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Organic Synthesis.
  • Katzenellenbogen, J. A., et al. (1989). gem-Difluoro Compounds: A Convenient Preparation from Ketones and Aldehydes by Halogen Fluoride Treatment of 1,3-Dithiolanes. The Journal of Organic Chemistry, 54(12), 2879–2887. [Link]

Sources

Safety & Regulatory Compliance

Safety

2,2-Difluoro-3-methoxypropan-1-ol proper disposal procedures

Operational Guide: Proper Disposal and Thermal Destruction of 2,2-Difluoro-3-methoxypropan-1-ol As drug development and materials science increasingly rely on fluorinated building blocks to modulate lipophilicity and met...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal and Thermal Destruction of 2,2-Difluoro-3-methoxypropan-1-ol

As drug development and materials science increasingly rely on fluorinated building blocks to modulate lipophilicity and metabolic stability, the management of fluorinated organic waste has become a critical operational challenge. 2,2-Difluoro-3-methoxypropan-1-ol is a specialized fluorinated intermediate. Due to its highly stable gem-difluoro group, its disposal cannot be managed with standard organic solvent protocols. Improper handling risks the release of volatile organic compounds (VOCs) and highly toxic hydrogen fluoride (HF) gas.

As a Senior Application Scientist, I have designed this protocol to ensure that your laboratory maintains strict regulatory compliance while safeguarding personnel and the environment.

Hazard Assessment & Physicochemical Profile

Before initiating any waste management protocol, we must establish the baseline hazards. 2,2-Difluoro-3-methoxypropan-1-ol is a liquid at room temperature (typically stored at 4 °C to preserve integrity) and exhibits specific acute hazards that dictate our handling procedures ([1]).

Table 1: Quantitative Data & Hazard Classification

Property / HazardValue / GHS ClassificationOperational Implication
CAS Number 1247089-57-1Unique identifier required for EHS waste profiling.
Molecular Formula C₄H₈F₂O₂Contains significant fluorine by mass; strictly dictates a halogenated waste stream.
Skin Irritation Category 2 (H315)Requires nitrile or neoprene gloves during all waste transfers.
Eye Irritation Category 2A (H319)Mandates safety goggles and a face shield during bulk pouring.
STOT (Single Exp.) Category 3 (H335)Respiratory irritant; all open-container operations must occur in a certified fume hood.

The Causality of Fluorinated Waste Segregation

In academic and industrial labs, standard non-halogenated organic waste is frequently sent for "fuel blending"—a process where waste is burned to power cement kilns ([2]). You must never route 2,2-difluoro-3-methoxypropan-1-ol into the non-halogenated waste stream.

The Mechanistic Reason: Cement kilns operate at high temperatures but lack the specialized acid gas scrubbers required by the EPA for halogenated waste ([2]). Combusting fluorinated compounds without these scrubbers cleaves the C-F bonds and releases hydrogen fluoride (HF) directly into the atmosphere. Furthermore, halogens drastically reduce the caloric (BTU) value of the waste, disrupting the kiln's operational efficiency. Therefore, this compound must strictly enter the Halogenated Organic Waste stream to ensure it is routed to a properly equipped thermal destruction facility.

Step-by-Step Laboratory Disposal Protocol

To ensure a self-validating safety system, execute the following protocol for bench-scale disposal:

Step 1: Source Containment

  • Action: Collect all neat chemical, reaction rinses, and contaminated solvents containing 2,2-difluoro-3-methoxypropan-1-ol in a designated High-Density Polyethylene (HDPE) carboy.

  • Causality: HDPE is chemically inert to fluorinated alcohols. Avoid metal containers; trace degradation or hydrolysis of the fluorinated compound over time can generate parts-per-million levels of HF, which rapidly corrodes metal and compromises container integrity.

  • Self-Validation Check: Verify the container material is HDPE by checking the recycling triangle (usually #2) on the bottom of the carboy. Do not proceed if the container is metal.

Step 2: Environmental Isolation

  • Action: Perform all waste transfers inside a properly functioning chemical fume hood. Keep the container tightly capped when not actively adding waste.

  • Causality: Evaporating halogenated solvents as a disposal method violates RCRA regulations and directly exposes laboratory personnel to H335 respiratory hazards ([3],[1]).

Step 3: Chemical Compatibility Verification

  • Action: Ensure the waste container is completely free of strong acids, bases, oxidizing agents, and alkali metals.

  • Causality: Halogenated solvents can react violently with alkali metals (e.g., sodium, lithium) or strong bases, potentially causing exothermic degradation or dangerous pressurization of the sealed container ([3]).

Step 4: Regulatory Labeling

  • Action: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. Explicitly list "2,2-Difluoro-3-methoxypropan-1-ol" and check the "Halogenated" and "Toxic/Irritant" boxes.

  • Self-Validation Check: If the waste tag does not explicitly state "Halogenated", the container must not be moved from the satellite accumulation area for EHS pickup.

Facility-Level Fate: High-Temperature Incineration

Once collected by Environmental Health and Safety (EHS), the ultimate fate of this compound is high-temperature incineration. Because of the high bond dissociation energy of the carbon-fluorine (C-F) bond, standard incineration temperatures are inadequate.

The EPA mandates that facilities processing halogenated and fluorinated organics utilize specialized incinerators capable of reaching extreme temperatures (typically exceeding 1,200 °C) with a minimum residence time of 2 seconds ([2], [4]). This extreme thermal environment is necessary to completely mineralize the compound into carbon dioxide, water, and hydrofluoric acid, preventing the formation of toxic Products of Incomplete Combustion (PICs) ([5]). Following combustion, the exhaust gases are routed through wet scrubbers (typically utilizing calcium hydroxide or sodium hydroxide) to neutralize the generated HF gas before any atmospheric release ([2]).

Disposal Workflow Visualization

WasteDisposal Step1 1. Lab Waste Generation (2,2-Difluoro-3-methoxypropan-1-ol) Step2 2. Segregation (Halogenated Organic Stream) Step1->Step2 Step3 3. Containment & Labeling (HDPE Carboy, Fume Hood) Step2->Step3 Step4 4. EHS Collection & Profiling Step3->Step4 Step5 5. Thermal Destruction (>1200°C, 2s residence) Step4->Step5 Step6 6. Acid Gas Scrubbing (HF Neutralization) Step5->Step6 Step7 7. Safe Environmental Release Step6->Step7

Workflow for the segregation, transport, and thermal destruction of fluorinated organic waste.

References

  • CAS 1247089-57-1 | AMERICAN ELEMENTS® American Elements URL:[Link]

  • Most solvent waste from US academic labs ends up in the air C&EN Global Enterprise URL:[Link]

  • Halogenated Solvents Washington State University Environmental Health & Safety URL: [Link]

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS U.S. Environmental Protection Agency (EPA) URL:[Link]

  • A Citizen's Guide to Incineration U.S. Environmental Protection Agency (EPA) URL:[Link]

Sources

Handling

Advanced Safety and Operational Guide: Handling 2,2-Difluoro-3-methoxypropan-1-ol

As a Senior Application Scientist, I recognize that handling specialized fluorinated building blocks requires protocols that go beyond generic laboratory safety guidelines. 2,2-Difluoro-3-methoxypropan-1-ol (CAS: 1247089...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized fluorinated building blocks requires protocols that go beyond generic laboratory safety guidelines. 2,2-Difluoro-3-methoxypropan-1-ol (CAS: 1247089-57-1) is a highly versatile intermediate used extensively in organic synthesis and medicinal chemistry to introduce polar, fluorinated motifs into pharmaceutical targets (1)[1].

However, its unique molecular architecture—a difluoromethylene (-CF₂-) group flanked by methoxy and hydroxymethyl groups—imparts specific physicochemical hazards. This guide provides a self-validating operational framework, ensuring that every safety measure and logistical step is grounded in chemical causality.

Risk Assessment & The Causality of Hazards

To establish a truly safe working environment, we must first understand why this compound behaves the way it does. The hazards associated with 2,2-Difluoro-3-methoxypropan-1-ol are directly linked to its structure:

  • Flammability & Volatility (H226): Classified as a flammable liquid and vapor (2)[2], its relatively low molecular weight (126.10 g/mol ) and ether linkage contribute to a high vapor pressure. It can readily form ignitable mixtures in air at room temperature.

  • Corrosivity & Tissue Penetration (H315, H318, H335): The highly electronegative fluorine atoms withdraw electron density, slightly increasing the acidity of the hydroxyl proton. More critically, the lipophilic nature of the fluorinated backbone enhances rapid dermal and ocular penetration. This makes its potential to cause skin irritation and serious eye damage an immediate, severe risk (3)[3].

  • Thermal Degradation: If exposed to extreme heat or fire, fluorinated organics decompose to release highly toxic and corrosive Hydrogen Fluoride (HF) gas.

Core Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated fluorinated ethers. The following matrix outlines the required protective gear and the scientific rationale behind each choice.

Property / HazardValue / SpecificationScientific Rationale & Logistics
CAS Number 1247089-57-1Unique identifier for SDS retrieval and inventory tracking (4)[4].
Storage Temp 2–8 °CMinimizes vapor pressure and prevents thermal degradation (1)[1].
Hand Protection Double Glove (Nitrile + Neoprene)Fluorinated solvents permeate standard 4-mil nitrile rapidly. Neoprene outer gloves provide broad-spectrum resistance to halogenated organics.
Eye Protection Indirect-Vented Splash GogglesSafety glasses are inadequate due to the H318 (serious eye damage) hazard and the compound's high volatility.
Body Protection Flame-Resistant (FR) Lab CoatProtects against the H226 flammability risk and prevents static discharge ignition.
Disposal Category Halogenated WasteMust be segregated to prevent exothermic reactions and manage HF emissions during incineration.

Experimental Protocol: Safe Handling and Inert Transfer

This self-validating protocol ensures that every step inherently protects the integrity of the next, preventing moisture contamination while mitigating exposure risks.

Objective: To transfer 2,2-Difluoro-3-methoxypropan-1-ol safely without compromising reagent integrity. Prerequisites: Chemical fume hood certified at ≥100 Linear Feet per Minute (LFM), inert gas (N₂/Ar) Schlenk line, gas-tight syringe.

  • Step 1: Thermal Equilibration (Causality: Moisture Exclusion) Retrieve the sealed reagent bottle from the 2-8°C refrigerator. Place the bottle in a desiccator for 30–45 minutes until it reaches room temperature. Rationale: Opening a cold vessel causes atmospheric moisture to condense inside. Water reacts with sensitive intermediates and alters the molarity of the fluorinated alcohol.

  • Step 2: PPE Donning and Hood Setup (Causality: Barrier Protection) Don the FR lab coat, indirect-vented chemical splash goggles, and double gloves (nitrile inner, neoprene outer). Clear the fume hood of any strong bases or alkali metals. Rationale: Alkali metals can react violently with fluorinated compounds, leading to exothermic defluorination.

  • Step 3: Inert Syringe Transfer (Causality: Vapor Containment) Clamp the reagent bottle securely inside the fume hood. Insert a nitrogen-flushed stainless steel needle through the septum. Slowly withdraw the required volume using a gas-tight syringe. Rationale: The compound's volatility means open pouring will release significant flammable and irritating vapors (H335). Syringe transfer maintains a closed, inert system.

  • Step 4: Equipment Decontamination (Causality: Cross-Contamination Prevention) Immediately rinse the syringe with a compatible halogenated solvent (e.g., dichloromethane) before standard washing. Dispose of the washings in a designated "Halogenated Organic Waste" container.

Spill Management and Disposal Plan

In the event of a spill, immediate and calculated action is required:

  • Eliminate Ignition Sources: Turn off all nearby hot plates and stirrers immediately due to the H226 flammability rating.

  • Containment: Use an inert, non-combustible absorbent pad or vermiculite to contain the liquid. Never use combustible materials like sawdust.

  • Ventilation: Ensure the fume hood sash is lowered to the optimal operating height to maximize vapor extraction. If a spill >50 mL occurs outside the hood, evacuate the lab and allow the HVAC system to clear the vapors.

  • Disposal: Place all absorbed materials into a clearly labeled, sealable "Halogenated Organic Waste" container. Mixing halogenated waste with non-halogenated solvents (like acetone) can lead to dangerous exothermic reactions under certain catalytic conditions.

Operational Workflow Diagram

The following diagram maps the critical path for safe handling and emergency response.

HandlingWorkflow N1 Cold Storage (2-8°C) 2,2-Difluoro-3-methoxypropan-1-ol N2 Equilibrate to Room Temp (Prevent Condensation) N1->N2 N3 Don PPE (Nitrile/Neoprene, Goggles, Coat) N2->N3 N4 Chemical Fume Hood (Minimum 100 LFM) N3->N4 N5 Syringe Transfer (Inert Atmosphere) N4->N5 N6 Spill or Exposure? N5->N6 N7 Emergency Protocol (Eyewash / Spill Kit) N6->N7 Yes N8 Halogenated Organic Waste Segregation N6->N8 No N7->N8

Operational workflow and emergency response for handling 2,2-Difluoro-3-methoxypropan-1-ol.

References

  • Sigma-Aldrich. "2,2-difluoro-3-methoxypropan-1-ol | 1247089-57-1". sigmaaldrich.com.
  • American Elements. "CAS 1247089-57-1 | 2,2-difluoro-3-methoxypropan-1-ol". americanelements.com.
  • Benchchem. "2,2-Difluoro-3-methoxypropan-1-ol | CAS 1247089-57-1". benchchem.com.
  • Ambeed. "1247089-57-1 | 2,2-Difluoro-3-methoxypropan-1-ol". ambeed.com.

Sources

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